3,4-Bis(2-methoxyethoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGMQBVLGNIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581644 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80407-64-3 | |
| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzaldehyde (CAS No. 80407-64-3)
This guide provides a comprehensive technical overview of 3,4-Bis(2-methoxyethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its significant application as a precursor to the kinase inhibitor Erlotinib.
Introduction and Chemical Identity
This compound is an aromatic aldehyde characterized by a benzaldehyde core functionalized with two 2-methoxyethoxy groups at the 3 and 4 positions. These ether linkages enhance the molecule's solubility and modulate its reactivity, making it a versatile building block in organic synthesis. Its primary role of interest to the pharmaceutical industry is as a critical intermediate in the multi-step synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
The correct identification of this compound is crucial for its application. Based on its structure, the definitive Chemical Abstracts Service (CAS) number is 80407-64-3 .[1][2][3]
Physicochemical and Computed Properties
A thorough understanding of the compound's properties is essential for its handling, reaction optimization, and safety. The table below summarizes key physicochemical data.
| Property | Value | Source |
| CAS Number | 80407-64-3 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₅ | [1][2][4] |
| Molecular Weight | 254.28 g/mol | [1][4] |
| IUPAC Name | This compound | [2] |
| Boiling Point (Predicted) | 380.1 ± 42.0 °C | [5] |
| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF) | [5] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1][5] |
| Topological Polar Surface Area (TPSA) | 53.99 Ų | [1] |
| LogP | 1.5495 | [1] |
| Rotatable Bonds | 9 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient route for synthesizing this compound is via the Williamson ether synthesis. This method involves the alkylation of the hydroxyl groups of a catechol precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), with an appropriate alkyl halide.[6][7] The presence of a phase-transfer catalyst can be instrumental in achieving high yields by facilitating the reaction between the aqueous and organic phases.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures and aims for a high yield of the target compound.[5][7]
-
Preparation: In a suitable reaction vessel, dissolve 121 g (1 equivalent) of 3,4-dihydroxybenzaldehyde in 1200 ml of dimethylformamide (DMF). Stir until a clear solution is formed.[5]
-
Addition of Reagents: To the solution, add 944 g (8 equivalents) of anhydrous potassium carbonate, 323 g (4 equivalents) of 2-chloroethyl methyl ether, and 23.6 g of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[5]
-
Reaction Conditions: Purge the reaction system with nitrogen three times. Heat the mixture to 105-110°C under a nitrogen atmosphere and maintain for 13-14 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Rinse the filter cake with dichloromethane (DCM) until the filtrate is colorless.[5]
-
Extraction and Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in DCM and wash sequentially with a 3N potassium hydroxide solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate.[5]
-
Isolation: Concentrate the dried organic phase under reduced pressure at 45°C to yield the final product as an oil. This procedure has been reported to achieve a yield of 96.4%.[5]
Self-Validating System Note: The use of a phase-transfer catalyst like TBAB is critical for overcoming the immiscibility of the reagents and driving the reaction to completion, as evidenced by the high reported yield. The alkaline wash in the work-up step ensures the removal of any unreacted 3,4-dihydroxybenzaldehyde.
Application in Drug Development: Synthesis of Erlotinib
This compound is a cornerstone in the synthesis of Erlotinib, a tyrosine kinase inhibitor. The benzaldehyde serves as the starting material for constructing the 6,7-bis(2-methoxyethoxy) quinazoline core of the final drug molecule.
The synthetic pathway involves the conversion of the aldehyde group to a nitrile, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline ring system.[7]
Caption: Role as a precursor in Erlotinib synthesis.
This multi-step conversion highlights the importance of the starting material's purity and the efficiency of its synthesis, as any impurities can carry through and complicate the subsequent steps, ultimately impacting the yield and purity of the final active pharmaceutical ingredient (API).
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. The following hazard information is based on available safety data sheets.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Researchers and scientists should always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS No. 80407-64-3) is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis via Williamson etherification is a well-established and high-yielding process. The primary significance of this compound lies in its role as a key building block for the anti-cancer drug Erlotinib, underscoring the importance of robust and scalable synthetic routes for such precursors in the pharmaceutical industry. Adherence to strict safety protocols is essential when handling this compound.
References
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PubChem. (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:73033-12-2 | 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | LGC Standards [lgcstandards.com]
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- 5. This compound | 80407-64-3 [chemicalbook.com]
- 6. Buy Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (EVT-14583937) | 73033-13-3 [evitachem.com]
- 7. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzaldehyde: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Bis(2-methoxyethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in the field of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a central benzaldehyde core flanked by two methoxyethoxy chains, imparts unique solubility and reactivity characteristics. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and insights into its critical role as a key intermediate in the synthesis of targeted cancer therapeutics, most notably Erlotinib.
Chemical Identity and Molecular Structure
IUPAC Name: this compound CAS Number: 80407-64-3[1] Molecular Formula: C₁₃H₁₈O₅[1] Molecular Weight: 254.28 g/mol [1] SMILES: COCCOC1=C(C=C(C=C1)C=O)OCCOC[1]
The structure of this compound is characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1, and two 2-methoxyethoxy groups (-OCH₂CH₂OCH₃) at positions 3 and 4. The presence of the ether chains significantly influences the molecule's polarity and solubility profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. While experimental data for some properties are not widely reported in publicly available literature, a combination of predicted and known data provides valuable insights.
| Property | Value/Information | Source |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | Oily product (as per synthesis description) | [2] |
| Boiling Point | 380.1±42.0 °C (Predicted) | [2] |
| Density | 1.115±0.06 g/cm³ (Predicted) | [2] |
| Solubility | While specific quantitative data is scarce, the presence of ether chains suggests solubility in a range of organic solvents. It is used in solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) during its synthesis.[2] | N/A |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[1][2] | N/A |
Computational Data:
| Parameter | Value |
| Topological Polar Surface Area (TPSA) | 53.99 Ų |
| LogP | 1.5495 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 9 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde. The following protocol is a robust and high-yielding procedure.
Reaction Scheme
Caption: Synthetic scheme for this compound.
Experimental Protocol
Materials:
-
3,4-Dihydroxybenzaldehyde
-
2-Chloroethyl methyl ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
3N Potassium Hydroxide (KOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 equivalent of 3,4-dihydroxybenzaldehyde in DMF with stirring until a clear solution is formed.
-
Addition of Reagents: To the solution, add 4 equivalents of 2-chloroethyl methyl ether, 8 equivalents of anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bromide.
-
Inert Atmosphere: Purge the reaction system with nitrogen three times to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to 105-110°C under a nitrogen blanket and maintain this temperature for 13-14 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Rinse the filter cake with dichloromethane (DCM) until the filtrate is colorless.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and wash sequentially with 3N potassium hydroxide solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure at 45°C to yield this compound as an oily product. This procedure has been reported to yield the product in high purity (96.4%).[2]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton (-CHO): A singlet around δ 9.8 ppm.
-
Aromatic Protons: Three protons on the benzene ring, appearing as multiplets or distinct signals in the region of δ 7.0-7.5 ppm.
-
Methoxyethoxy Protons (-OCH₂CH₂OCH₃): Methylene protons adjacent to the aromatic ring oxygens are expected around δ 4.2 ppm (triplet). Methylene protons adjacent to the methoxy group should appear around δ 3.8 ppm (triplet).
-
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.4 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 191 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbons attached to the oxygen atoms will be shifted further downfield.
-
Methoxyethoxy Carbons (-OCH₂CH₂OCH₃): Methylene carbons are expected in the region of δ 68-72 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 59 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Ether): Strong, broad absorptions in the 1050-1250 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) indicative of the substitution pattern.
Applications in Drug Development: The Synthesis of Erlotinib
A primary and highly significant application of this compound is its use as a key starting material in the synthesis of Erlotinib , a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is an important therapeutic agent for the treatment of non-small cell lung cancer and pancreatic cancer.
The synthesis of the quinazoline core of Erlotinib relies on the functional groups provided by this compound. The aldehyde group is a versatile handle for further chemical transformations, while the methoxyethoxy side chains are crucial for the final drug's solubility and pharmacokinetic properties.
Synthetic Pathway from this compound to the Quinazoline Core of Erlotinib
Sources
3,4-Bis(2-methoxyethoxy)benzaldehyde molecular structure
An In-Depth Technical Guide to the Molecular Structure and Application of 3,4-Bis(2-methoxyethoxy)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of this compound, a versatile diether-substituted benzaldehyde derivative. We will delve into its core molecular structure, explore the spectroscopic techniques used for its characterization, and discuss its synthesis and significance as a building block in organic chemistry and materials science. This document is intended to serve as a practical resource, blending theoretical principles with actionable, field-proven insights and protocols.
Introduction and Significance
This compound, also known as Veratraldehyde bis(2-methoxyethyl) acetal, is an aromatic aldehyde distinguished by the presence of two 2-methoxyethoxy side chains at the C3 and C4 positions of the benzene ring. These ether linkages are not merely passive structural elements; they impart crucial physicochemical properties, most notably increased solubility in a range of organic solvents and the ability to coordinate with metal cations.
The aldehyde functional group serves as a reactive handle for a multitude of organic transformations, including reductive amination, Wittig reactions, and condensation reactions. The strategic placement of the dual ether chains makes this molecule a valuable precursor for the synthesis of more complex molecules, such as crown ethers, functionalized polymers, and pharmaceutical intermediates where modulation of solubility and bioavailability is critical.
Core Molecular Structure and Physicochemical Properties
The foundational structure consists of a benzene ring substituted with an aldehyde group (-CHO) and two methoxyethoxy groups (-OCH₂CH₂OCH₃). The systematic IUPAC name for this compound is this compound. Its structural and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 133911-94-9 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₁₈O₅ | Sigma-Aldrich |
| Molecular Weight | 254.28 g/mol | Sigma-Aldrich |
| Appearance | White to light yellow crystalline powder or solid | Santa Cruz Biotechnology |
| Boiling Point | 398.9±37.0 °C (Predicted) | ChemSpider |
| Melting Point | 40-44 °C | Sigma-Aldrich |
Below is a 2D representation of the molecular structure, illustrating the connectivity of the atoms.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
A prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl groups of a starting catechol derivative, 3,4-dihydroxybenzaldehyde, with an appropriate alkyl halide, 2-methoxyethyl bromide, in the presence of a base.
Causality Behind Experimental Choices:
-
Starting Material: 3,4-Dihydroxybenzaldehyde is chosen as it provides the core benzaldehyde scaffold with suitably positioned hydroxyl groups for derivatization.
-
Alkylating Agent: 2-Methoxyethyl bromide provides the desired methoxyethoxy chain. A bromide is a good leaving group, facilitating the Sₙ2 reaction.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used. Its role is to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions. A base that is too strong could potentially react with the aldehyde group.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal. These solvents can dissolve the ionic intermediates (phenoxides) and do not interfere with the nucleophilic attack.
The workflow for this synthesis is outlined below.
A Comprehensive Technical Guide to the Solubility of 3,4-Bis(2-methoxyethoxy)benzaldehyde in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3,4-Bis(2-methoxyethoxy)benzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of this compound's behavior in organic media.
Introduction: Understanding the Molecular Architecture and its Impact on Solubility
This compound (CAS No. 80407-64-3) is an aromatic aldehyde distinguished by the presence of two methoxyethoxy chains at the 3 and 4 positions of the benzene ring.[1] This unique structural feature, characterized by the repeating ether linkages and terminal methyl groups, imparts significant influence over its physical and chemical properties, most notably its solubility. The multiple ethylene glycol ether functionalities are known to enhance solubility, a critical parameter for its application in homogenous reaction systems, formulation development, and purification processes.[2] The polarity imparted by the ether oxygen atoms, coupled with the overall molecular size and the aromatic core, results in a nuanced solubility profile across a spectrum of organic solvents.
Predicting Solubility: A Theoretical Framework
While empirical data for the solubility of this compound in a wide array of organic solvents is not extensively published, we can predict its behavior based on the principle of "like dissolves like." The molecule possesses both polar (ether linkages, aldehyde group) and non-polar (aromatic ring, alkyl portions of the ether chains) characteristics.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can engage in dipole-dipole interactions with the polar ether and aldehyde functionalities of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Medium | The hydroxyl groups of these solvents can act as hydrogen bond donors to the ether oxygens and the carbonyl oxygen of the aldehyde. Solubility may decrease with increasing alkyl chain length of the alcohol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and should readily solvate the aromatic and ether portions of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High to Medium | The ether functionality of these solvents is compatible with the methoxyethoxy chains of the solute. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High to Medium | The carbonyl group of the solvent can interact with the polar parts of the solute molecule. |
| Esters | Ethyl acetate | Medium | While polar, ethyl acetate is less polar than alcohols and may show slightly lower solvating power. |
| Aromatic Hydrocarbons | Toluene, Xylene | Medium to Low | The aromatic ring of the solvents will interact favorably with the benzaldehyde core, but the polar ether chains may limit solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The non-polar nature of these solvents makes them poor solvents for the polar functionalities of this compound. |
| Water | Low to Medium | The presence of the methoxyethoxy chains is known to enhance water solubility compared to simpler benzaldehydes.[2] However, the aromatic ring and overall size will likely limit high solubility. |
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of this compound, the saturation shake-flask method is a reliable and widely accepted technique.[3] This is followed by a quantitative analysis of the supernatant, for which High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method for aromatic aldehydes.[4][5]
Materials and Equipment
-
This compound (Purity ≥95%)[1]
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC-UV Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Causality Behind Experimental Choices
-
Shake-Flask Method: This method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium, which is the foundation of a true solubility measurement.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate data.
-
Filtration: The removal of all particulate matter is essential to ensure that the analysis only measures the dissolved solute.
-
HPLC-UV: This analytical technique is selected for its high specificity for chromophoric molecules like benzaldehydes and its ability to accurately quantify the analyte even in complex matrices.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps. The use of a calibration curve with known standards ensures the accuracy of the quantification. Running replicates (at least triplicate) for each solvent will provide statistical confidence in the results. Furthermore, visual confirmation of undissolved solid in the equilibrated vials serves as a check that saturation was indeed achieved.
Conclusion
References
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes | Request PDF. Retrieved from [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
RSIS International. (n.d.). ms_1766852416_9102.docx. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
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JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]
-
Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]
-
YouTube. (2020, September 25). Test for aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
Chem-Impex. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]
-
Chemsrc. (2025, August 27). CAS#:73033-12-2 | 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3,4-Bis(2-methoxyethoxy)benzaldehyde
Introduction
3,4-Bis(2-methoxyethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis, particularly as a precursor for more complex molecules in materials science and drug development. The presence of two flexible and polar 2-methoxyethoxy side chains imparts unique solubility and coordination properties compared to its simpler analogue, veratraldehyde. Accurate structural confirmation and purity assessment of this compound are paramount for its application in any research or development pipeline.
This guide provides a comprehensive technical overview of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive reference, grounded in the analysis of structurally similar compounds and fundamental spectroscopic principles. We will detail the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary benchmarks to confirm its identity upon synthesis. Furthermore, we present standardized protocols for data acquisition to ensure reproducibility and integrity.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound contains several key functional groups that give rise to distinct spectroscopic signals:
-
An Aldehyde Group (-CHO): This group contains a highly deshielded proton and a carbonyl carbon, which are readily identifiable in NMR. The C=O bond produces a strong, sharp absorption in the IR spectrum.
-
A Trisubstituted Benzene Ring: The aromatic ring gives rise to a specific set of signals in the aromatic region of NMR spectra and characteristic C=C stretching vibrations in IR.
-
Two Methoxyethoxy Side Chains (-OCH₂CH₂OCH₃): These identical, flexible chains produce characteristic aliphatic signals in NMR due to the methylene (-CH₂-) and terminal methoxy (-OCH₃) groups, as well as strong C-O ether stretches in IR.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most powerful tool for the structural elucidation of this molecule. The spectrum is predicted to show distinct signals for the aldehyde, aromatic, and side-chain protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.0 ppm.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Commentary |
| Aldehyde-H | 9.85 | Singlet (s) | 1H | The aldehyde proton is strongly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield singlet, similar to benzaldehyde itself (~10.0 ppm)[1]. |
| Aromatic H-6 | 7.42 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will appear as a doublet due to coupling with H-5. |
| Aromatic H-2 | 7.40 | Singlet-like (s) or narrow Doublet (d) | 1H | Also ortho to the aldehyde group, its signal is expected near H-6. Its coupling to H-5 might be very small, potentially appearing as a sharp singlet. |
| Aromatic H-5 | 6.98 | Doublet (d) | 1H | This proton is ortho to an electron-donating ether group, shifting it significantly upfield compared to H-2 and H-6. It will be split into a doublet by H-6. |
| Ar-OCH₂ - | 4.20 | Triplet (t) | 4H | These four protons (two from each chain) are directly attached to the aromatic ring's oxygen atoms, making them the most deshielded of the side-chain protons. They will be split into a triplet by the adjacent CH₂ group. |
| -OCH₂CH₂ O- | 3.85 | Triplet (t) | 4H | These methylene protons are adjacent to the Ar-OCH₂ group and will appear as a triplet. Their chemical environment is similar to other ethylene glycol ethers. |
| CH₃ O- | 3.45 | Singlet (s) | 6H | The six protons of the two terminal methoxy groups are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Due to the molecule's asymmetry relative to the aldehyde group, all nine distinct carbon environments are expected to be resolved.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Rationale and Commentary |
| C =O (Aldehyde) | 191.0 | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, typical for aromatic aldehydes (~190-195 ppm)[2]. |
| Ar C -4 | 154.5 | A quaternary carbon bonded to an oxygen atom. The ether linkage provides significant shielding compared to an unsubstituted carbon but is deshielded relative to other ring carbons. |
| Ar C -3 | 149.5 | The second quaternary carbon bonded to an oxygen atom, with a slightly different chemical environment from C-4 due to its proximity to the aldehyde group. |
| Ar C -1 | 130.5 | The quaternary carbon to which the aldehyde group is attached. |
| Ar C -6 | 126.5 | Aromatic CH carbon ortho to the aldehyde. |
| Ar C -2 | 112.0 | Aromatic CH carbon ortho to one ether group and meta to the aldehyde. |
| Ar C -5 | 111.5 | Aromatic CH carbon ortho to the other ether group and meta to the aldehyde. |
| Ar-OCH₂ - | 69.5 | The first methylene carbon of the side chains, deshielded by the adjacent aromatic oxygen. |
| -OCH₂CH₂ O- | 68.8 | The second methylene carbon of the side chains. |
| CH₃ O- | 59.1 | The terminal methyl carbon, characteristic for methoxy groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their vibrational frequencies. The spectrum is dominated by absorptions from the aldehyde and the numerous ether linkages.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₃ & CH₂) |
| 2820 & 2720 | Medium (often sharp) | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| 1705-1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde[3] |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250-1050 | Very Strong, Broad | C-O Stretch | Aryl & Aliphatic Ethers |
The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the very strong, broad C-O ether band.[3] The presence of the characteristic, albeit weaker, aldehyde C-H stretches is also a key confirmation point.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound (C₁₃H₁₈O₅), the exact molecular weight is 254.1154 g/mol .
Predicted MS Fragmentation (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 254 is expected, corresponding to the intact molecule.
-
M-1 Peak: A peak at m/z = 253, resulting from the loss of the aldehyde hydrogen radical (·H), is highly characteristic of aldehydes.
-
M-29 Peak: A peak at m/z = 225 from the loss of the entire aldehyde group (·CHO).
-
Side Chain Fragmentation: Cleavage of the ether side chains is expected. A prominent peak at m/z = 195 would correspond to the loss of one ·CH₂OCH₃ group. The base peak may arise from further fragmentation leading to a stable, substituted tropylium ion or a related resonance-stabilized cation. The fragmentation pattern of the simpler analogue, veratraldehyde, shows a strong M-1 peak and loss of a methyl group, supporting this predicted behavior.[4]
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for sample preparation, data acquisition, and analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Solvation: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquisition: Load the sample into a high-field NMR spectrometer (≥400 MHz recommended). Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are strongly recommended.
IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient spectrum.
-
Sample Application: Place a small amount of the solid or a single drop of a concentrated solution onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.
-
Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. By leveraging predicted data derived from fundamental principles and analogous structures, researchers can confidently assign the signals obtained from ¹H NMR, ¹³C NMR, IR, and MS experiments. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, facilitating the seamless integration of this versatile building block into advanced research and development workflows.
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The Strategic Utility of Ethoxylated Benzaldehydes in Modern Synthesis: A Technical Guide for Researchers
Abstract
Ethoxylated benzaldehydes represent a pivotal class of chemical intermediates, offering a unique combination of aromatic functionality and tunable hydrophilicity. This guide provides an in-depth exploration of their synthesis, physicochemical properties, and diverse applications, with a particular focus on their strategic importance in the development of pharmaceuticals and other high-value chemical entities. By delving into the causality of experimental design and providing validated protocols, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of these versatile building blocks.
Introduction: The Molecular Logic of Ethoxylated Benzaldehydes
At its core, an ethoxylated benzaldehyde is a bifunctional molecule. It possesses the reactive aldehyde group, a cornerstone of organic synthesis, situated on a benzene ring. This aromatic core is further functionalized with an ethoxy (–O–CH₂–CH₃) or a longer oligo(ethylene glycol) ether chain. This ether linkage is the key to the molecule's enhanced utility.
The introduction of the ethoxy group imparts several advantageous properties:
-
Modulation of Physicochemical Properties: The ether chain increases the molecule's polarity and potential for hydrogen bonding, which can significantly alter solubility profiles, a critical consideration in drug design and formulation.
-
Stereoelectronic Effects: The ether group can influence the reactivity of the aldehyde and the aromatic ring through inductive and resonance effects.
-
Metabolic Stability: In pharmaceutical applications, the ether linkage can provide a site for metabolic modification or, conversely, block metabolism at a particular position, influencing the pharmacokinetic profile of a drug candidate.
These molecules are indispensable intermediates in the synthesis of a wide array of fine chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and fragrances[1]. Their value lies in their ability to serve as a scaffold upon which greater molecular complexity can be built.
Synthesis of Ethoxylated Benzaldehydes: Mechanisms and Methodologies
The primary route to ethoxylated benzaldehydes involves the etherification of a corresponding hydroxybenzaldehyde. The choice of synthetic strategy is dictated by the desired length of the ethoxy chain, the scale of the reaction, and the sensitivity of the substrates.
Williamson Ether Synthesis: A Workhorse of O-Alkylation
The Williamson ether synthesis is a robust and widely employed method for generating the ether linkage. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2]
Mechanism: The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the hydroxybenzaldehyde, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an ethyl halide (e.g., bromoethane or chloroethane), displacing the halide and forming the ether bond.
Causality in Reagent Selection:
-
The Base: The choice of base is critical. Its strength must be sufficient to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions.
-
Potassium Carbonate (K₂CO₃): A moderately strong base, ideal for many applications. It is inexpensive, easy to handle, and effective in polar aprotic solvents like DMF. The pKa difference between the phenol and carbonic acid is large enough to generate a sufficient concentration of the phenoxide nucleophile.[3]
-
Sodium Hydroxide (NaOH): A stronger base that can be used to drive the reaction to completion. It is often used in aqueous or biphasic systems, sometimes with a phase-transfer catalyst.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is used in anhydrous conditions with aprotic solvents like THF or DMF and is particularly useful for less reactive phenols or alkylating agents.[4]
-
-
The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are preferred as they effectively solvate the cation of the base while leaving the phenoxide anion highly reactive.[4]
-
The Alkylating Agent: Primary alkyl halides are optimal for this Sₙ2 reaction. Secondary or tertiary halides are prone to E2 elimination, which competes with the desired substitution reaction.[5]
Applications in Pharmaceutical Synthesis: Building Blocks for Bioactivity
The structural motifs provided by ethoxylated benzaldehydes are present in a number of successful therapeutic agents. The strategic incorporation of these intermediates allows for the precise construction of molecules with desired pharmacological profiles.
Case Study: Apremilast - A PDE-4 Inhibitor for Psoriasis
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE-4) used in the treatment of psoriasis and psoriatic arthritis.[3] A key intermediate in the synthesis of Apremilast is 3-ethoxy-4-methoxybenzaldehyde .[3][4]
Several patented synthetic routes to Apremilast utilize this ethoxylated benzaldehyde derivative.[3][6] The synthesis often involves the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to generate the key 3-ethoxy-4-methoxybenzaldehyde intermediate.[3] This intermediate then undergoes a series of transformations, including condensation and cyclization reactions, to build the final complex structure of Apremilast.[4][6][7]
Other Notable Pharmaceutical Intermediates
-
2-Ethoxybenzaldehyde: This compound serves as a crucial intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac .[8]
-
4-[2-(2-pyridyl)ethoxy]benzaldehyde: This derivative is a key starting material for the synthesis of thiazolidinedione-based drugs, which have shown efficacy as hypoglycemic and hypolipidemic agents.[9]
The vanillin scaffold, from which many of these ethoxylated benzaldehydes are derived, is considered a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds.[10] Modification of the hydroxyl group to an ethoxy group is a common strategy to enhance the drug-like properties of these molecules.[11][12]
Applications in Agrochemicals and Other Industries
The utility of ethoxylated benzaldehydes extends beyond pharmaceuticals. They are valuable intermediates in the synthesis of:
-
Agrochemicals: Phenolic ethers, a class that includes ethoxylated benzaldehydes, are used as precursors for various pesticides, herbicides, and fungicides.[1] The specific ethoxy group can influence the compound's uptake, translocation, and mode of action in the target organism.
-
Fragrances and Flavorings: The pleasant, often sweet and floral aromas of ethoxybenzaldehydes make them valuable components in the fragrance industry.[1] For instance, 4-ethoxybenzaldehyde is noted for its sweet, floral, and anise-like odor.
-
Dyes and Pigments: The aromatic ring and aldehyde functionality provide a scaffold for the synthesis of various dyes and pigments.[1]
Experimental Protocols and Characterization
The following protocols are provided as a guide for the laboratory-scale synthesis and analysis of ethoxylated benzaldehydes.
Detailed Protocol 1: Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde
This protocol describes the direct ethoxylation of 4-hydroxybenzaldehyde using 2-chloroethanol.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde (45.5 g)
-
Sodium hydroxide (15 g)
-
2-Chloroethanol (30 g, 25 ml)
-
Water (200 ml)
-
Dichloromethane (200 ml)
-
Sodium hydroxide solution (2M)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Combine 4-hydroxybenzaldehyde, sodium hydroxide, and 2-chloroethanol in 200 ml of water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 7 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (200 ml).
-
Wash the organic layer sequentially with 2M sodium hydroxide solution (2 x 150 ml) and brine (150 ml).
-
Dry the dichloromethane solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the product as an oil.[6]
Detailed Protocol 2: Williamson Ether Synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde
This protocol details a typical Williamson ether synthesis for a benzaldehyde derivative.
Reaction Scheme:
Caption: Williamson ether synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde (2.0 g, 16.4 mmol)
-
4-Nitrobenzyl bromide (3.54 g, 16.4 mmol)
-
Potassium carbonate (3.40 g, 24.6 mmol)
-
Dry Dimethylformamide (DMF) (20 mL)
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide, and potassium carbonate in dry DMF.
-
Heat the reaction mixture at 100°C for 3 hours with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Isolate the resulting solid by vacuum filtration.
-
Wash the solid with water (3 x 10 mL).
-
The resulting light yellow solid is 4-(4-nitrobenzyloxy)benzaldehyde (yield: 3.11 g, 74%).[10]
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Table 1: Physicochemical and Spectroscopic Data for Selected Ethoxylated Benzaldehydes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 13C NMR (ppm) |
| 4-Ethoxybenzaldehyde | 10031-82-0 | C₉H₁₀O₂ | 150.17 | 13 - 14 | 249 - 250 | 190.7, 164.1, 131.9, 130.0, 114.7, 63.6, 14.6 |
| 3-Ethoxy-4-methoxybenzaldehyde | 121-32-4 | C₁₀H₁₂O₃ | 180.20 | 77 - 79 | 285 | Not readily available |
| 4-(2-Hydroxyethoxy)benzaldehyde | 22042-73-5 | C₉H₁₀O₃ | 166.17 | Oil | Not available | Not readily available |
Note: NMR data is often solvent-dependent. The provided data for 4-Ethoxybenzaldehyde is a representative spectrum.
Analytical Workflow:
Caption: A typical workflow for the purification and characterization of synthesized ethoxylated benzaldehydes.
Future Outlook
The versatility of ethoxylated benzaldehydes as chemical intermediates ensures their continued importance in synthetic chemistry. Future research is likely to focus on:
-
Green Synthesis: Developing more environmentally benign synthesis methods, such as using greener solvents or catalytic systems.
-
Novel Drug Scaffolds: Exploring new derivatives of ethoxylated benzaldehydes for the development of novel therapeutics with improved efficacy and safety profiles.
-
Advanced Materials: Incorporating these molecules into polymers and other materials to create functional materials with tailored properties.
References
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Critchley, M., & Smith, R. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages, SP836. [Link]
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FooDB. (2010). Showing Compound 4-Ethoxybenzaldehyde (FDB012201). Retrieved from [Link]
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MDPI. (2026). Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). Retrieved from [Link]
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MDPI. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethoxybenzaldehyde: A Versatile Pharmaceutical Intermediate and Fine Chemical Building Block. Retrieved from [Link]
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European Patent Office. (n.d.). PROCESS FOR PREPARATION OF APREMILAST. (Patent No. EP 3341359 B1). Retrieved from [Link]
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PubMed. (2025). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]
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An In-depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Bis(2-methoxyethoxy)benzaldehyde, a key chemical intermediate in organic synthesis and pharmaceutical development. This document delves into its nomenclature, detailed synthesis protocols, physicochemical properties, and significant applications, with a particular focus on its role in the synthesis of the targeted cancer therapy drug, Erlotinib.
Nomenclature and Chemical Identity
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two 2-methoxyethoxy side chains at the 3 and 4 positions.
IUPAC Name: this compound
Synonyms:
-
3,4-di(2-methoxyethoxy)benzaldehyde
-
Benzaldehyde, 3,4-bis(2-methoxyethoxy)-
Key Identifiers:
-
CAS Number: 80407-64-3[1]
-
Molecular Formula: C₁₃H₁₈O₅
-
Molecular Weight: 254.28 g/mol
| Property | Value | Source |
| TPSA (Topological Polar Surface Area) | 53.99 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 1.5495 | ChemScene |
| Hydrogen Bond Acceptors | 5 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 9 | ChemScene |
Synthesis of this compound
The primary synthetic route to this compound is through the Williamson ether synthesis. This involves the O-alkylation of a dihydroxybenzaldehyde precursor with a suitable methoxyethylating agent. A detailed and field-proven protocol is outlined below, adapted from a patented industrial synthesis.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for achieving a high yield and purity of the final product.
-
Starting Material: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) is the ideal precursor, providing the necessary aromatic aldehyde core with hydroxyl groups at the desired positions for etherification.
-
Alkylating Agent: 2-Bromoethylmethyl ether is chosen as the source of the 2-methoxyethoxy groups. Its bromo- leaving group is sufficiently reactive for nucleophilic substitution under the chosen conditions.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base, effective in deprotonating the phenolic hydroxyl groups of the starting material to form the more nucleophilic phenoxide ions. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction mechanism without participating in the reaction itself. Its high boiling point also allows for the reaction to be conducted at elevated temperatures to increase the reaction rate.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound as an intermediate in the synthesis of Erlotinib Hydrochloride.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
2-Bromoethylmethyl ether
-
N,N-Dimethylformamide (DMF)
-
Methylene Chloride (CH₂Cl₂)
-
Water (H₂O)
-
Calcium Chloride (CaCl₂)
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (25g, 0.1811 mole) in N,N-dimethylformamide (120ml), add potassium carbonate (60g, 0.4347 mole).
-
To this mixture, add 2-bromoethylmethyl ether (50.4g, 0.3625 mole).
-
Stir the reaction mixture at 100°C for 2 hours.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the clear filtrate under vacuum to remove the DMF.
-
Dissolve the residue in methylene chloride.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Evaporate the solvent to yield this compound.
Yield: 45g (98%)
Note: This protocol is adapted from a patented procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical and Spectroscopic Properties
Physical State: Expected to be a liquid or a low-melting solid at room temperature.
Solubility: The presence of the ether linkages in the methoxyethoxy side chains is expected to confer good solubility in polar organic solvents such as dichloromethane, methanol, and DMF.[2]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure. The patent for the synthesis of Erlotinib provides the following data for the crude product in CDCl₃:
-
δ 9.83 (s, 1H, CHO)
-
δ 7.45 (d, 1H, Ar-H)
-
δ 7.43 (s, 1H, Ar-H)
-
δ 7.00 (d, 1H, Ar-H)
-
δ 4.22 (m, 4H, Ar-O-CH₂-)
-
δ 3.81 (m, 4H, -CH₂-O-CH₃)
-
δ 3.46 (s, 6H, -O-CH₃)
-
-
¹³C NMR: Based on the structure and data from analogous compounds, the carbon-13 NMR spectrum is expected to show a signal for the aldehyde carbonyl carbon in the highly deshielded region of the spectrum (around 190-195 ppm).[3] The aromatic carbons would appear in the 110-160 ppm range, and the aliphatic carbons of the methoxyethoxy side chains would be observed in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700 cm⁻¹.[4] Other characteristic absorptions would include C-O stretching vibrations from the ether linkages and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (254.28 g/mol ). Fragmentation patterns would likely involve cleavage of the ether side chains and the loss of the formyl group.
Applications in Drug Development and Research
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the anticancer drug Erlotinib .
Role in the Synthesis of Erlotinib
Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer. The synthesis of Erlotinib from this compound involves a multi-step process, which is a testament to the utility of this aldehyde as a versatile building block.
The following diagram illustrates the synthetic pathway from this compound to Erlotinib.
Caption: Synthetic pathway from this compound to Erlotinib Hydrochloride.
This synthetic route highlights the importance of the aldehyde functionality for conversion into a nitrile group, which is a key step in the subsequent construction of the quinazoline ring system of Erlotinib.
Potential as a Scaffold for Novel Therapeutics
Beyond its role in the synthesis of Erlotinib, the 3,4-dialkoxybenzaldehyde scaffold is of significant interest in medicinal chemistry. The alkoxy groups can be modified to tune the pharmacokinetic and pharmacodynamic properties of the molecule. Derivatives of substituted benzaldehydes have been investigated for a range of pharmacological activities, including:
-
Anticancer Activity: The core benzaldehyde structure is a feature in many compounds with cytotoxic properties.[5]
-
Antimicrobial and Antifungal Activity: Benzaldehyde derivatives have shown promise as antimicrobial and antifungal agents.[5]
-
Anti-inflammatory and Analgesic Properties: Certain substituted benzaldehydes have demonstrated anti-inflammatory and pain-relieving effects.[6]
The presence of the methoxyethoxy side chains in this compound can enhance the solubility and bioavailability of derivative compounds, making it an attractive starting point for the development of new drug candidates.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established role in the pharmaceutical industry, most notably in the synthesis of Erlotinib. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the creation of complex molecules. Further research into the pharmacological activities of its derivatives may unveil new therapeutic applications, solidifying its importance in the field of drug discovery and development.
References
-
Patel, et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. [Link]
-
Kim, et al. (2011). Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde. Biomolecules & Therapeutics. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
-
Berkeley Learning Hub. (2024). 5 Tips Benzaldehyde IRSpectrum. [Link]
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- 1. chemscene.com [chemscene.com]
- 2. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | 139461-72-6 | Benchchem [benchchem.com]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. biomolther.org [biomolther.org]
The Advent and Ascension of Poly(ethylene glycol) Benzaldehydes: A Technical Guide for Advanced Drug Development
Introduction: Beyond Inert Spacers to Precision Bioconjugation
Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has long been a cornerstone in pharmaceutical sciences, primarily utilized for its ability to enhance the solubility and circulation half-life of therapeutic molecules.[1] This process, termed PEGylation, has revolutionized the field of drug delivery. However, the true potential of PEG was unlocked with the advent of functionalized derivatives, transforming it from a passive shield into an active linker for precise bioconjugation. Among these, poly(ethylene glycol) benzaldehydes (PEG-benzaldehydes) have emerged as a particularly valuable class of reagents. Their unique reactivity and stability profile have made them indispensable tools for researchers in drug development, enabling the creation of sophisticated drug delivery systems, advanced hydrogels, and precisely modified biologics.
This guide provides an in-depth exploration of the discovery, synthesis, and application of poly(ethylene glycol) benzaldehydes. We will delve into the historical context of their development, dissect the key synthetic methodologies, and illuminate their versatile applications, offering both theoretical understanding and practical, field-proven protocols for the modern researcher.
A Historical Perspective: The Genesis of a Key Reagent
The journey of PEG-benzaldehydes is intrinsically linked to the broader history of PEGylation, which began in the 1970s. Early methods for attaching PEG to proteins were often non-specific, leading to heterogeneous products with variable efficacy. The need for more controlled and site-specific conjugation spurred the development of functionalized PEGs.
While various aldehyde-terminated PEGs were explored, a significant milestone in the development of PEG-benzaldehydes can be traced back to the work of E. Bayer and his colleagues in the late 1970s. In a 1979 publication, they described a method for preparing an aldehyde-terminated PEG by reacting PEG chloride with the phenoxide of 4-hydroxybenzaldehyde.[2] This represented a pivotal step towards creating a more stable and selectively reactive PEG derivative. The aromatic nature of the benzaldehyde group confers greater stability compared to its aliphatic counterparts, a crucial feature for many bioconjugation reactions.[3]
The Synthetic Toolkit: Crafting PEG-Benzaldehydes
The synthesis of poly(ethylene glycol) benzaldehydes can be broadly categorized into two primary strategies: the Williamson ether synthesis and the oxidation of a corresponding PEG-alcohol. The choice of method often depends on the desired scale, purity requirements, and the starting materials available.
Williamson Ether Synthesis: A Classic Route to Precision
The Williamson ether synthesis is a robust and widely employed method for preparing PEG-benzaldehydes. It involves the reaction of a PEG-halide or PEG-sulfonate (e.g., PEG-tosylate or PEG-mesylate) with a protected hydroxybenzaldehyde, followed by deprotection.
Causality Behind Experimental Choices:
-
Activation of PEG-hydroxyl: The terminal hydroxyl groups of PEG are not sufficiently reactive for direct etherification. Therefore, they are first converted into a better leaving group, typically a tosylate or mesylate, by reacting the PEG-diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
-
Protection of the Aldehyde: The aldehyde group of 4-hydroxybenzaldehyde is susceptible to side reactions under the basic conditions of the Williamson ether synthesis. To prevent this, it is commonly protected as an acetal (e.g., by reaction with ethylene glycol) before the etherification step.
-
Deprotection: After the ether linkage is formed, the protecting group is removed, typically by acid-catalyzed hydrolysis, to yield the final PEG-benzaldehyde.
Experimental Protocol: Two-Step Synthesis of PEG-bis(benzaldehyde) via Williamson Ether Synthesis
Step 1: Tosylation of PEG-diol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve poly(ethylene glycol) diol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0°C in an ice bath and add triethylamine (2.5 equivalents).
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum to yield PEG-ditosylate.
Step 2: Etherification and Deprotection
-
Preparation of Alkoxide: In a separate flask, dissolve 4-hydroxybenzaldehyde diethyl acetal (2.5 equivalents) in anhydrous tetrahydrofuran (THF). Add sodium hydride (2.5 equivalents) portion-wise at 0°C.
-
Etherification: To this solution, add a solution of PEG-ditosylate (1 equivalent) in anhydrous THF. Heat the reaction mixture to reflux and stir for 24 hours.
-
Quenching and Extraction: Cool the reaction to room temperature and quench with water. Remove the THF under reduced pressure. Extract the aqueous layer with DCM.
-
Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Dissolve the residue in a mixture of THF and 1 M HCl. Stir at room temperature for 4-6 hours to hydrolyze the acetal.
-
Final Purification: Neutralize the solution with sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate. Precipitate the final product, PEG-bis(benzaldehyde), with cold diethyl ether and dry under vacuum.
Diagram of Williamson Ether Synthesis for PEG-Benzaldehyde
Caption: Williamson Ether Synthesis of PEG-Benzaldehyde.
Oxidation of PEG-Diol: A More Direct Approach
The oxidation of the terminal hydroxyl groups of a PEG-diol to aldehydes offers a more direct route to PEG-dialdehydes. Several oxidizing agents can be employed, with Swern oxidation and Dess-Martin periodinane (DMP) being common choices for their mild reaction conditions and high yields.
Causality Behind Experimental Choices:
-
Mild Oxidants: Strong oxidizing agents can lead to over-oxidation to carboxylic acids or cleavage of the PEG chain.[4] Mild and selective oxidants like those used in Swern or Dess-Martin oxidations are preferred to preserve the integrity of the polymer and achieve high yields of the desired aldehyde.
-
Anhydrous Conditions: These oxidation reactions are sensitive to water, which can interfere with the reagents and lead to lower yields. Therefore, anhydrous solvents and reagents are crucial for success.
Experimental Protocol: Synthesis of PEG-bis(benzaldehyde) via Swern Oxidation
-
Oxalyl Chloride Activation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (4 equivalents) in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) (8 equivalents) to the oxalyl chloride solution.
-
PEG-Diol Addition: After stirring for 15 minutes, add a solution of poly(ethylene glycol) diol (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for 2 hours.
-
Base Quenching: Add triethylamine (10 equivalents) to the reaction mixture and stir for another hour at -78°C.
-
Warming and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Precipitate the product with cold diethyl ether and dry under vacuum.
Diagram of Oxidation Synthesis for PEG-Benzaldehyde
Caption: Oxidation Synthesis of PEG-Dialdehyde.
| Synthesis Method | Advantages | Disadvantages | Typical Yield |
| Williamson Ether Synthesis | High purity, well-defined structure, versatile for various benzaldehyde derivatives. | Multi-step process, requires protection/deprotection, use of strong bases. | 70-90% |
| Oxidation (Swern/DMP) | Fewer steps, direct conversion of hydroxyls. | Requires strictly anhydrous conditions, potential for side reactions if not controlled, reagents can be toxic and expensive. | 80-95% |
| Ozonolysis of Allyl-PEG | High efficiency, clean reaction.[5] | Requires specialized ozonolysis equipment, handling of potentially explosive ozonides.[5] | >90%[5] |
The Chemistry of Application: PEG-Benzaldehydes in Action
The utility of PEG-benzaldehydes lies in the reactivity of the aldehyde group, which readily participates in Schiff base formation with primary amines. This reaction is the foundation for many of their applications in bioconjugation and material science.
Reductive Amination: Forging Stable Bioconjugates
The reaction of a PEG-benzaldehyde with a primary amine, such as the N-terminus of a protein or the side chain of a lysine residue, forms a Schiff base (an imine). While the Schiff base formation is reversible, it can be reduced in situ with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This two-step, one-pot process is known as reductive amination.
Mechanism of Reductive Amination:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the aldehyde group.
-
Formation of a Hemiaminal: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration: The hemiaminal eliminates a molecule of water to form a protonated Schiff base (iminium ion).
-
Reduction: A hydride from the reducing agent (e.g., NaBH₃CN) attacks the iminium carbon, reducing the double bond and forming a stable secondary amine.
Diagram of Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
Experimental Protocol: N-terminal PEGylation of a Protein
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Reagent Preparation: Dissolve mPEG-benzaldehyde (10-20 molar excess over the protein) in the same buffer.
-
Conjugation: Add the mPEG-benzaldehyde solution to the protein solution.
-
Reduction: Immediately add a freshly prepared solution of sodium cyanoborohydride (50-100 molar excess) to the reaction mixture.
-
Incubation: Gently stir the reaction mixture at 4°C for 12-24 hours.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris buffer.
-
Purification: Purify the PEGylated protein from unreacted PEG and reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Hydrogel Formation: Creating Smart Biomaterials
The ability of PEG-benzaldehydes to react with molecules containing multiple amine groups (such as chitosan or multi-arm PEG-amines) allows for the formation of crosslinked hydrogel networks.[6] The Schiff base linkages in these hydrogels are often reversible and pH-sensitive, making them "smart" materials that can degrade or release encapsulated drugs in response to specific environmental cues.[7]
Conclusion: A Versatile Tool with a Bright Future
From their conceptual origins in the quest for more controlled PEGylation, poly(ethylene glycol) benzaldehydes have evolved into a cornerstone of modern bioconjugation and biomaterial science. Their synthesis, while requiring careful control, is achievable through well-established chemical principles. The stability of the aromatic aldehyde and its selective reactivity with primary amines provide researchers with a powerful tool for creating a wide array of advanced therapeutic and diagnostic agents. As our understanding of disease pathways becomes more nuanced, the need for precisely engineered drug delivery systems will continue to grow, ensuring that PEG-benzaldehydes will remain a vital component of the drug development professional's toolkit for the foreseeable future.
References
- CN104927044A - Preparation method of high-purity polyethylene glycol aldehyde derivative. Google Patents.
-
Mauri, E., Rossi, F., & Sacchetti, A. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Journal of Polymers for Advanced Technologies, 26(6), 685-690. Available at: [Link]
-
Harris, J. M. (1985). Laboratory synthesis of polyethylene glycol derivatives. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(3), 325-373. Available at: [Link]
-
Zhang, H., & Wang, P. G. (2003). Solid phase stepwise synthesis of polyethylene glycol. Organic letters, 5(21), 3867–3870. Available at: [Link]
-
Zhang, H., & Wang, P. G. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3086-3092. Available at: [Link]
- Zalipsky, S. (1995). Method for preparation of polyethylene glycol aldehyde derivatives. Google Patents.
- Harris, J. M., & Sedaghat-Herati, M. R. (1993). Preparation and use of polyethylene glycol propionaldehyde. Google Patents.
- WO2017146443A1 - Method for preparing polyethylene glycol dialdehyde derivative. Google Patents.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Zhang, X., et al. (2016). Injectable and self-healing chitosan hydrogel based on imine bonds: design and therapeutic applications. Journal of Materials Chemistry B, 4(46), 7451-7459. Available at: [Link]
-
Chen, J., et al. (2019). Hydrogels Based on Schiff Base Linkages for Biomedical Applications. Materials, 12(16), 2633. Available at: [Link]
- Hermanson, G. T. (2013).
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
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- 2. researchgate.net [researchgate.net]
- 3. US5252714A - Preparation and use of polyethylene glycol propionaldehyde - Google Patents [patents.google.com]
- 4. CN104927044A - Preparation method of high-purity polyethylene glycol aldehyde derivative - Google Patents [patents.google.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Williamson Ether Synthesis of 3,4-Dihydroxybenzaldehyde
Introduction: Strategic O-Alkylation of a Bifunctional Phenol
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, provides a robust and versatile method for forming ethers from an organohalide and an alkoxide.[1][2] Its application to polyfunctional molecules like 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) is of significant interest in the synthesis of valuable compounds in the pharmaceutical, flavor, and fragrance industries.[3][4] 3,4-Dihydroxybenzaldehyde serves as a precursor to key molecules such as vanillin and veratraldehyde.[3]
The primary challenge in the etherification of 3,4-dihydroxybenzaldehyde lies in achieving regioselectivity. The molecule possesses two phenolic hydroxyl groups at the C3 and C4 positions, which exhibit different acidities and nucleophilicities. The C4-hydroxyl group is generally more acidic due to resonance stabilization with the para-aldehyde group, making it more readily deprotonated. This subtle electronic difference is the key to controlling whether the reaction yields a mono-alkylated or di-alkylated product.
This guide provides an in-depth analysis of the reaction mechanism, explores the critical parameters influencing selectivity, and presents detailed protocols for both selective mono-alkylation and exhaustive di-alkylation of 3,4-dihydroxybenzaldehyde.
Reaction Mechanism: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5][6] The reaction involves two fundamental steps:
-
Deprotonation: A base is used to deprotonate one or both of the phenolic hydroxyl groups, forming a highly reactive phenoxide ion. The choice of base is critical for controlling the extent of deprotonation and, consequently, the selectivity of the reaction.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of a primary alkyl halide (or other substrate with a good leaving group, like a tosylate).[1][6] This attack occurs in a single, concerted step, leading to the formation of the ether bond and a salt byproduct.[1]
For the reaction to be efficient, primary alkyl halides are strongly preferred, as secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which would yield an alkene instead of the desired ether.[1][6]
Caption: General mechanism of the Williamson ether synthesis.
Controlling Regioselectivity: The Key to Success
Achieving the desired product—either mono- or di-ether—hinges on the careful selection of reaction conditions. The differential acidity of the two hydroxyl groups is the primary lever for control.
-
For Mono-alkylation: The goal is to selectively deprotonate the more acidic 4-OH group. This is achieved by using a stoichiometric amount of a mild base. Weaker bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient to deprotonate the 4-OH without significantly affecting the less acidic 3-OH.[7] More specialized bases like cesium bicarbonate (CsHCO₃) have been shown to provide excellent regioselectivity and high yields, minimizing the formation of di-alkylated byproducts.[8]
-
For Di-alkylation: To form the di-ether (e.g., veratraldehyde), both hydroxyl groups must be deprotonated. This requires the use of a stronger base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), typically in excess, to ensure the formation of the di-anion.[6][9]
The choice of solvent also plays a crucial role. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are preferred because they effectively solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, thus enhancing its reactivity.[1][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective synthesis of mono- and di-ethers of 3,4-dihydroxybenzaldehyde.
Protocol 1: Regioselective Mono-alkylation (Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde)
This protocol is adapted from methodologies focused on the selective protection of the 4-hydroxyl group and is designed to yield the mono-benzylated product with high selectivity.[7]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3,4-Dihydroxybenzaldehyde | 138.12 | 1.38 g | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 1.5 |
| Benzyl Bromide | 171.04 | 3.42 g (2.3 mL) | 2.0 |
| Sodium Iodide (NaI) | 149.89 | 0.45 g | 0.3 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| 10% Aqueous HCl | - | 100 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine (Saturated NaCl) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxybenzaldehyde (1.38 g, 10.0 mmol).
-
Reagent Addition: Add DMF (50 mL) and stir until the solid is fully dissolved. To this solution, add sodium bicarbonate (1.26 g, 15.0 mmol), benzyl bromide (3.42 g, 20.0 mmol), and sodium iodide (0.45 g, 3.0 mmol). The sodium iodide acts as a catalyst via the Finkelstein reaction to generate the more reactive benzyl iodide in situ.
-
Reaction Conditions: Heat the reaction mixture to 40°C using a temperature-controlled heating mantle and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After 24 hours, cool the mixture to room temperature. Carefully add 10% aqueous HCl (100 mL) to neutralize the remaining base and quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[7]
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield a crude brown liquid.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 20% ethyl acetate in hexanes eluent system) to afford 4-benzyloxy-3-hydroxybenzaldehyde as a colorless solid.[7] Expected yields range from 67-75%.[11]
Protocol 2: Exhaustive Di-alkylation (Synthesis of 3,4-Dimethoxybenzaldehyde - Veratraldehyde)
This protocol is designed for the complete methylation of both hydroxyl groups to produce veratraldehyde. It employs a stronger base and phase transfer catalysis for efficiency.[12]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3,4-Dihydroxybenzaldehyde | 138.12 | 1.38 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 3.0 |
| Methyl Iodide (CH₃I) | 141.94 | 5.68 g (2.5 mL) | 4.0 |
| Tetrabutylammonium Bisulfate (Bu₄NHSO₄) | 339.53 | 0.34 g | 0.1 |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| Water | - | 75 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 3,4-dihydroxybenzaldehyde (1.38 g, 10.0 mmol) in THF (50 mL).
-
Reagent Addition: Add a solution of NaOH (1.20 g, 30.0 mmol) in water (25 mL). Then, add methyl iodide (5.68 g, 40.0 mmol) and the phase transfer catalyst, tetrabutylammonium bisulfate (0.34 g, 1.0 mmol).[12] The use of a phase transfer catalyst is crucial for transporting the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides.[1][13]
-
Reaction Conditions: Stir the resulting biphasic yellow solution vigorously at room temperature for 24 hours.
-
Workup - Quenching and Extraction: Add water (50 mL) to the reaction mixture and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).[12]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product, often a slightly yellow oil that solidifies upon standing, can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by flash column chromatography to yield pure veratraldehyde.[14]
Caption: A generalized experimental workflow for ether synthesis.
Troubleshooting and Side Reactions
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time may need to be extended, or the temperature slightly increased. Ensure the base and alkylating agent are of good quality.
-
Formation of Di-alkylated Product in Mono-alkylation: This indicates the base was too strong or used in too great an excess. Reduce the stoichiometry of the base or switch to a weaker base like CsHCO₃.[8]
-
Elimination Byproducts: If using alkyl halides other than methyl or primary halides, E2 elimination can compete with the desired SN2 reaction.[1] This is identified by the formation of alkenes. Using a primary halide is the best solution.
-
C-Alkylation: While less common for phenoxides, alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.[5] This is an ambident nucleophile issue. Reaction conditions that favor O-alkylation (polar aprotic solvents) are generally effective at preventing this.
Conclusion
The Williamson ether synthesis is a powerful tool for the modification of 3,4-dihydroxybenzaldehyde. By understanding the underlying SN2 mechanism and the critical role of reaction parameters—particularly the choice of base—researchers can effectively control the regioselectivity of the alkylation. The protocols provided herein offer reliable starting points for the synthesis of both mono- and di-ethers, enabling access to a wide range of valuable chemical intermediates and final products.
References
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Williamson Ether Synthesis - J&K Scientific LLC . J&K Scientific. Available at: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press . Francis Academic Press. Available at: [Link]
- CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method - Google Patents. Google Patents.
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3,4-Dihydroxybenzaldehyde - Wikipedia . Wikipedia. Available at: [Link]
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Williamson Ether Synthesis - Organic Chemistry Tutor . The Organic Chemistry Tutor. Available at: [Link]
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Williamson ether synthesis - Wikipedia . Wikipedia. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
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Williamson Ether Synthesis Reaction Mechanism - YouTube . Leah4sci. Available at: [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH . National Institutes of Health. Available at: [Link]
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Williamson Ether Synthesis - Utah Tech University . Utah Tech University. Available at: [Link]
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veratraldehyde - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC - NIH . National Institutes of Health. Available at: [Link]
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - ResearchGate . ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Utilization of 3,4-Bis(2-methoxyethoxy)benzaldehyde in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the application of 3,4-Bis(2-methoxyethoxy)benzaldehyde in the synthesis of advanced functional polymers. The unique structural attributes of this monomer, particularly its flexible, polar oligo(ethylene glycol) side chains, offer a powerful tool for designing polymers with enhanced solubility, processability, and tailored optoelectronic and biomedical properties.
Introduction: The Strategic Advantage of Ethoxy-Functionalized Benzaldehydes in Polymer Chemistry
This compound is an aromatic aldehyde distinguished by the presence of two methoxyethoxy side chains. These appendages are not merely passive solubilizing groups; they actively influence the final properties of the polymer. The ether linkages provide flexibility to the polymer backbone, while their polarity enhances solubility in a broader range of solvents, a significant advantage over conventional alkyl-substituted monomers. This improved processability is crucial for the fabrication of high-quality thin films for electronic devices and for the formulation of polymers for biological applications.
The aldehyde functionality serves as a versatile reactive handle for various polymerization reactions, most notably polycondensation reactions to form poly(azomethine)s, also known as polyimines or Schiff base polymers. These conjugated polymers are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of this compound into the polymer backbone allows for fine-tuning of the electronic properties and morphology of the resulting materials.
Core Application: Synthesis of Soluble Poly(azomethine)s via Solution Polycondensation
The primary application of this compound in polymer synthesis is its use as a monomer in condensation polymerization with aromatic diamines to yield high-performance poly(azomethine)s. The reaction proceeds via the formation of an imine linkage between the aldehyde group of the benzaldehyde and the amino group of the diamine.
Mechanistic Insight: The Chemistry of Poly(azomethine) Formation
The polycondensation reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the lone pair of electrons on the nitrogen atom of the diamine. This is followed by dehydration to form the stable imine bond. The repetition of this process leads to the formation of a long-chain polymer.
Caption: Polycondensation of this compound.
Detailed Experimental Protocol: Synthesis of a Poly(azomethine) Derivative
This protocol outlines the synthesis of a poly(azomethine) from this compound and p-phenylenediamine. The choice of p-phenylenediamine as the co-monomer will result in a rigid-rod like polymer backbone, with the flexible side chains ensuring solubility.
Materials:
-
This compound (Monomer A)
-
p-Phenylenediamine (Monomer B)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
p-Toluenesulfonic acid (p-TSA), catalyst
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Inert gas inlet
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Monomer Preparation: Ensure both this compound and p-phenylenediamine are of high purity. p-Phenylenediamine should be freshly sublimed or recrystallized before use to remove any oxidized impurities.
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, condenser, and an inert gas inlet. The system should be flame-dried or oven-dried and then cooled under a stream of argon or nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: In the reaction flask, dissolve an equimolar amount of p-phenylenediamine (e.g., 1.00 mmol) in anhydrous DMAc (e.g., 10 mL) under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 mmol) to the diamine solution and stir until it dissolves.
-
Monomer Addition: Dissolve an equimolar amount of this compound (1.00 mmol) in a minimal amount of anhydrous DMAc in the dropping funnel. Add the aldehyde solution dropwise to the stirred diamine solution at room temperature over 30 minutes.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain it at this temperature for 24-48 hours under a continuous inert gas flow. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers, catalyst, and residual solvent.
-
Drying: Dry the purified polymer under vacuum at 60-80 °C for 24 hours to a constant weight.
Expected Polymer Properties and Characterization
The resulting poly(azomethine) is expected to be a colored, fibrous solid. The key properties are directly influenced by the molecular structure of the this compound monomer.
Solubility and Processability
The presence of the bis(2-methoxyethoxy) side chains is the primary determinant of the polymer's excellent solubility. Unlike many conjugated polymers that are only soluble in harsh or high-boiling point solvents, polymers derived from this monomer are anticipated to be soluble in a range of common organic solvents such as chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). This enhanced solubility is critical for solution-based processing techniques like spin-coating, which is essential for fabricating thin-film devices.
| Property | Expected Outcome | Rationale |
| Solubility | High in common organic solvents | Flexible, polar oligo(ethylene glycol) side chains disrupt intermolecular packing and enhance solvent-polymer interactions. |
| Processability | Excellent for solution-based techniques | High solubility allows for the formation of uniform, high-quality thin films. |
Thermal Properties
Poly(azomethine)s are known for their good thermal stability. The thermal properties of the polymer can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The polymer is expected to exhibit a high decomposition temperature, characteristic of aromatic polymers. The glass transition temperature (Tg) will be influenced by the flexible side chains, which may lower the Tg compared to analogous polymers with rigid side groups.
| Analysis Technique | Expected Observation | Significance |
| TGA | High decomposition temperature (>300 °C) | Indicates a thermally stable polymer suitable for applications requiring high-temperature processing or operation. |
| DSC | Detectable glass transition temperature | Provides information on the polymer's amorphous or semi-crystalline nature and its processing window. |
Optoelectronic Properties
The conjugated backbone of the poly(azomethine) will impart interesting optical and electronic properties. These can be investigated using UV-Vis spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry.
Caption: Structure-Property Relationship of the Monomer.
-
UV-Vis Spectroscopy: The polymer is expected to show strong absorption in the UV-visible region, indicative of a π-π* transition in the conjugated system. The position of the absorption maximum (λmax) will provide insight into the extent of conjugation.
-
Photoluminescence: The polymer may exhibit fluorescence upon excitation. The emission wavelength and quantum yield are important parameters for applications in OLEDs.
-
Cyclic Voltammetry: This technique can be used to determine the HOMO and LUMO energy levels of the polymer, which are crucial for designing and predicting the performance of organic electronic devices.
Potential Applications in Drug Development and Biomedical Research
The oligo(ethylene glycol) side chains not only enhance solubility but also impart a degree of hydrophilicity and potential biocompatibility to the polymer. This opens up avenues for applications in the biomedical field.
-
Drug Delivery: The polymer could be engineered to form micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents. The aromatic backbone provides a scaffold for drug loading, while the hydrophilic side chains can improve circulation time in the bloodstream.
-
Biosensors: The conjugated nature of the polymer backbone makes it a candidate for the development of fluorescent or electrochemical biosensors. The side chains can be further functionalized with biorecognition elements to create highly specific sensors.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of advanced functional polymers. Its unique combination of a reactive aldehyde group and flexible, polar side chains allows for the creation of soluble and processable conjugated polymers with tunable properties. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers exploring the potential of this monomer in materials science, organic electronics, and biomedical applications.
References
A comprehensive list of references will be compiled based on the specific literature that validates the protocols and claims made in this document. The following are representative examples of the types of sources that would be cited:
-
Synthesis of Poly(azomethine)
- Title: Synthesis and Characterization of Thermally Stable Poly(ether-azomethine)s Derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane
- Source: ResearchG
-
URL: [Link]
-
Properties of Polymers with Oligo(ethylene glycol)
- Title: Oligo(ethylene glycol)
- Source: Soft M
-
URL: [Link]
- Title: A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)
-
Characterization of Poly(azomethine)
- Title: Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine)
- Source: N
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URL: [Link]
Application Notes and Protocols for the Preparation of Conductive Polymers from Benzaldehyde Precursors
Introduction: Expanding the Monomer Landscape for Conductive Polymers
The field of conductive polymers has been largely dominated by monomers such as aniline, pyrrole, and thiophene, which polymerize to form highly conjugated backbones capable of supporting charge transport.[1] However, the exploration of alternative, readily available, and cost-effective monomers is crucial for the continued advancement and diversification of conductive polymer applications. Benzaldehyde, a fundamental aromatic aldehyde, and its derivatives present an intriguing yet underexplored class of precursors for the synthesis of novel conductive materials.
This guide provides detailed application notes and protocols for the synthesis of conductive polymers derived from benzaldehyde. We will primarily focus on a well-established and reliable method: the synthesis of conductive poly(azomethine)s (also known as poly-Schiff bases) through the polycondensation of benzaldehyde derivatives with aromatic diamines. This approach offers a versatile platform for tuning the electronic and physical properties of the resulting polymers. Additionally, we will explore theoretical and exploratory protocols for the direct oxidative and electrochemical polymerization of benzaldehyde, drawing parallels from established methods for traditional conductive polymer synthesis.
The causality behind the experimental choices, from solvent selection to the role of catalysts and dopants, will be thoroughly explained to provide researchers with a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who are interested in developing novel conductive materials with tailored properties.
Part 1: Synthesis of Conductive Poly(azomethine)s from Benzaldehyde and Diamines
Poly(azomethine)s are a class of conjugated polymers characterized by the (-C=N-) linkage in their backbone, which facilitates electron delocalization and, consequently, electrical conductivity.[2][3] The synthesis involves a polycondensation reaction between a dicarbonyl compound (in this case, a benzaldehyde derivative) and a diamine. The resulting polymers have shown promising thermal stability and electrical properties.[2]
Underlying Chemistry: The Schiff Base Reaction
The formation of the azomethine linkage is based on the Schiff base reaction, a nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine. When bifunctional aldehydes and amines are used, this reaction proceeds as a polycondensation to form a polymer. The choice of the specific benzaldehyde and diamine monomers allows for the tuning of the polymer's electronic properties, solubility, and processability.[4]
Experimental Workflow for Poly(azomethine) Synthesis
Caption: General workflow for the synthesis of poly(azomethine)s.
Detailed Protocol: Synthesis of a Poly(azomethine) from a Bis-aldehyde and p-Phenylenediamine
This protocol is adapted from established procedures for the synthesis of poly(azomethine)s.[5]
Materials:
-
Bis-aldehyde monomer (e.g., 4,4'-(oxybis(4,1-phenylene))bis(4-formylbenzoate))
-
p-Phenylenediamine
-
p-Toluenesulfonic acid monohydrate (PTSA) (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with a Dean-Stark trap
Procedure:
-
Monomer Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet, dissolve the bis-aldehyde monomer (0.1 mmol) in a mixture of 20 mL of anhydrous DMF and 10 mL of anhydrous toluene.[5]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (approximately 20 mg) to the reaction mixture.[5]
-
Diamine Addition: In a separate flask, dissolve the diamine (0.1 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred bis-aldehyde solution at room temperature.[5]
-
Polycondensation: Gently heat the reaction mixture to reflux (typically 120-140 °C) and maintain reflux for 6-12 hours under a continuous flow of inert gas.[5] Water formed during the reaction can be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 300 mL of a non-solvent like methanol or ice-cold water with vigorous stirring to precipitate the polymer.[5]
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with methanol and then with deionized water to remove unreacted monomers, catalyst, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C for 24 hours or until a constant weight is achieved.
Causality of Experimental Choices:
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the monomers and the resulting polymer, which can introduce defects in the conjugated backbone and reduce conductivity.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial as water can interfere with the Schiff base equilibrium, potentially leading to lower molecular weight polymers.
-
Catalyst: PTSA is an acid catalyst that protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux and Water Removal: Heating the reaction to reflux provides the necessary activation energy for the polycondensation. The removal of water via a Dean-Stark trap drives the equilibrium towards the formation of the imine bond, leading to higher molecular weight polymers according to Le Chatelier's principle.
-
Precipitation in Non-solvent: This is a standard method for purifying polymers. The polymer is insoluble in the non-solvent, while the unreacted monomers and catalyst are soluble, allowing for their separation.
Doping of Poly(azomethine)s for Enhanced Conductivity
The pristine conductivity of poly(azomethine)s is generally in the range of semiconductors (10⁻⁵ to 10⁻⁸ S/cm).[5][6] To enhance their conductivity, a post-synthesis doping process is required. Doping involves the introduction of charge carriers (holes or electrons) into the polymer backbone.
Protocol: Iodine Doping
-
Preparation: Place the finely ground poly(azomethine) powder in a sealed chamber (e.g., a desiccator).
-
Exposure: Place a small container of solid iodine crystals in the chamber, separate from the polymer.
-
Doping: Allow the iodine vapor to diffuse and interact with the polymer for a period of 24-48 hours at room temperature. The polymer will typically change color upon doping.
-
Characterization: After doping, measure the conductivity of the polymer pellet using a four-probe method. An increase in conductivity by several orders of magnitude is expected.[7]
Part 2: Exploratory Protocols for Direct Polymerization of Benzaldehyde
The direct polymerization of benzaldehyde into a conductive polymer is not a well-established process. The following protocols are proposed based on the general principles of oxidative and electrochemical polymerization of other aromatic monomers. These are intended as starting points for research and will likely require significant optimization.
Chemical Oxidative Polymerization of Benzaldehyde (Exploratory)
This hypothetical protocol adapts the oxidative polymerization of aniline and pyrrole to benzaldehyde. The success of this method will depend on the ability of the chosen oxidant to induce the formation of radical cations from benzaldehyde, which can then couple to form a conjugated polymer. The aerobic auto-oxidation of benzaldehyde is known to produce radical intermediates, which could potentially initiate polymerization.[8][9]
Proposed Reaction Scheme:
The proposed mechanism involves the oxidation of benzaldehyde to form a radical cation, followed by radical-radical coupling to form dimers and oligomers, which then continue to polymerize.
Materials:
-
Benzaldehyde
-
Oxidizing agent (e.g., ammonium persulfate (APS), ferric chloride (FeCl₃))
-
Dopant acid (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄))
-
Solvent (e.g., acetonitrile, water)
Procedure:
-
Monomer Solution: Prepare a solution of benzaldehyde (e.g., 0.1 M) in the chosen solvent. If an aqueous system is used, an emulsifier might be necessary.
-
Acidification: Add the dopant acid to the monomer solution to achieve a desired pH (e.g., pH 1-2).
-
Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., 0.1 M APS in the same solvent). Slowly add the oxidant solution to the stirred monomer solution at a controlled temperature (e.g., 0-5 °C).
-
Polymerization: Allow the reaction to proceed for several hours (e.g., 4-24 hours). A color change and the formation of a precipitate may indicate polymer formation.
-
Purification and Doping: Isolate the polymer by filtration, wash it with the solvent and then with a non-solvent to remove unreacted species. The polymer should be in its doped, conductive state.
Challenges and Considerations:
-
Oxidation of the Aldehyde Group: A major competing reaction is the oxidation of the aldehyde group to a carboxylic acid (benzoic acid).[8][9] This would terminate the polymer chain and disrupt conjugation.
-
Polymer Structure: The resulting polymer structure may be complex and not fully linear, potentially leading to lower conductivity.
Electrochemical Polymerization of Benzaldehyde (Exploratory)
Electrochemical polymerization offers better control over the polymer film's morphology and thickness. Benzaldehyde can be electrochemically reduced to form a ketyl radical intermediate, which could potentially initiate polymerization.[10]
Caption: Workflow for the electrochemical polymerization of benzaldehyde.
Materials:
-
Benzaldehyde
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate (TBAP), lithium perchlorate (LiClO₄))
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Three-electrode electrochemical cell (Working electrode: e.g., platinum, glassy carbon, ITO-coated glass; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare an electrolyte solution containing benzaldehyde (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte.
-
Electropolymerization: Apply a potential to the working electrode. This can be done potentiostatically (constant potential) or potentiodynamically (sweeping the potential, i.e., cyclic voltammetry). The potential range should be chosen based on the oxidation/reduction potential of benzaldehyde in the specific solvent-electrolyte system.
-
Film Deposition: A polymer film may deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the electrolysis or the number of potential cycles.
-
Post-treatment: After polymerization, carefully remove the working electrode from the cell, rinse it with fresh solvent to remove residual monomer and electrolyte, and dry it under a stream of inert gas or in a vacuum oven.
Part 3: Characterization of Benzaldehyde-Derived Conductive Polymers
Thorough characterization is essential to confirm the successful synthesis of the polymer and to evaluate its properties.
| Technique | Purpose | Expected Observations for Poly(azomethine)s |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer and confirm the formation of the desired chemical bonds. | Appearance of a characteristic C=N (imine) stretching vibration (around 1600-1650 cm⁻¹). Disappearance or significant reduction of the C=O (aldehyde) and N-H (amine) stretching vibrations from the monomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Appearance of a proton signal corresponding to the azomethine proton (-CH=N-) in the ¹H NMR spectrum. |
| UV-Vis Spectroscopy | To study the electronic transitions in the polymer and estimate the optical band gap. | Broad absorption bands in the visible region, indicating a conjugated system. The absorption edge can be used to calculate the optical band gap. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determination of the decomposition temperature, which is typically high for aromatic poly(azomethine)s. |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the polymer film or powder. | Provides information on the shape, size, and porosity of the polymer particles or the uniformity of the film. |
| Four-Probe Conductivity Measurement | To measure the electrical conductivity of the polymer. | The polymer is typically pressed into a pellet for measurement. Doped samples are expected to show significantly higher conductivity than undoped samples. |
Conclusion and Future Outlook
The utilization of benzaldehyde precursors, particularly in the synthesis of poly(azomethine)s, presents a viable and versatile route to novel conductive polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore this promising area. While the direct polymerization of benzaldehyde remains an exploratory field, the proposed protocols offer a rational starting point for investigation. Future research should focus on optimizing the reaction conditions for both poly(azomethine) synthesis and the exploratory direct polymerization methods to achieve higher molecular weights, better processability, and enhanced electrical conductivities. The vast array of commercially available benzaldehyde and diamine derivatives offers immense possibilities for the fine-tuning of the properties of these conductive polymers for a wide range of applications, including sensors, electrochromic devices, and organic electronics.
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Aerobic oxidation of PE facilitated by benzaldehyde. (2022). RSC Publishing. Retrieved from [Link]
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Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones. (2022). RSC Publishing. Retrieved from [Link]
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The structure and Electrical Properties of New Poly(benzaldehyde-co-thiophene)/SnO2 Composites. (2021). Springer Professional. Retrieved from [Link]
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Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applications. (n.d.). MDPI. Retrieved from [Link]
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Redox-mediated electrified synthesis of benzaldehyde. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. (2022). MDPI. Retrieved from [Link]
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Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. (2023). MDPI. Retrieved from [Link]
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Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers: Precision Synthesis by Cationic Copolymerization and Quantitative Degradation to Cinnamaldehydes. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and Characterization of A New Conjugated Aromatic Poly(azomethine) Derivative Based on the 3',4'-Dibutyl-α-Terthiophene Building Block. (n.d.). ACS Publications. Retrieved from [Link]
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Electrochemical benzaldehyde carboxylation: Mechanistic insights into the sustainable synthesis of mandelic acid via radical intermediates. (n.d.). American Chemical Society. Retrieved from [Link]
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Synthesis, Crystal Structures, and Spectroscopic Characterization of Bis-aldehyde Monomers and Their Electrically Conductive Pristine Polyazomethines. (2019). MDPI. Retrieved from [Link]
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Oscillations and complex mechanisms: O2 oxidation of benzaldehyde. (n.d.). ACS Publications. Retrieved from [Link]
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Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). ACS Publications. Retrieved from [Link]
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Self-Healing Conductive Hydrogel Based on a Schiff Base Bond for Digital Light Processing 3D Printing. (2023). ACS Publications. Retrieved from [Link]
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Absorption spectra of the benzaldehyde polymer before (1) and after (2) UV irradiation. (n.d.). ResearchGate. Retrieved from [Link]
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Resistivity and conductivity values for polymers and coordination polymers. (n.d.). ResearchGate. Retrieved from [Link]
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Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. (2016). PMC - NIH. Retrieved from [Link]
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Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. (n.d.). MDPI. Retrieved from [Link]
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Solid state electrical conductivity studies on manganese-molybdenum Schiff base polymer. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Reaction Chemistry & Engineering. (2020). Greenwich Academic Literature Archive (GALA). Retrieved from [Link]
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Benzaldehyde synthesis - Oxidation of benzyl alcohol. (2021). YouTube. Retrieved from [Link]
-
Synthesis, Optical and Electrochemical Properties of High-Quality Cross-Conjugated Aromatic Polyketones. (2020). ACS Publications. Retrieved from [Link]
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Electrochemical oxidation of styrene to benzaldehyde by discrimination of spin-paired π electrons. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
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Biobased, Degradable, and Conjugated Poly(Azomethine)s. (n.d.). TSpace. Retrieved from [Link]
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- 10. Electrochemical benzaldehyde carboxylation: Mechanistic insights into the sustainable synthesis of mandelic acid via radical intermediates - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Surface Modification of Nanoparticles with Ethoxylated Benzaldehyde
Introduction: Engineering the Nano-Bio Interface
The burgeoning field of nanomedicine leverages the unique physicochemical properties of nanoparticles (NPs) for a myriad of biomedical applications, including targeted drug delivery, advanced diagnostics, and therapeutic interventions.[1] However, the translation of these promising nanomaterials from the bench to the clinic is often hampered by challenges related to their behavior in biological systems. The surface of a nanoparticle is the primary point of interaction with the biological milieu, dictating its stability, biocompatibility, and cellular uptake.[2] Therefore, precise control over the nanoparticle surface chemistry is paramount to engineering effective and safe nanomedicines.
Surface modification with polymers like polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanoparticles.[3] The ethoxylated chains of PEG create a hydrophilic shield that can reduce opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[4] Incorporating a reactive functional group, such as an aldehyde, at the terminus of the PEG chain imparts an additional layer of functionality. Aldehyde groups are particularly useful as they can readily react with primary amines on biomolecules, such as proteins and peptides, to form Schiff bases, enabling the conjugation of targeting ligands or therapeutic payloads.[5][6]
This application note provides a comprehensive guide to the surface modification of nanoparticles with ethoxylated benzaldehyde. We will delve into the underlying chemical principles, provide detailed experimental protocols for the functionalization of a model iron oxide nanoparticle system, and outline a rigorous characterization workflow to validate the success of the surface modification. This guide is intended for researchers, scientists, and drug development professionals seeking to develop advanced nanoparticle-based platforms.
The Chemistry of Surface Modification: A Two-Step Approach
The surface modification of nanoparticles with ethoxylated benzaldehyde typically involves a two-step process:
-
Introduction of a suitable anchor point on the nanoparticle surface: For many common nanoparticle types, such as iron oxide or gold, the native surface may not be amenable to direct conjugation with ethoxylated benzaldehyde. Therefore, a primary functionalization step is often required to introduce a reactive group, such as an amine, that can subsequently react with the ethoxylated benzaldehyde.
-
Conjugation of ethoxylated benzaldehyde: The aldehyde group of the ethoxylated benzaldehyde molecule reacts with the surface-anchored amine groups to form a stable imine bond (Schiff base).
The ethoxylated benzaldehyde itself can be either commercially sourced or synthesized by the ethoxylation of a suitable benzaldehyde precursor, followed by the introduction of an appropriate linker for nanoparticle conjugation if necessary. The length of the ethoxy chain can be tailored to optimize the desired physicochemical properties of the final nanoparticle conjugate.[7]
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the synthesis and surface modification of iron oxide nanoparticles with ethoxylated benzaldehyde.
Caption: Experimental workflow for the synthesis and surface modification of nanoparticles.
Detailed Protocols
Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles
This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) via co-precipitation, followed by surface functionalization with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH), 28-30% solution
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Nanoparticle Precipitation:
-
Dissolve FeCl₃·6H₂O (e.g., 2.35 g) and FeCl₂·4H₂O (e.g., 0.86 g) in DI water (e.g., 100 mL) in a three-neck round-bottom flask.
-
De-gas the solution by bubbling with nitrogen gas for 30 minutes with vigorous stirring.
-
Heat the solution to 80°C under a nitrogen atmosphere.
-
Rapidly add NH₄OH solution (e.g., 10 mL) to the flask. A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
-
Purification of Bare Nanoparticles:
-
Cool the reaction mixture to room temperature.
-
Separate the nanoparticles from the solution using a strong permanent magnet. Decant and discard the supernatant.
-
Wash the nanoparticles by re-dispersing them in DI water (e.g., 50 mL) and then separating them with the magnet. Repeat this washing step three times.
-
-
Amine Functionalization:
-
Re-disperse the washed nanoparticles in a mixture of ethanol (e.g., 80 mL) and DI water (e.g., 20 mL).
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.[2]
-
Add APTES (e.g., 2 mL) to the nanoparticle dispersion.
-
Stir the mixture at room temperature for 24 hours.
-
-
Purification of Amine-Functionalized Nanoparticles:
-
Separate the amine-functionalized nanoparticles using a magnet.
-
Wash the nanoparticles with ethanol three times to remove unreacted APTES.
-
Finally, wash the nanoparticles with DI water three times.
-
Re-disperse the amine-functionalized nanoparticles in DI water for storage or immediate use in the next step.
-
Protocol 2: Conjugation of Ethoxylated Benzaldehyde
This protocol details the reaction of the amine-functionalized nanoparticles with an aldehyde-terminated PEG linker to form a stable Schiff base.
Materials:
-
Amine-functionalized iron oxide nanoparticles (from Protocol 1)
-
Aldehyde-PEG-succinimidyl carboxymethyl ester (or a similar heterobifunctional linker with an aldehyde and a nanoparticle-reactive group)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN) (optional, for reductive amination)
Procedure:
-
Schiff Base Formation:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a concentration of, for example, 1 mg/mL.
-
Add a solution of the aldehyde-PEG linker in PBS to the nanoparticle dispersion. The molar ratio of the linker to the estimated surface amine groups should be optimized, but a 10-fold molar excess of the linker is a good starting point.
-
React the mixture at room temperature for 4-6 hours with gentle shaking.
-
-
(Optional) Reductive Amination for a More Stable Bond:
-
To convert the reversible imine bond to a more stable secondary amine, a mild reducing agent can be added.
-
Add a freshly prepared solution of NaBH₃CN in PBS to the reaction mixture (final concentration, e.g., 10 mM).
-
Allow the reaction to proceed for an additional 2 hours at room temperature.
-
-
Purification of the Final Product:
-
Separate the surface-modified nanoparticles using a magnet.
-
Wash the nanoparticles with PBS three times to remove the unreacted linker and by-products.
-
Wash with DI water twice.
-
Re-disperse the final ethoxylated benzaldehyde-modified nanoparticles in a suitable buffer for storage and characterization.
-
Characterization and Validation
A thorough characterization is crucial to confirm the successful surface modification and to understand the properties of the final nanoparticle conjugate.
Qualitative and Quantitative Analysis
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Modification |
| Transmission Electron Microscopy (TEM) | Nanoparticle size, morphology, and dispersity | Confirms the integrity of the nanoparticle core after surface modification. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | An increase in hydrodynamic diameter is expected after each functionalization step. |
| Zeta Potential | Surface charge | A shift in zeta potential is expected after each modification step (e.g., from negative for bare SPIONs to positive for amine-functionalized, and then a shift back towards neutral for the final product). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Appearance of characteristic peaks for the amine group after APTES functionalization, and the appearance of imine and ether peaks after conjugation with ethoxylated benzaldehyde. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Can be used to quantify the amount of organic coating on the nanoparticle surface. A greater weight loss is expected for the final product compared to the bare and amine-functionalized nanoparticles. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Confirms the presence of nitrogen after amine functionalization and changes in the carbon and oxygen signals corresponding to the ethoxylated benzaldehyde coating. |
Quantification of Surface Aldehyde Groups
The number of reactive aldehyde groups on the nanoparticle surface can be quantified using various methods, such as reacting the nanoparticles with a known concentration of a chromophoric or fluorophoric hydrazine or hydroxylamine derivative and measuring the unreacted probe in the supernatant using UV-Vis or fluorescence spectroscopy.[8]
Troubleshooting Common Issues
-
Nanoparticle Aggregation: Aggregation is a common problem during surface modification.[9][10] To mitigate this, ensure adequate sonication to disperse the nanoparticles before each reaction step and consider performing the reactions in a more dilute solution. The addition of a stabilizing agent during the initial synthesis can also improve colloidal stability.[11]
-
Low Functionalization Efficiency: If characterization reveals a low degree of surface modification, consider increasing the concentration of the functionalizing agent, extending the reaction time, or optimizing the reaction pH. For Schiff base formation, a pH of around 7.4 is generally optimal.
-
Inconsistent Results: Nanoparticle synthesis and functionalization can be sensitive to small variations in reaction conditions. Maintain consistent stirring rates, temperatures, and addition rates of reagents to ensure reproducibility.
Conclusion and Future Perspectives
The surface modification of nanoparticles with ethoxylated benzaldehyde provides a versatile platform for the development of advanced drug delivery and diagnostic agents. The ethoxy chains enhance biocompatibility and stability, while the terminal aldehyde group serves as a convenient handle for the conjugation of a wide range of biomolecules.[12] The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to successfully functionalize their nanoparticles and unlock their full potential in biomedical applications. Future advancements in this area may focus on developing more controlled and efficient conjugation chemistries, as well as exploring the use of cleavable linkers that can release the conjugated payload in response to specific stimuli within the target microenvironment.
References
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Sukprasert, J., Thumanu, K., Phung-on, I., Jirarungsatean, C., Chaisalee, P., Tuitemwong, P., & Tuitemwong, K. (2021). Characterization of Amino-Functionalized Ferromagnetic Nanoparticles with Glutaraldehyde Cross-linking. Journal of Science and Technology. [Link]
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Zhang, Y., et al. (2012). PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo. Nanotechnology, Science and Applications. [Link]
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Khatun, M., et al. (2021). The Synthesis Methodology of PEGylated Fe3O4@Ag Nanoparticles Supported by Their Physicochemical Evaluation. Materials. [Link]
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Patsula, V., et al. (2016). Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol. Journal of Materials Chemistry B. [Link]
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Ali, A., et al. (2023). Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs). Nanomaterials. [Link]
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Xie, J., et al. (2008). Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. Bioconjugate Chemistry. [Link]
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Rancan, F., et al. (2012). Hydrophosphonylation of Nanoparticle Schiff Bases as a Mean for Preparation of Aminophosphonate-Functionalized Nanoparticles. International Journal of Molecular Sciences. [Link]
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Pinho, S. L. C., et al. (2021). Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. ACS Omega. [Link]
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Hall, B., et al. (2016). Polyethylene glycol functionalized gold nanoparticles: The influence of capping density on stability in various media. Gold Bulletin. [Link]
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Wang, Y., et al. (2023). Quantification of Nanomaterial Surfaces. Materials Interfaces. [Link]
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Zare, F., et al. (2023). Synthesis of a novel nanomagnetic N4 bis schiff base complex of copper(ii) as an efficient catalyst for click synthesis of tetrazoles. RSC Advances. [Link]
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Wang, L., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Analytica Chimica Acta. [Link]
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K σημ, M., et al. (2019). Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Analytical Chemistry. [Link]
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Crist, R. M., et al. (2014). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Nanomaterials and Nanotechnology. [Link]
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Hossain, M. A., et al. (2023). A Review on Synthesis, Characterizations, and Applications of Schiff Base Functionalized Nanoparticles. Results in Chemistry. [Link]
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Wang, L., et al. (2009). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Request PDF. [Link]
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Goyal, S., Bansal, U., & Agrawal, S. (2020). BIOLOGICALLY ACTIVE SCHIFF BASE NANOPARTICLES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
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Singh, R., et al. (2016). Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti. [Link]
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Grzelczak, M., et al. (2023). Quantification of the Surface Coverage of Gold Nanoparticles with Mercaptosulfonates Using Isothermal Titration Calorimetry (ITC). International Journal of Molecular Sciences. [Link]
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Dadfar, S. M., et al. (2019). Modification of the nanoparticle surface with PEG. ResearchGate. [Link]
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Nanopartz Inc. (n.d.). All About PEG Gold Nanoparticles. [Link]
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Asghar, A. A., et al. (2023). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Application Notes and Protocols: The Role of 3,4-Bis(2-methoxyethoxy)benzaldehyde in Advanced Dendrimer Synthesis for Drug Delivery
Introduction: Engineering Nanoscale Precision for Therapeutic Advancement
Dendrimers, with their well-defined, hyperbranched architecture, represent a unique class of nanoparticles that have garnered significant attention in the field of drug delivery.[1][2] Their three-dimensional structure, comprising a central core, repeating branched units, and a high density of surface functional groups, allows for the precise engineering of their physicochemical properties.[1][2] However, the clinical translation of early-generation dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers, has been hampered by their inherent cytotoxicity, which is largely attributed to the cationic charge of their primary amine surface groups.[1][2]
Surface modification, or "surface engineering," has emerged as a critical strategy to mitigate these challenges.[1][3] One of the most effective approaches is the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation.[4] PEGylation masks the cationic surface charge, leading to a significant reduction in cytotoxicity and immunogenicity, while also enhancing aqueous solubility and prolonging systemic circulation time.[4]
This application note details the pivotal role of 3,4-Bis(2-methoxyethoxy)benzaldehyde as a sophisticated reagent for the surface engineering of dendrimers. Its unique structure, featuring a reactive aldehyde group and two hydrophilic (2-methoxyethoxy) chains, provides an efficient means to introduce PEG-like moieties onto the dendrimer surface. This modification transforms cationic dendrimers into biocompatible nanocarriers with enhanced drug loading and controlled release capabilities, making them highly promising vehicles for targeted drug delivery.[5]
The Strategic Advantage of this compound in Dendrimer Functionalization
The choice of this compound as a surface modification agent is underpinned by several key molecular features that directly translate to improved dendrimer performance in biological systems.
-
Reactive Aldehyde Functionality : The benzaldehyde group provides a highly specific reactive handle for covalent conjugation to the primary amine groups of dendrimers, such as PAMAM, through the formation of a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. This reaction is efficient and proceeds under mild conditions, preserving the integrity of both the dendrimer and the modifying agent.
-
Hydrophilicity and Biocompatibility : The dual (2-methoxyethoxy) chains are short, well-defined PEG analogues. Their presence on the dendrimer surface imparts significant hydrophilicity, improving the solubility and stability of the dendrimer-drug conjugate in physiological media. This PEG-like corona also sterically hinders non-specific interactions with proteins and cells, reducing immunogenicity and cytotoxicity.[4]
-
Controlled Surface Modification : The stoichiometry of the reaction between this compound and the amine-terminated dendrimer can be precisely controlled to achieve a desired degree of surface coverage. This allows for the fine-tuning of the dendrimer's properties, such as its charge, size, and drug-loading capacity.
-
Enhanced Drug Encapsulation : The modified surface, with its hydrophilic exterior and the underlying hydrophobic pockets of the dendrimer core, creates an ideal environment for the encapsulation of a wide range of therapeutic agents. This can lead to higher drug loading efficiencies and more favorable release kinetics.[6]
Experimental Protocols
Protocol 1: Surface Modification of PAMAM G4 Dendrimer with this compound
This protocol details the covalent attachment of this compound to the surface of a generation 4 (G4) PAMAM dendrimer via reductive amination.
Materials:
-
PAMAM G4 Dendrimer (amine-terminated), methanol solution
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
-
Argon or Nitrogen gas
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
NMR Spectrometer
-
FTIR Spectrometer
-
MALDI-TOF Mass Spectrometer
Workflow Diagram:
Caption: Workflow for the surface modification of PAMAM G4 dendrimer.
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve a known amount of PAMAM G4 dendrimer in anhydrous DMSO to a final concentration of approximately 10-15 mM.
-
In a separate vial, dissolve this compound in anhydrous DMSO. The molar ratio of the aldehyde to the primary amine groups on the PAMAM G4 surface can be varied to control the degree of substitution (e.g., a 1:1 or 1:2 molar ratio of aldehyde to surface amines is a good starting point).
-
-
Schiff Base Formation:
-
Slowly add the this compound solution to the stirring PAMAM G4 solution under an inert atmosphere (argon or nitrogen).
-
Allow the reaction mixture to stir at room temperature for 24 hours to facilitate the formation of the imine (Schiff base) linkage.
-
-
Reduction to a Stable Amine Linkage:
-
Prepare a solution of sodium cyanoborohydride in anhydrous DMSO. A 2-fold molar excess of NaBH₃CN relative to the aldehyde is recommended.
-
Add the sodium cyanoborohydride solution dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for an additional 48 hours under an inert atmosphere.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (MWCO 10 kDa).
-
Dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted reagents, byproducts, and DMSO.
-
Freeze the purified solution and lyophilize to obtain the final product as a white, fluffy solid.[7]
-
Characterization and Expected Results:
-
¹H NMR Spectroscopy (in D₂O):
-
The characteristic broad peaks of the PAMAM G4 core protons will be observed between δ 2.3 and 3.4 ppm.[8]
-
The appearance of new signals corresponding to the aromatic protons of the benzaldehyde moiety (δ 6.8-7.5 ppm), the methylene protons of the methoxyethoxy chains (δ 3.5-4.2 ppm), and the methoxy protons (δ ~3.3 ppm) will confirm successful conjugation.
-
The degree of surface modification can be calculated by comparing the integration of the aromatic protons of the attached aldehyde with the integration of the internal methylene protons of the PAMAM core.[9]
-
-
FTIR Spectroscopy:
-
The disappearance of the aldehyde C=O stretching peak (around 1700 cm⁻¹) from the starting material and the appearance of new C-N stretching vibrations will indicate the formation of the amine linkage.
-
-
MALDI-TOF Mass Spectrometry:
-
An increase in the molecular weight of the modified dendrimer compared to the starting PAMAM G4 will confirm the covalent attachment of the this compound moieties.
-
Quantitative Data Summary:
| Parameter | PAMAM G4 (Starting Material) | Modified PAMAM G4 (Expected) |
| Molecular Weight | ~14,214 g/mol | > 14,214 g/mol (dependent on substitution) |
| Surface Groups | Primary Amines | Secondary Amines & PEG-like chains |
| Solubility | Water-soluble | Enhanced water solubility |
| Zeta Potential (pH 7.4) | Positive | Reduced positive or near-neutral |
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure to evaluate the cytotoxicity of the surface-modified dendrimer compared to the unmodified PAMAM G4 dendrimer in a cancer cell line (e.g., HeLa or MCF-7).
Materials:
-
HeLa or MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Unmodified PAMAM G4 dendrimer
-
Surface-modified PAMAM G4 dendrimer
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Procedure:
-
Cell Seeding:
-
Seed HeLa or MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Dendrimer Treatment:
-
Prepare a series of dilutions of both the unmodified and surface-modified PAMAM G4 dendrimers in serum-free cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the dendrimer solutions at various concentrations to the wells. Include a control group with medium only.
-
Incubate the cells for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
-
Expected Results:
The surface-modified PAMAM G4 dendrimer is expected to exhibit significantly lower cytotoxicity (higher cell viability) across all concentrations compared to the unmodified PAMAM G4 dendrimer. This is due to the shielding of the cationic primary amine groups by the PEG-like surface chains.[10][11]
Application in Drug Delivery: A Case Study with Doxorubicin
The surface-modified dendrimers can be effectively used to encapsulate hydrophobic anticancer drugs like Doxorubicin (DOX). The drug loading is typically achieved by incubating the dendrimer with the drug in a suitable solvent, followed by purification to remove the unloaded drug.
Drug Loading and Release:
The drug loading capacity and release profile can be determined using UV-Vis or fluorescence spectroscopy. The release of the drug is often pH-dependent, with a faster release rate in the acidic environment of tumor tissues and endosomes, which is a desirable feature for targeted drug delivery.[5]
Future Perspectives: Dendrimer Synthesis with a this compound Core
While surface modification is a prominent application, this compound can also serve as a core molecule for the divergent synthesis of novel dendrimers. This approach would involve the initial reaction of the aldehyde core with a molecule containing multiple amine groups (e.g., ethylenediamine), followed by iterative steps of Michael addition with methyl acrylate and amidation with ethylenediamine to build the dendrimer generations.[12][13] The resulting dendrimer would have a PEGylated core, potentially influencing its overall structure and drug encapsulation properties.
Proposed Synthetic Pathway Diagram:
Caption: Proposed divergent synthesis of a dendrimer with a functionalized core.
Conclusion
This compound is a versatile and highly valuable reagent in the field of dendrimer chemistry, particularly for applications in drug delivery. Its primary role as a surface-modifying agent enables the transformation of cytotoxic dendrimers into biocompatible nanocarriers with enhanced solubility and stability. The straightforward and controllable nature of its conjugation to amine-terminated dendrimers, coupled with the beneficial properties imparted by its PEG-like chains, makes it an excellent choice for researchers and drug development professionals seeking to design advanced and effective drug delivery systems. The protocols and insights provided in this application note offer a solid foundation for the synthesis, characterization, and evaluation of these promising nanomaterials.
References
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Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
- Dehkordi, A. A., Mollazadeh, S., Talaie, A., & Yazdimamaghani, M. (2023). Engineering PAMAM Dendrimers For Optimized Drug Delivery. Nano Trends, 2(1), 1-15.
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1 H NMR spectra of PAMAM dendrimer conjugates. (a) FA-PEG-G3.5... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Mullen, D. G., Desai, A., & Banaszak Holl, M. M. (2012). Best practices for purification and characterization of PAMAM dendrimer. Methods in molecular biology (Clifton, N.J.), 906, 281–296.
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(n.d.). The drug loading behavior of PAMAM dendrimer: Insights from experimental and simulation study. ResearchGate. Retrieved January 23, 2026, from [Link]
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(n.d.). Supplementary Information Preparation and evaluation of PAMAM dendrimer-based polymer gels physically cross-linked by hydrogen b. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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1 H NMR spectrum of G2 dendrimer with aldehyde terminal groups. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Mullen, D. G., Desai, A., & Banaszak Holl, M. M. (2012). Best practices for purification and characterization of PAMAM dendrimer. Methods in molecular biology (Clifton, N.J.), 906, 281–296.
- Dehkordi, A. A., Mollazadeh, S., Talaie, A., & Yazdimamaghani, M. (2023). Engineering PAMAM dendrimers for optimized drug delivery. Scholars' Mine.
- Als-Nielsen, M., & Jensen, K. J. (2012). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in molecular biology (Clifton, N.J.), 813, 407–419.
- Wang, F., Wang, Y., Wang, Z., & Zhao, Y. (2014). Interplay of stimuli-responsiveness, drug loading and release for a surface-engineered dendrimer delivery system. International journal of pharmaceutics, 462(1-2), 163–171.
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In vitro cell toxicity effect of unmodified and PEGylated dendrimers... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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(n.d.). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved January 23, 2026, from [Link]
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(n.d.). Charge shielding effects of PEG bound to NH2-terminated PAMAM dendrimers – an experimental approach. DSpace@MIT. Retrieved January 23, 2026, from [Link]
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a The synthesis scheme of PEG-PAMAM dendrimers; b the 1 H NMR spectrum... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T... (n.d.). IJN. Retrieved January 23, 2026, from [Link]
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(n.d.). Laboratory Synthesis of Poly(amidoamine)(PAMAM) Dendrimers. ResearchGate. Retrieved January 23, 2026, from [Link]
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(n.d.). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols: A Guide to the Nucleophilic Addition Reactions of 3,4-Bis(2-methoxyethoxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the nucleophilic addition reactions of 3,4-Bis(2-methoxyethoxy)benzaldehyde (CAS No. 80407-64-3). This compound is a pivotal intermediate in modern organic synthesis, most notably in the production of sophisticated pharmaceutical agents like Erlotinib Hydrochloride, a tyrosine kinase inhibitor.[1] The presence of the electron-rich 3,4-bis(2-methoxyethoxy) substituents modulates the reactivity of the aromatic aldehyde, making it a unique substrate for a variety of transformations. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for key carbon-carbon and carbon-heteroatom bond-forming reactions. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind specific experimental choices, and provide step-by-step methodologies for Grignard, Wittig, Claisen-Schmidt, cyanohydrin formation, and reductive addition reactions.
Introduction: The Strategic Importance of this compound
This compound is an aromatic aldehyde distinguished by two flexible and polar 2-methoxyethoxy chains. These chains enhance the molecule's solubility in organic solvents and can influence its interaction with biological targets and catalytic systems. Its core utility lies in its role as a versatile building block. The aldehyde functional group is a prime site for nucleophilic attack, allowing for the construction of complex molecular architectures.[2] Its application extends from the synthesis of kinase inhibitors to the development of novel polymers and dendritic structures where its unique properties can be leveraged.[1][2]
Understanding and mastering its reactivity is crucial for any scientist working in related fields. This guide is structured to provide both the theoretical foundation and the practical protocols necessary to successfully employ this reagent in a laboratory setting.
Physicochemical Properties & Reactivity Profile
The reactivity of the carbonyl group is dictated by the electrophilicity of the carbonyl carbon. In this compound, the two ether groups at the para and meta positions act as electron-donating groups through resonance and induction. This electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it marginally less reactive than unsubstituted benzaldehyde.[3][4] However, it remains highly susceptible to attack by strong nucleophiles.
| Property | Value | Reference |
| CAS Number | 80407-64-3 | |
| Molecular Formula | C₁₃H₁₈O₅ | |
| Molecular Weight | 254.28 g/mol | |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C |
Core Protocols: Carbon-Carbon Bond Formation
The creation of new carbon-carbon bonds is the cornerstone of organic synthesis. The aldehyde functionality of our target molecule is an excellent electrophilic partner for a range of carbon-based nucleophiles.
Grignard Reaction: Synthesis of a Diaryl-Methanol Derivative
Scientific Principle: The Grignard reaction is a powerful method for forming C-C bonds by adding a highly nucleophilic organomagnesium halide (Grignard reagent) to a carbonyl carbon.[5] The initial product is a magnesium alkoxide, which upon acidic workup yields a secondary alcohol. This protocol details the addition of phenylmagnesium bromide.
Mechanism Overview:
Caption: Grignard reaction workflow.
Experimental Protocol:
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 g, 50 mmol).
-
Reagent Formation: Add 20 mL of anhydrous diethyl ether. Slowly add a solution of bromobenzene (5.2 mL, 50 mmol) in 30 mL of anhydrous diethyl ether dropwise. The reaction should initiate spontaneously (slight warming and bubbling). If not, gently warm the flask or add a small crystal of iodine. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting dark grey solution to 0°C.
-
Aldehyde Addition: Dissolve this compound (10.17 g, 40 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the stirred Grignard reagent at 0°C. The addition is exothermic and should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Quenching & Workup: Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Reactant | M.W. | Amount (mmol) | Product | Expected Yield |
| This compound | 254.28 | 40 | methanol | 85-95% |
| Phenylmagnesium Bromide | ~181.31 | 50 |
Wittig Reaction: Synthesis of a Stilbene Derivative
Scientific Principle: The Wittig reaction is an indispensable method for converting aldehydes and ketones into alkenes.[6] It utilizes a phosphorus ylide (a Wittig reagent), which reacts with the carbonyl group to form a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[7][8] The formation of the very stable P=O bond is the thermodynamic driving force for this reaction.[8]
Experimental Workflow:
Caption: Workflow for the Wittig olefination.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried 500 mL flask under N₂, suspend benzyltriphenylphosphonium chloride (15.55 g, 40 mmol) in 200 mL of anhydrous THF. Cool the suspension to -78°C (dry ice/acetone bath). Add n-butyllithium (16 mL of a 2.5 M solution in hexanes, 40 mmol) dropwise via syringe. The mixture will turn a deep orange/red color, indicating ylide formation. Stir at -78°C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (7.63 g, 30 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution.
-
Reaction: Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching & Workup: Quench the reaction by adding 50 mL of water. Reduce the volume of THF using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be precipitated by adding hexanes and removed by filtration. The filtrate containing the product should be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate).
| Reactant | M.W. | Amount (mmol) | Product | Expected Yield |
| This compound | 254.28 | 30 | 1-(3,4-Bis(2-methoxyethoxy)phenyl)-2-phenylethene | 70-85% |
| Benzyltriphenylphosphonium chloride | 388.88 | 40 |
Claisen-Schmidt Condensation: Synthesis of a Chalcone Analog
Scientific Principle: The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone.[9] The initial β-hydroxy ketone adduct readily dehydrates under the reaction conditions, especially with heating, to form a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone.[9][10]
Experimental Protocol:
-
Reactant Solution: In a 250 mL flask, dissolve this compound (5.08 g, 20 mmol) and acetophenone (2.64 g, 22 mmol) in 100 mL of ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (2.4 g, 60 mmol) in 25 mL of water. A precipitate often forms upon addition.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure chalcone analog.
| Reactant | M.W. | Amount (mmol) | Product | Expected Yield |
| This compound | 254.28 | 20 | 1-(3,4-Bis(2-methoxyethoxy)phenyl)-3-phenylprop-2-en-1-one | 80-90% |
| Acetophenone | 120.15 | 22 |
Core Protocols: Carbon-Heteroatom Bond Formation
These reactions involve the addition of nucleophiles where the nucleophilic atom is not carbon, leading to important functional groups.
Cyanohydrin Formation: Synthesis of an α-Hydroxynitrile
Scientific Principle: The addition of hydrogen cyanide (HCN) to an aldehyde creates a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.[11] This reaction is synthetically valuable as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The reaction requires a catalytic amount of base to generate the cyanide anion (CN⁻), the active nucleophile.[11]
Experimental Protocol: CAUTION: Hydrogen cyanide and its salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel. All equipment and waste must be decontaminated with bleach or an appropriate oxidizing agent.
-
Setup: In a 100 mL flask equipped with a magnetic stirrer, dissolve this compound (2.54 g, 10 mmol) in 30 mL of ethanol.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (KCN) (0.72 g, 11 mmol) in 10 mL of water. Cool this solution in an ice bath and add it to the aldehyde solution.
-
Acidification: While stirring vigorously in the ice bath, add 5 mL of acetic acid dropwise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then at room temperature for 3 hours.
-
Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the cyanohydrin product.
| Reactant | M.W. | Amount (mmol) | Product | Expected Yield |
| This compound | 254.28 | 10 | 2-Hydroxy-2-(3,4-bis(2-methoxyethoxy)phenyl)acetonitrile | >90% |
| Potassium Cyanide | 65.12 | 11 |
Reductive Nucleophilic Addition: Synthesis of the Corresponding Benzyl Alcohol
Scientific Principle: The reduction of an aldehyde to a primary alcohol via a hydride reagent is a classic example of nucleophilic addition. The hydride ion (H⁻), delivered from a reagent like sodium borohydride (NaBH₄) or Red-Al®, acts as the nucleophile.[12] NaBH₄ is a mild and selective reagent, making it ideal for this transformation without affecting other potential functional groups.
Experimental Protocol:
-
Setup: Dissolve this compound (5.08 g, 20 mmol) in 100 mL of methanol in a 250 mL flask.
-
Hydride Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.91 g, 24 mmol) portion-wise over 15 minutes. Be cautious of hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Quenching: Cool the flask back to 0°C and slowly add 20 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide.
-
Workup: Remove the methanol under reduced pressure. Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the pure 3,4-Bis(2-methoxyethoxy)benzyl alcohol.
| Reactant | M.W. | Amount (mmol) | Product | Expected Yield |
| This compound | 254.28 | 20 | (3,4-Bis(2-methoxyethoxy)phenyl)methanol | >95% |
| Sodium Borohydride | 37.83 | 24 |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block. The protocols detailed in this guide demonstrate its utility in a range of fundamental nucleophilic addition reactions, providing reliable pathways to key synthetic intermediates such as secondary alcohols, alkenes, chalcones, cyanohydrins, and primary alcohols. The derivatives of these reactions serve as important scaffolds for further elaboration in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.[13][14] Researchers can adapt these robust methodologies to construct diverse molecular libraries for screening and lead optimization, underscoring the strategic importance of this aldehyde in modern chemical synthesis.
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Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- . PubChem, National Library of Medicine. [Link]
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Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]
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The Aldol Condensation . Magritek. [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones . Chemistry LibreTexts. [Link]
- Enzymatic process for the preparation of (S)-cyanohydrins.
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
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Nucleophilic Addition of HCN - Cyanohydrin Formation . Chemistry LibreTexts. [Link]
- Enantiomeric enrichment of cyanohydrins.
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The Wittig Reaction . Chemistry LibreTexts. [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones . Organic Chemistry, University of Illinois. [Link]
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Wittig Reaction: Mechanism and Examples . NROChemistry. [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors . MDPI. [Link]
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Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction . The Organic Chemistry Tutor (YouTube). [Link]
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Solvent Free Wittig Reactions . University of California, Irvine. [Link]
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Wittig Reaction . Chemistry LibreTexts. [Link]
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Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor . National Institutes of Health. [Link]
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Benzaldehyde, 3,4-dimethoxy- . NIST WebBook. [Link]
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Mixed (crossed) aldol condensation . Khan Academy. [Link]
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Application Notes and Protocols: Strategic Alkylation of 3,4-Dihydroxybenzaldehyde
Introduction: The Synthetic Value of a Differentiated Catechol
3,4-Dihydroxybenzaldehyde, also known as protocatechuic aldehyde, is a fundamental building block in organic synthesis. Its catechol framework, possessing two adjacent hydroxyl groups of differing reactivity, makes it a versatile precursor for a vast array of high-value molecules. These include pharmaceutical agents, such as intermediates for dopamine hydrochloride and anti-inflammatory drugs, as well as components in the fragrance and flavor industries.[1]
The synthetic utility of this molecule is critically dependent on the selective functionalization of its hydroxyl groups. The O-alkylation of 3,4-dihydroxybenzaldehyde, a reaction that forms an ether linkage, is a cornerstone transformation. However, the presence of two nucleophilic sites presents a significant challenge: achieving regioselectivity. The ability to selectively alkylate either the hydroxyl group at the C4 position or both hydroxyls opens distinct synthetic pathways.
This guide provides a detailed exploration of the experimental procedures for the alkylation of 3,4-dihydroxybenzaldehyde, grounded in mechanistic principles. We will elucidate the factors governing selectivity and provide robust, field-proven protocols for both selective mono-alkylation and exhaustive di-alkylation.
Pillar 1: Mechanistic Insight & The Principle of Regioselectivity
The primary mechanism for this transformation is the Williamson Ether Synthesis . This reaction proceeds via a two-step sequence:
-
Deprotonation: A base removes the acidic proton from a hydroxyl group, generating a highly nucleophilic phenoxide anion.
-
Nucleophilic Substitution (Sₙ2): The newly formed phenoxide attacks an alkyl halide (or another suitable electrophile), displacing the halide and forming a new carbon-oxygen bond, thus creating the ether.[2][3]
The key to controlling the reaction's outcome lies in exploiting the inherent electronic differences between the two hydroxyl groups.
-
Acidity Difference: The hydroxyl group at the C4 position is more acidic than the one at the C3 position. This is due to the electron-withdrawing effect of the para-aldehyde group, which stabilizes the corresponding phenoxide anion through resonance to a greater extent.
-
Intramolecular Hydrogen Bonding: While less pronounced than in 2,4-dihydroxybenzaldehyde, some degree of intramolecular hydrogen bonding can occur between the C3-hydroxyl group and the adjacent aldehyde, slightly reducing its acidity and nucleophilicity.[4]
Therefore, by carefully selecting the reaction conditions—primarily the strength of the base—we can selectively deprotonate the more acidic C4-hydroxyl group, directing the alkylation to that site. Weaker bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often insufficient to deprotonate the less acidic C3-hydroxyl, thus favoring mono-alkylation at the C4 position.[5] Conversely, using a stronger base or an excess of reagents will lead to the alkylation of both hydroxyl groups.
Reaction Mechanism: Selective C4-O-Alkylation
Caption: Mechanism of selective C4-O-alkylation.
Pillar 2: Validated Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Alkylating agents like dimethyl sulfate are highly toxic and should be handled with extreme care.[6]
Protocol 1: Regioselective Synthesis of 4-Alkoxy-3-hydroxybenzaldehyde
This protocol is designed for the selective alkylation of the more acidic C4-hydroxyl group, making it ideal for synthesizing intermediates where the C3-hydroxyl is required for subsequent transformations.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 3,4-Dihydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Sodium Iodide (NaI) - Optional | ACS Reagent, ≥99.5% | J.T. Baker |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Hydrochloric Acid (HCl), 10% aq. | Reagent Grade | LabChem |
| Brine (Saturated NaCl solution) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Step-by-Step Procedure [5]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxybenzaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (approx. 5 mL per 1.0 mmol of aldehyde). To this solution, add sodium bicarbonate (1.5 eq.).
-
Catalyst (Optional): For less reactive alkyl chlorides or bromides, a catalytic amount of sodium iodide (0.2-0.3 eq.) can be added to facilitate the reaction via the Finkelstein reaction.
-
Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) to the stirring mixture.
-
Reaction Conditions: Heat the mixture to 40-50°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully add 10% aqueous HCl to neutralize the excess base and quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-alkoxy-3-hydroxybenzaldehyde.[5]
Protocol 2: Exhaustive Synthesis of 3,4-Dialkoxybenzaldehyde (e.g., Veratraldehyde)
This protocol is designed to alkylate both hydroxyl groups, which is useful for producing compounds like veratraldehyde (3,4-dimethoxybenzaldehyde), a common fragrance and flavoring agent.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 3,4-Dihydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Dimethyl Sulfate (DMS) | ≥99.8% | Acros Organics |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | EMD Millipore |
Step-by-Step Procedure (Adapted from vanillin methylation)[6]
-
Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, condenser, and magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5-3.0 eq.). Cool the mixture in an ice bath.
-
Alkylating Agent Addition: While stirring vigorously, add dimethyl sulfate (2.5 eq.) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10-15°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 40-60°C for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC until the starting material is consumed.
-
Workup - Neutralization: Cool the reaction mixture. If necessary, add more NaOH solution to ensure the mixture remains basic, which helps to hydrolyze any unreacted dimethyl sulfate.
-
Workup - Extraction: Extract the product from the aqueous mixture using dichloromethane (3x).
-
Workup - Washing: Combine the organic extracts and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude veratraldehyde often solidifies upon standing and is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure.[6]
Pillar 3: Data Presentation & Workflow Visualization
Comparative Reaction Conditions
The following table summarizes various reported conditions for the alkylation of dihydroxybenzaldehydes, showcasing the impact of different reagents on the reaction outcome.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product Selectivity | Yield (%) | Reference |
| Benzyl Bromide | NaHCO₃ | DMF | 40 | 24 | 4-Benzyloxy | 71 | [5] |
| Allyl Bromide | NaHCO₃ | DMF | 40 | 24 | 4-Allyloxy | ~70 | [5] |
| Dimethyl Sulfate | NaOH | Water | 40-60 | 2 | 3,4-Dimethoxy | 82-87 | [6] |
| Ethyl Bromide | CsHCO₃ | Acetonitrile | 80 | 4-12 | 4-Ethoxy | High | [7] |
| Benzyl Bromide | K₂CO₃ | Acetone | RT | 72 | 4-Benzyloxy | Good | [7] |
General Experimental Workflow
Caption: A generalized experimental workflow for O-alkylation.
Trustworthiness: Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive alkyl halide. 2. Base too weak. 3. Insufficient temperature. | 1. Use a fresh bottle of alkyl halide. 2. Switch to a slightly stronger base (e.g., K₂CO₃ instead of NaHCO₃). 3. Add a catalytic amount of NaI. 4. Increase temperature moderately (e.g., to 60-70°C). |
| Poor Regioselectivity (Mixture of 3-O and 4-O alkylated products) | 1. Base is too strong. 2. Reaction temperature is too high. | 1. Use a milder base (e.g., NaHCO₃). 2. Lower the reaction temperature. 3. Carefully control stoichiometry. |
| Significant Di-alkylation Byproduct | 1. Excess alkylating agent or base used. 2. Prolonged reaction time at high temp. | 1. Use closer to stoichiometric amounts of reagents (e.g., 1.05-1.1 eq. of alkyl halide). 2. Stop the reaction as soon as TLC shows consumption of starting material. |
| Difficult Purification | Products and starting material have similar polarities. | 1. Use a shallow solvent gradient during column chromatography. 2. Try a different solvent system for chromatography. 3. Consider recrystallization if the product is a solid. |
Conclusion
The O-alkylation of 3,4-dihydroxybenzaldehyde is a powerful and versatile reaction for creating valuable chemical intermediates. Success hinges on a solid understanding of the underlying mechanistic principles of the Williamson ether synthesis and the factors that govern regioselectivity. By carefully selecting the base, solvent, and temperature, researchers can predictably steer the reaction towards either selective mono-alkylation at the C4 position or exhaustive di-alkylation. The protocols and insights provided in this guide offer a robust framework for achieving high yields and purity, empowering scientists in their pursuit of novel molecular architectures.
References
- JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.
- Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. Benchchem.
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH.
- CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method.
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.
- Selective Alkylation of Phenols Using Solid C
- CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.
- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
- Alkylation of Enol
- Alkylation of Phenol: A Mechanistic View.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- veratraldehyde. Organic Syntheses Procedure.
- CN102070421A - Method for synthesizing veratraldehyde.
- Dimethoxybenzaldehyde (2,5DiMeOBZH) - Williamson Ether Synthesis. YouTube.
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
- Phenolates- O-alkylation and C-alkyl
- Williamson ether synthesis. Wikipedia.
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
- VERATRALDEHYDE.
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Antifouling Surfaces on Biomedical Devices
Introduction: The Imperative of Antifouling Surfaces in Biomedicine
The introduction of a biomedical device into the physiological environment initiates a complex cascade of events at the material-biology interface. A primary and critical challenge is biofouling, the undesirable accumulation of biological matter such as proteins, cells, and microorganisms on the surface.[1] This phenomenon can severely compromise the function and safety of medical devices, leading to complications like thrombosis, inflammation, and device-associated infections.[2] For instance, on blood-contacting devices, protein adsorption can trigger the coagulation cascade, leading to dangerous clot formation.[3][4] On urinary catheters, biofilm formation is a leading cause of healthcare-associated infections.[5] Therefore, the development of surfaces that can effectively resist biofouling is a cornerstone of modern biomedical engineering.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for creating and characterizing antifouling surfaces for biomedical devices. We will delve into the mechanisms of biofouling, explore prominent antifouling strategies, and provide detailed, field-proven protocols for surface modification and evaluation.
The Mechanism of Biofouling: A Multi-Stage Process
Biofouling is not an instantaneous event but rather a sequential process that begins within seconds of a device's exposure to a biological medium. Understanding this process is crucial for designing effective antifouling strategies.
Diagram: The Biofouling Cascade
Caption: Comparison of the antifouling mechanisms of PEG and zwitterionic coatings.
Application Protocols: Creating Antifouling Surfaces
The following protocols provide detailed, step-by-step methodologies for the creation of antifouling surfaces using both PEG and zwitterionic coatings. These protocols are designed to be adaptable to a variety of biomedical device materials.
Protocol 1: Surface Grafting of PEG via "Grafting-To" Method
This protocol describes a common "grafting-to" approach where pre-synthesized, functionalized PEG chains are covalently attached to a pre-treated surface. This method offers good control over the grafted chain length.
Materials:
-
Substrate (e.g., Titanium, Silicon wafer, or plasma-treated polymer)
-
Amine-terminated PEG (NH2-PEG-OH), MW 2000 Da
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Schlenk line or glove box for inert atmosphere reactions
-
Magnetic stirrer and stir bars
-
Glass reaction vials
-
Syringes and needles
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a sequence of acetone, isopropanol, and DI water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
For inert surfaces like polydimethylsiloxane (PDMS), plasma treatment is required to introduce hydroxyl groups. [6]
-
-
Activation of PEG:
-
In an inert atmosphere, dissolve NH2-PEG-OH in anhydrous DCM.
-
Add DSC (1.2 molar excess to PEG) and TEA (2 molar excess to PEG) to the solution.
-
Stir the reaction at room temperature for 4 hours to form NHS-activated PEG.
-
-
Surface Functionalization:
-
For surfaces with hydroxyl groups, first, silanize the surface with an amine-containing silane like (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups.
-
Immerse the amine-functionalized substrate in a solution of the NHS-activated PEG in anhydrous DMF.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution and rinse thoroughly with DMF, followed by DCM and DI water to remove any non-covalently bound PEG.
-
Dry the PEG-grafted surface under a stream of nitrogen.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of a Zwitterionic Monomer
This "grafting-from" method allows for the growth of high-density polymer brushes directly from the surface, resulting in a very effective antifouling coating. [7]Here, we use sulfobetaine methacrylate (SBMA) as the zwitterionic monomer.
Materials:
-
Substrate (e.g., Gold-coated silicon wafer)
-
Initiator-terminated thiol (e.g., ω-mercaptoundecyl α-bromoisobutyrate)
-
Sulfobetaine methacrylate (SBMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
Methanol
-
DI water
Equipment:
-
Schlenk line or glove box
-
Magnetic stirrer and stir bars
-
Glass reaction vials
-
Syringes and needles
-
Ultrasonic bath
Procedure:
-
Initiator Monolayer Formation:
-
Immerse the clean gold substrate in a solution of the initiator-terminated thiol in ethanol for 24 hours to form a self-assembled monolayer (SAM).
-
Rinse the substrate with ethanol and dry under nitrogen.
-
-
Polymerization Reaction:
-
In a Schlenk flask under an inert atmosphere, add the SBMA monomer, bpy, and a mixture of methanol and DI water (1:1 v/v).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add CuBr to the flask.
-
Place the initiator-functionalized substrate into the reaction solution.
-
Stir the reaction at room temperature for the desired time (e.g., 2-4 hours). The thickness of the polymer brush can be controlled by the reaction time.
-
-
Termination and Washing:
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and wash it extensively with DI water and methanol to remove any unreacted monomer and catalyst.
-
Dry the zwitterionic polymer-coated surface under a stream of nitrogen.
-
Characterization of Antifouling Surfaces
Thorough characterization is essential to validate the successful modification of the surface and to quantify its antifouling performance.
| Technique | Purpose | Typical Expected Outcome for Antifouling Surface |
| Contact Angle Goniometry | To assess surface wettability and hydrophilicity. [8] | A significant decrease in the static water contact angle compared to the unmodified surface, indicating increased hydrophilicity. [8] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface, confirming the presence of the coating. [9] | Presence of characteristic peaks for the coating material (e.g., C-O-C for PEG, N+ and S for poly(SBMA)). |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and measure the thickness of the grafted polymer layer. [9] | An increase in surface roughness and a measurable layer thickness consistent with the applied coating. |
| Ellipsometry | To precisely measure the thickness of the thin polymer film. | A uniform film thickness across the surface. |
| Protein Adsorption Assay (e.g., BCA or ELISA) | To quantify the amount of protein that adsorbs to the surface. | A significant reduction in protein adsorption (e.g., >90%) compared to the unmodified control surface. |
| Bacterial Adhesion Assay | To evaluate the resistance of the surface to bacterial attachment. | A significant decrease in the number of adherent bacteria, often visualized by fluorescence microscopy after staining. |
Conclusion and Future Perspectives
The creation of effective antifouling surfaces is a critical enabling technology for the development of safer and more reliable biomedical devices. The methodologies outlined in this application note, utilizing PEG and zwitterionic polymers, represent robust and well-established approaches to mitigating biofouling. As our understanding of the material-biology interface continues to grow, future innovations may involve the development of dynamic or "smart" surfaces that can adapt to their environment, as well as nature-inspired strategies that mimic the antifouling properties of living organisms. [10][11]The rigorous application of the protocols and characterization techniques described herein will empower researchers to advance the design and performance of the next generation of biomedical devices.
References
- Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices | Langmuir.
- Surface modification techniques of membranes to improve their antifouling characteristics: recent advancements and developments - Hep Journals.
- A Brief Review on the Crucial Significance of Anti-Biofouling Surfaces in Medical and Engineering Applications - Crimson Publishers.
- Anti-Biofouling Polymers with Special Surface Wettability for Biomedical Applications - Frontiers.
- Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC.
- Advanced Coating Processes for Cardiovascular Devices | ProPlate® Posts.
- A Brief Review on the Crucial Significance of Anti-Biofouling Surfaces in Medical and Engineering Applications Crimson Publishers - ResearchGate.
- A Multidisciplinary Experiment to Characterize Antifouling Biocompatible Interfaces via Quantification of Surface Protein Adsorption - NIH.
- Design and Application of Antifouling Bio-Coatings - MDPI.
- Antimicrobial and Antifouling Strategies for Polymeric Medical Devices | ACS Macro Letters.
- (PDF) Antifouling surfaces in medical application - ResearchGate.
- Surface modification techniques of membranes to improve their antifouling characteristics: recent advancements and developments | Request PDF - ResearchGate.
- Protein adsorption on solid surfaces - PMC - NIH.
- PEG-Based Hydrogel Coatings: Design Tools for Biomedical Applications - PubMed.
- Anti-fouling strategies for central venous catheters - PMC.
- Advanced characterization techniques of antifouling paints Chemical Engineering.
- Protein Adsorption on Biomaterial Surfaces: Subsequent Conformational and Biological Consequences – A Review - Informatics Journals.
- Strategies for surface coatings of implantable cardiac medical devices - Frontiers.
- Recent Advances in Antimicrobial Coatings and Material Modification Strategies for Preventing Urinary Catheter-Associated Complications - MDPI.
- Surface Modifications for Antifouling Membranes | Chemical Reviews - ACS Publications.
- Bacterial biofilm formation on implantable devices and approaches to its treatment and prevention - PMC - PubMed Central.
- Sustainable Coating Based on Zwitterionic Functionalized Polyurushiol with Antifouling and Antibacterial Properties - MDPI.
- PEG Hydrophilic Coatings and Their Biomedical Uses - Hydromer, Inc..
- Characterization of industrial foulants and designing antifouling surfaces - Diva-Portal.org.
- Bioinspired ultra-low fouling coatings on medical devices to prevent device-associated infections and thrombosis - PubMed Central.
- Polyethylene Glycol (PEG) and Polyethylene Oxide (PEO) for Medical Devices - Sigma-Aldrich.
- A scope at antifouling strategies to prevent catheter-associated infections - ResearchGate.
- Protein Adsorption and Cell Adhesion on Metallic Biomaterial Surfaces - MDPI.
- An Overview of the Modification Strategies in Developing Antifouling Nanofiltration Membranes - MDPI.
- Targeting Bacterial Biofilms on Medical Implants: Current and Emerging Approaches - MDPI.
- Water-repairable zwitterionic polymer coatings for anti-biofouling surfaces - ResearchGate.
- (PDF) Protein Adsorption on Biomaterial Surfaces: Subsequent Conformational and Biological Consequences -A Review - ResearchGate.
- PEG (polyethylene glycol): Medical Device Material Safety Summaries - ECRI Reports - FDA.
- A Review of the Recent Advances in Antimicrobial Coatings for Urinary Catheters - PMC.
- Coatings for Cardiovascular Stents—An Up-to-Date Review - MDPI.
- US20200181426A1 - Antifouling zwitterionic polymer coating and reverse coating method - Google Patents.
- Chapter 2: Protein Adsorption on Surfaces: Understanding the Complex Nature of a Common Phenomenon - Books.
- Antifouling Slippery Surface with Enhanced Stability for Marine Applications - MDPI.
- Bio-inspired strategies for designing antifouling biomaterials - PMC - NIH.
- (PDF) Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - ResearchGate.
- Marine antifouling performance of polymer coatings incorporating zwitterions.
- Anti-Biofouling Strategies for Long-Term Continuous Use of Implantable Biosensors - Semantic Scholar.
- (PDF) Antimicrobial strategies for urinary catheters - ResearchGate.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. mdpi.com [mdpi.com]
- 6. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Multidisciplinary Experiment to Characterize Antifouling Biocompatible Interfaces via Quantification of Surface Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Bis(2-methoxyethoxy)benzaldehyde
Welcome to the technical support guide for the purification of crude 3,4-Bis(2-methoxyethoxy)benzaldehyde. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound. Our approach is rooted in practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.
Introduction: Understanding the Purification Challenge
This compound is a key intermediate in various synthetic pathways, notably in the synthesis of pharmaceutical compounds like Erlotinib Hydrochloride.[1] Its molecular structure, featuring a polar benzaldehyde core with two flexible polyether chains, presents a unique set of purification challenges. The crude product is often an oil and can contain a variety of impurities stemming from its synthesis, typically a Williamson ether synthesis.[2][3][4] Understanding the nature of these impurities is the first step toward a successful purification strategy.
The primary synthesis route involves the reaction of 3,4-dihydroxybenzaldehyde with an alkylating agent like 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its synthesis via Williamson ether synthesis from 3,4-dihydroxybenzaldehyde, the likely impurities include:
-
Unreacted starting materials: 3,4-dihydroxybenzaldehyde and 2-bromoethyl methyl ether.
-
Partially reacted intermediates: 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde or 4-hydroxy-3-(2-methoxyethoxy)benzaldehyde.
-
Byproducts of the alkylating agent: Such as elimination products.
-
Residual base and salts: For example, potassium carbonate and potassium bromide.[1]
-
Oxidation product: 3,4-Bis(2-methoxyethoxy)benzoic acid, formed by oxidation of the aldehyde group, which can occur during synthesis or storage.[5]
Q2: My crude product is a viscous oil. Can it be recrystallized?
A2: Recrystallizing viscous oils can be challenging, as they have a tendency to "oil out" rather than form crystals. This phenomenon is also observed with structurally similar compounds like 3,4-dimethoxybenzaldehyde (veratraldehyde).[6][7] However, it is not impossible. Success depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be effective.[8]
Q3: Is this compound stable to heat? Can I use distillation?
A3: While distillation is a common purification technique for aldehydes, the polyether side chains in this compound likely result in a very high boiling point, making standard distillation impractical. Vacuum distillation could be an option, similar to the purification of veratraldehyde, but care must be taken to avoid thermal decomposition.[9] It is advisable to first attempt other methods like chromatography or bisulfite adduct formation.
Q4: Can this aldehyde be purified using column chromatography? Are there any known issues?
A4: Yes, column chromatography is a viable method.[5] Given the polar nature of the molecule, a normal-phase silica gel column is appropriate. However, some aldehydes can be sensitive to silica gel, potentially leading to decomposition or streaking.[5] It's crucial to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal solvent system and to check for compound stability on the silica plate.
Q5: What is the principle behind purification via bisulfite adduct formation?
A5: This classic method relies on the reversible reaction between an aldehyde and sodium bisulfite to form a solid α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[10][11] This adduct is typically insoluble in organic solvents and can be separated by filtration. The non-aldehydic impurities remain in the filtrate. The pure aldehyde can then be regenerated from the adduct by treatment with a base, such as sodium bicarbonate or sodium hydroxide.[5][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Yield or No Crystal Formation During Recrystallization
| Potential Cause | Explanation & Solution |
| Incorrect Solvent System | The polarity of the solvent may be too high, keeping the compound dissolved even at low temperatures. Solution: Experiment with different solvent systems. Start with a polar solvent like ethanol and add a non-polar co-solvent like water or hexane until turbidity is observed. A good starting point for polar compounds can be an ethanol/water mixture.[8][13] |
| "Oiling Out" | The compound separates as a liquid phase instead of forming crystals. This is common for compounds with flexible side chains. Solution: Try using a larger volume of solvent, slowing down the cooling rate, or adding a seed crystal. Gently scratching the inside of the flask at the liquid-air interface can also induce crystallization. |
| Presence of Impurities | Certain impurities can inhibit crystal lattice formation. Solution: Attempt a preliminary purification step, such as a wash with a dilute base to remove any acidic impurities (the corresponding benzoic acid), before recrystallization. |
Problem 2: Poor Separation or Compound Decomposition During Column Chromatography
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent System | The eluent may be too polar, causing all components to elute together, or not polar enough, resulting in the compound sticking to the column. Solution: Optimize the eluent system using TLC. For polar aldehydes, a gradient elution starting from a less polar mixture (e.g., hexane/ethyl acetate 4:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate) is often effective. For very polar compounds, a methanol/dichloromethane system can be used.[14] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Compound Degradation on Silica | The acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes. Solution: Deactivate the silica gel by treating it with a small amount of a base, like triethylamine, added to the eluent (e.g., 1%). Alternatively, use a different stationary phase like alumina. |
| Tailing Peaks | The compound elutes as a broad, streaking band rather than a tight one. Solution: This can be due to interactions with the stationary phase. Adding a small amount of a more polar solvent (like methanol) to the eluent or using deactivated silica can help. |
Problem 3: Issues with Bisulfite Adduct Purification
| Potential Cause | Explanation & Solution |
| Low Yield of Precipitated Adduct | The bisulfite adduct may be soluble in the reaction mixture. This can occur with more polar aldehydes. Solution: If the adduct is water-soluble, you can perform a liquid-liquid extraction to isolate it in the aqueous phase.[10][15] Wash the aqueous layer with an organic solvent (like ethyl acetate) to remove impurities before regenerating the aldehyde. |
| Steric Hindrance | While less common for benzaldehydes, significant steric bulk around the carbonyl group can slow down or prevent adduct formation.[10] Solution: Increase the reaction time and ensure vigorous stirring to maximize contact between the aldehyde and the bisulfite solution.[5] Using a water-miscible co-solvent like methanol or THF can also improve the reaction rate.[11] |
| Incomplete Regeneration of Aldehyde | The pH is not sufficiently basic to reverse the adduct formation. Solution: When treating the adduct with a base, ensure the pH of the aqueous layer is strongly basic (pH > 10) to completely regenerate the aldehyde.[15] Use a pH meter or pH paper to confirm. |
| Emulsion Formation During Extraction | The presence of the polyether chains can lead to the formation of stable emulsions during the workup. Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This method is highly effective for separating the aldehyde from non-aldehydic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF in an Erlenmeyer flask.[12]
-
Adduct Formation: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. A slight excess (e.g., 1.2 equivalents) of sodium bisulfite is recommended. The reaction may be slightly exothermic.[5]
-
Precipitation/Extraction:
-
If a solid precipitates: Continue stirring for 1-2 hours at room temperature. Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any adsorbed impurities.[12]
-
If no solid forms: The adduct is likely water-soluble. Transfer the mixture to a separatory funnel, add an equal volume of ethyl acetate, and shake. Separate the layers and collect the aqueous layer containing the bisulfite adduct. Wash the aqueous layer once more with ethyl acetate to remove residual impurities.[10]
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct (or use the aqueous layer from extraction) in water.
-
Add an equal volume of an organic solvent like ethyl acetate.
-
Slowly add a 10% sodium hydroxide or saturated sodium bicarbonate solution with stirring until the aqueous layer is basic (pH > 10).[10]
-
The pure aldehyde will be released into the organic layer.
-
-
Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the target aldehyde from impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate in ratios of 4:1, 2:1, 1:1) to find a system that gives good separation (Rf of the desired product around 0.3-0.4).
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (or a less polar starting eluent for gradient elution) and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of crude this compound.
References
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
- Google Patents. (2007). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Organic Syntheses. (n.d.). Veratraldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]
-
IUCr. (2016, July 2). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
Sources
- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 2. Buy Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- | 73033-13-3 [smolecule.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 15. Workup [chem.rochester.edu]
Technical Support Center: Managing Benzoic Acid Impurities in Benzaldehyde Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter benzoic acid as an impurity in reactions involving benzaldehyde. Benzaldehyde's propensity to oxidize, especially when exposed to air, is a common challenge that can impact reaction yields and product purity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you effectively remove benzoic acid and ensure the integrity of your experiments.
The Root Cause: Autoxidation of Benzaldehyde
Benzaldehyde readily oxidizes to benzoic acid upon exposure to atmospheric oxygen.[2] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal catalysts. The result is the contamination of your benzaldehyde starting material or reaction mixture with varying amounts of benzoic acid, which can interfere with subsequent chemical transformations.[1]
Frequently Asked Questions (FAQs)
Q1: I noticed white crystals in my bottle of benzaldehyde. What are they?
A1: The white crystalline solid you are observing is likely benzoic acid.[3] This is a common observation in aged bottles of benzaldehyde due to its oxidation when exposed to air.[1]
Q2: How can I prevent the formation of benzoic acid in my benzaldehyde?
A2: Proper storage is key to minimizing oxidation. Benzaldehyde should be stored in a tightly sealed, amber glass bottle to protect it from light and air.[4][5] Storing it under an inert atmosphere, such as nitrogen or argon, and at a low temperature can further slow down the oxidation process.[6] Some commercial preparations of benzaldehyde contain inhibitors like hydroquinone or catechol to suppress autoxidation.[3][6]
Q3: Will the presence of benzoic acid affect my reaction?
A3: Yes, benzoic acid can significantly impact your reaction. As an acid, it can neutralize basic reagents or catalysts, alter the pH of the reaction mixture, and lead to the formation of unwanted byproducts. For reactions that are sensitive to acidic conditions, the presence of benzoic acid can be particularly detrimental.
Q4: What is the simplest way to check for benzoic acid contamination?
A4: A simple qualitative test is to perform a sodium bicarbonate wash.[7] Dissolve a small sample of the benzaldehyde in an organic solvent and wash it with a saturated sodium bicarbonate solution. The evolution of carbon dioxide gas (effervescence) indicates the presence of an acid, in this case, benzoic acid.[7][8] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[9][10]
Troubleshooting Guide: Removing Benzoic Acid
This section provides detailed protocols for the removal of benzoic acid from benzaldehyde or a reaction mixture. The most common and effective method is a liquid-liquid extraction using a basic solution.[11]
Issue: My reaction mixture containing benzaldehyde is contaminated with benzoic acid.
Solution: Perform an Acid-Base Extraction.
This technique leverages the difference in acidity between benzoic acid and benzaldehyde. Benzoic acid, being a carboxylic acid, will react with a mild base to form a water-soluble salt (sodium benzoate), while the neutral benzaldehyde will remain in the organic phase.[12][13]
Comparative Analysis of Basic Washing Agents
| Reagent | Concentration | pKa of Conjugate Acid | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | 5-10% Aqueous Solution | 6.35 (H₂CO₃)[14] | Mild base, effective for removing carboxylic acids.[15] The evolution of CO₂ gas during neutralization requires careful pressure release in a separatory funnel. |
| Sodium Carbonate (Na₂CO₃) | 5-10% Aqueous Solution | 10.33 (HCO₃⁻)[14] | Stronger base than sodium bicarbonate, ensuring complete deprotonation of benzoic acid.[3] |
| Sodium Hydroxide (NaOH) | 1-5% Aqueous Solution | ~14 (H₂O)[16] | Strong base, should be used with caution as it can promote side reactions with some functional groups. |
pKa of Benzoic Acid: 4.20[14][16]
For the vast majority of applications, a 5-10% solution of sodium bicarbonate or sodium carbonate is sufficient and preferred due to their milder nature compared to sodium hydroxide.
Experimental Protocol: Acid-Base Extraction Workflow
Here is a step-by-step guide for removing benzoic acid using a sodium bicarbonate wash.
-
Dissolution: Dissolve the crude benzaldehyde or reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). The volume of the solvent should be sufficient to fully dissolve the sample.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Extraction: Stopper the separatory funnel and invert it gently, making sure to vent frequently to release the pressure from the evolved carbon dioxide gas. Shake the funnel for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a drop of water to see which layer it joins).
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer, which now contains the sodium benzoate.
-
Repeat Wash: Repeat the washing procedure (steps 2-5) with fresh sodium bicarbonate solution to ensure complete removal of the benzoic acid. One or two additional washes are usually sufficient.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified benzaldehyde or your desired product.
Visualizing the Workflow
Caption: Workflow for removing benzoic acid via acid-base extraction.
The Chemistry Behind the Wash
The effectiveness of the basic wash lies in the acid-base reaction between benzoic acid and sodium bicarbonate. This reaction converts the water-insoluble benzoic acid into the highly water-soluble sodium benzoate, which is then easily extracted into the aqueous layer.[17][18]
Caption: Acid-base reaction for benzoic acid removal.
For Highly Pure Benzaldehyde: Distillation
If your application requires exceptionally pure benzaldehyde, distillation is a highly effective purification method.[1] However, it is recommended to first perform a basic wash to remove the bulk of the benzoic acid, as distilling a mixture with a significant amount of non-volatile impurity can be problematic.[3]
Key considerations for distillation:
-
Vacuum Distillation: Benzaldehyde has a high boiling point (179 °C at atmospheric pressure).[19] To prevent potential decomposition and further oxidation at high temperatures, vacuum distillation is strongly recommended.[1][20]
-
Inert Atmosphere: Performing the distillation under an inert atmosphere, such as nitrogen, will prevent oxidation of the hot benzaldehyde.[3]
Self-Validating Systems: Ensuring Successful Purification
To ensure the complete removal of benzoic acid, you can incorporate the following validation steps into your workflow:
-
TLC Analysis: Spot the crude mixture and the purified organic layer on a TLC plate. The spot corresponding to benzoic acid should be absent or significantly diminished in the purified sample.
-
pH Check: After the final basic wash, check the pH of the aqueous layer. It should be basic, indicating that all the acidic impurity has been neutralized.
-
Spectroscopic Analysis: An NMR spectrum of the purified product should show the absence of the characteristic carboxylic acid proton peak of benzoic acid (typically around 12 ppm).
By implementing these troubleshooting and validation strategies, you can confidently remove benzoic acid impurities from your benzaldehyde reactions, leading to cleaner products and more reliable experimental outcomes.
References
-
Sciencemadness.org. (2015, May 25). Purification of benzaldehyde? [Online Forum Post]. [Link]
-
PrepChem.com. (n.d.). Preparation of benzaldehyde. [Link]
-
Random Experiments Int. - Experiments and syntheses. (2015, August 19). How to do a vacuum distillation (Benzaldehyde) [Video]. YouTube. [Link]
-
Reddit. (2019, March 27). Distilling Benzaldehyde from a solution contaminated with Benzoic acid. [Online Forum Post]. [Link]
-
Reddit. (2022, January 25). Conversion of Benzaldehyde to Benzoic Acid. [Online Forum Post]. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. [Link]
-
Wikipedia. (2023, November 29). Acid-base extraction. [Link]
-
JoVE. (2020, March 26). Extraction. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. [Link]
-
ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? [Online Forum Post]. [Link]
-
BYJU'S. (n.d.). pKa and Acidity. [Link]
-
R. Williams. (2022, April 7). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
Vedantu. (n.d.). Distinguish between following: Benzaldehyde and benzoic acid. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [https://ios Nagpur.ac.in/studentcorner/e-content/1639031735CHEMISTRY%20PRACTICAL%20SEMESTER%20I%20AND%20II.pdf]([Link] Nagpur.ac.in/studentcorner/e-content/1639031735CHEMISTRY%20PRACTICAL%20SEMESTER%20I%20AND%20II.pdf)
-
Quora. (2018, May 20). How can benzoic acid be tested for purity?[Link]
-
ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?[Link]
-
Quora. (2017, January 23). Why is sodium benzoate soluble in water?[Link]
-
Wikipedia. (2023, December 19). Sodium benzoate. [Link]
-
PubChem. (n.d.). Sodium Benzoate. [Link]
-
Ataman Kimya. (n.d.). Sodium Benzoate. [Link]
-
Japanese Pharmacopoeia. (n.d.). Sodium Benzoate. [Link]
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- 4. technopharmchem.com [technopharmchem.com]
- 5. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinguish between following Benzaldehyde and benzoic class 12 chemistry CBSE [vedantu.com]
- 8. iscnagpur.ac.in [iscnagpur.ac.in]
- 9. researchgate.net [researchgate.net]
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- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. prepchem.com [prepchem.com]
- 20. reddit.com [reddit.com]
Technical Support Guide: Optimizing Reaction Yield for 3,4-Bis(2-methoxyethoxy)benzaldehyde Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde. Our objective is to move beyond simple procedural outlines, offering a robust framework for troubleshooting common issues, optimizing reaction parameters, and ensuring high-yield, reproducible results. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most prevalent and efficient route to this compound is the Williamson ether synthesis.[1][2][3][4] This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The synthesis involves the deprotonation of the two hydroxyl groups on 3,4-dihydroxybenzaldehyde (protocatechualdehyde) to form a more potent nucleophile, the bis-phenoxide. This dianion then sequentially attacks two equivalents of an alkylating agent, typically 2-methoxyethyl bromide, to form the desired diether product.
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Understanding the SN2 nature of this reaction is paramount for optimization. The reaction rate is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (alkyl halide), and is sensitive to steric hindrance, solvent effects, and the quality of the leaving group.[1][2]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common challenges encountered during the synthesis.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A1: Low yield is a multifactorial problem. The most common culprits are incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.
-
Causality - Incomplete Deprotonation: The acidity of the two phenolic protons on 3,4-dihydroxybenzaldehyde is different. Inadequate base strength or stoichiometry will result in a mixture of unreacted starting material and the mono-alkylated intermediate, preventing the reaction from proceeding to the desired di-substituted product.
-
Causality - Side Reactions: The primary competing reaction is elimination (E2) of the alkyl halide, although this is less of a concern with a primary halide like 2-methoxyethyl bromide.[2] More likely, residual water in the reaction can hydrolyze the alkylating agent or compete with the phenoxide as a nucleophile.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Base Stoichiometry & Strength | Use at least 2.2-2.5 equivalents of a suitable base like anhydrous potassium carbonate (K₂CO₃) or 2.2 equivalents of sodium hydroxide (NaOH) to ensure complete deprotonation of both hydroxyl groups.[6][7] |
| 2 | Ensure Anhydrous Conditions | Dry your solvent (e.g., DMF) over molecular sieves. Use freshly dried, powdered K₂CO₃. Water significantly hampers the efficiency of the primary nucleophile. |
| 3 | Check Alkylating Agent | Use a slight excess (2.2-2.4 equivalents) of 2-methoxyethyl bromide to drive the reaction to completion. Ensure its purity, as degraded alkyl halides are a common source of failure. |
| 4 | Optimize Temperature | While some protocols run at room temperature, gently heating the reaction to 40-60°C can significantly increase the reaction rate without promoting significant side reactions.[8] A higher temperature (up to 100°C) may be needed but should be approached with caution.[7] |
Q2: I'm observing a significant amount of the mono-alkylated intermediate by TLC/LC-MS. How can I drive the reaction to the di-substituted product?
A2: Formation of the mono-alkylated product is a clear indication that the second etherification step is kinetically hindered or stoichiometrically limited.
-
Causality - The Second Alkylation: After the first hydroxyl group is alkylated, the remaining phenoxide is a slightly weaker nucleophile due to electronic effects. Furthermore, if the base is insufficient, there may not be enough to deprotonate the second hydroxyl group effectively.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Reaction Time/Temperature | The second alkylation is slower than the first. Increase the reaction time and monitor by TLC until the mono-substituted spot disappears. Gentle heating (50°C) is highly effective.[8] |
| 2 | Re-evaluate Base and Alkyl Halide Stoichiometry | As mentioned in A1, ensure a slight excess of both base (>2.2 eq) and alkyl halide (>2.2 eq) are present from the start to favor the formation of the di-substituted product. |
| 3 | Consider a Stronger Base/Solvent System | Switching from K₂CO₃ to a stronger base like NaOH or using a more polar aprotic solvent like DMSO can increase the concentration and reactivity of the phenoxide, accelerating the second alkylation.[3][9] |
| 4 | Add a Phase-Transfer Catalyst (PTC) | If using a biphasic system or if solubility is an issue, adding a catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by shuttling the phenoxide anion into the organic phase where the alkyl halide resides.[5][6] |
Q3: My final product is impure, and I'm struggling with purification. What strategies can I employ?
A3: Purification can be challenging due to the polar nature of the product and potential byproducts.
-
Causality - Common Impurities: The most common impurities are unreacted 3,4-dihydroxybenzaldehyde, the mono-alkylated intermediate, and excess alkylating agent. The starting material and intermediate are phenolic and thus acidic, while the product is neutral.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Aqueous Workup | After the reaction, perform an aqueous workup. Washing the organic layer with a dilute NaOH solution (e.g., 1M) will extract the acidic phenolic impurities (starting material, intermediate) into the aqueous layer, leaving the neutral product behind. Follow with a water and brine wash. |
| 2 | Column Chromatography | This is the most effective method for high purity.[5] Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity to elute your product. |
| 3 | Purification via Bisulfite Adduct | For removing non-aldehydic impurities, consider forming the bisulfite adduct.[10] React the crude product with sodium bisulfite to form a crystalline adduct, which can be filtered off. The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., NaHCO₃) or acid.[10][11] This is an excellent, classic technique for aldehyde purification. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Synthesis
This protocol is a synthesized starting point based on common literature procedures.[7][8]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4-dihydroxybenzaldehyde (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 10 mL per gram of starting material) and anhydrous powdered potassium carbonate (2.5 eq).
-
Alkylation: Stir the suspension vigorously for 15 minutes. Add 2-methoxyethyl bromide (2.4 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC (staining with KMnO₄ can help visualize spots).
-
Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1M NaOH (2x) to remove unreacted phenols, then with water (2x) and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid via silica gel column chromatography.
Protocol 2: Purification via Bisulfite Adduct Formation[10]
-
Adduct Formation: Dissolve the crude product in ethanol. Add a saturated solution of sodium bisulfite in water and stir vigorously for 1-2 hours at room temperature.
-
Isolation: The crystalline bisulfite adduct will precipitate. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration. Wash the crystals with cold ethanol and then diethyl ether.
-
Regeneration: Suspend the collected adduct in water. Add a saturated solution of sodium bicarbonate or dilute HCl dropwise with stirring until the aldehyde is fully liberated (the solution will become clear or an oil will separate).
-
Extraction: Extract the pure aldehyde with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the purified product.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is the Williamson ether synthesis the preferred method? This method is highly versatile, uses readily available starting materials (3,4-dihydroxybenzaldehyde is a natural product derivative), and the SN2 mechanism is well-understood and generally high-yielding when optimized.[1][12] The conditions are typically mild and avoid the harsh reagents that might be required for other etherification strategies.
FAQ 2: What is the role of a phase-transfer catalyst (PTC) and when should I use one? A PTC, such as tetrabutylammonium bromide (TBAB), is a salt where the cation is large and lipophilic. It forms an ion pair with the phenoxide anion, transporting it from the solid or aqueous phase (where the base is) into the organic phase where the alkyl halide is dissolved.[5] This dramatically increases the effective concentration of the nucleophile in the desired phase, accelerating the reaction. It is most useful in biphasic systems (e.g., water/toluene) or when using solid bases like K₂CO₃ that have low solubility in the organic solvent.
FAQ 3: Can I use 2-methoxyethyl chloride instead of the bromide? What adjustments are needed? Yes, but adjustments are necessary. Chloride is a poorer leaving group than bromide, making the SN2 reaction slower. To compensate, you can:
-
Increase the reaction temperature.
-
Increase the reaction time.
-
Add a catalytic amount of sodium iodide (NaI). The iodide will displace the chloride in situ via the Finkelstein reaction to form the much more reactive 2-methoxyethyl iodide, which is then consumed in the main Williamson synthesis.[8]
FAQ 4: Are there any specific safety precautions I should take? Yes. 2-methoxyethyl bromide is an alkylating agent and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). DMF is a solvent that can be absorbed through the skin, so avoid contact. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Section 5: Summary of Key Parameters for Optimization
| Parameter | Options | Impact on Yield & Purity |
| Starting Material | 3,4-Dihydroxybenzaldehyde | Purity is critical. Phenols can oxidize over time. Use fresh or purified material. |
| Alkylating Agent | 2-Methoxyethyl Bromide/Chloride/Tosylate | Bromide is a good balance of reactivity and cost. Use a slight excess (2.2-2.4 eq). |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | K₂CO₃ is common and safe. NaOH is stronger but can introduce water. NaH is very effective but requires strictly anhydrous conditions. Use >2.2 eq. |
| Solvent | DMF, DMSO, Acetonitrile, Acetone | Polar aprotic solvents (DMF, DMSO) are ideal as they promote SN2 kinetics. Ensure they are anhydrous. |
| Catalyst | TBAB (PTC), NaI (Finkelstein) | TBAB is useful for heterogeneous reactions. NaI is excellent when using alkyl chlorides. |
| Temperature | Room Temp to 100°C | Start with gentle heat (50-60°C). Higher temperatures increase rate but may cause decomposition or side reactions. |
| Reaction Time | 4 to 48 hours | Monitor by TLC. Reactions are often complete in 12-24 hours with gentle heating. |
Section 6: Visual Workflow for Troubleshooting
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
Section 7: References
-
Google Patents. (2019). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Google Patents. (1979). US4162269A - Purification process for 3-phenoxybenzaldehyde.
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. [Link]
-
PubChem. (n.d.). 3,4-Dihydroxybenzaldehyde. [Link]
-
Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
PubChem. (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]
-
BouzBouz, S., & Cossy, J. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(3), 328-333. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2007). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. youtube.com [youtube.com]
- 5. Buy Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- | 73033-13-3 [smolecule.com]
- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Alde-Functionalized Polyethers
Welcome to the technical support center for the purification of aldehyde-functionalized polyethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable polymers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of the aldehyde functionality and the overall purity of your product.
Introduction: The Challenge of Purifying Aldehyde-Functionalized Polyethers
Aldehyde-functionalized polyethers are a critical class of polymers used in bioconjugation, drug delivery, and materials science. The aldehyde group offers a versatile handle for selectively reacting with amines and other nucleophiles. However, the inherent reactivity of the aldehyde group also presents significant challenges during purification. Issues such as oxidation, unwanted side reactions, and catalyst removal can lead to low yields and a loss of functionality. This guide provides practical, field-proven insights to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your purification workflow in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Issue 1: Low or No Aldehyde Functionality Detected After Purification
Q1: I've purified my aldehyde-functionalized polyether, but subsequent analysis (e.g., ¹H NMR, colorimetric assay) shows a significant decrease or complete loss of the aldehyde signal. What could be the cause?
A1: This is a common and frustrating issue. The loss of aldehyde functionality typically points to the chemical instability of the formyl group under the purification conditions. Here are the most likely culprits and how to address them:
-
Oxidation: The aldehyde group is highly susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen) and certain impurities.[1][2] This is often accelerated by residual metal catalysts from the polymerization step.
-
Causality: The partially positive carbon atom of the aldehyde is an easy target for oxidizing agents.
-
Solution:
-
Degas all solvents: Before use, thoroughly degas all solvents for chromatography, precipitation, and dialysis by sparging with an inert gas like argon or nitrogen.
-
Work under an inert atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Prompt purification: Purify the polymer as soon as possible after synthesis to reduce the time it is exposed to potential oxidizing conditions.
-
-
-
Inappropriate pH: Both highly acidic and highly basic conditions can degrade the aldehyde group or catalyze side reactions.
-
Causality: Acidic conditions can catalyze acetal formation if alcohols are present as solvents or impurities. Strongly basic conditions can promote Cannizzaro-type disproportionation reactions.
-
Solution:
-
Maintain a neutral pH: Aim to keep the pH of your solutions between 6 and 7.5. Buffer your aqueous solutions if necessary.
-
Avoid acidic or basic additives: Be cautious with additives used in chromatography or other purification steps. For example, if using silica gel chromatography, residual acidity can be an issue. Consider using neutral alumina as an alternative stationary phase.[3]
-
-
-
Unwanted Acetal Formation: If your purification involves alcohol-based solvents (e.g., methanol, ethanol), you risk converting the aldehyde to a more stable acetal, effectively "hiding" the aldehyde functionality.
-
Causality: Alcohols can react with aldehydes in the presence of an acid catalyst (even trace amounts) to form hemiacetals and then acetals.[4][5]
-
Solution:
-
Use non-alcoholic solvents: Opt for solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate for chromatography and precipitation.
-
Protecting groups: If the use of alcohol solvents is unavoidable, consider temporarily protecting the aldehyde group as a more stable acetal (e.g., a cyclic acetal using ethylene glycol) before purification. This protected group can be removed under controlled acidic conditions after purification is complete.[4][5]
-
-
Issue 2: Low Polymer Yield After Purification
Q2: My final yield of the aldehyde-functionalized polyether is significantly lower than expected after purification. Where am I losing my product?
A2: Low recovery can be attributed to several factors, often related to the polymer's solubility and interactions with the purification media.
-
Precipitation Issues:
-
Causality: The choice of solvent and anti-solvent for precipitation is crucial. If the polymer has some solubility in the anti-solvent, you will lose material. Conversely, if the polymer crashes out too quickly, impurities can be trapped in the precipitate.
-
Solution:
-
Optimize the solvent/anti-solvent system: Systematically test different solvent/anti-solvent pairs. A good system is one where the polymer is highly soluble in the solvent and virtually insoluble in the anti-solvent.
-
Slow addition of anti-solvent: Add the anti-solvent dropwise to a stirred solution of the polymer. This promotes the formation of a purer, more easily collected precipitate.
-
Low-temperature precipitation: Cooling the mixture during precipitation can further decrease the solubility of the polymer in the anti-solvent, improving recovery.[6]
-
-
-
Irreversible Adsorption during Chromatography:
-
Causality: The polar aldehyde groups can strongly interact with the stationary phase (e.g., silica gel), leading to irreversible adsorption and poor recovery.
-
Solution:
-
Use a less polar stationary phase: Consider using neutral or basic alumina, which may have a lower affinity for the aldehyde groups.[3]
-
Modify the mobile phase: Adding a small amount of a more polar solvent to the eluent can help to compete with the stationary phase for binding to the polymer, thereby improving elution.
-
Passivation of the stationary phase: In some cases, pre-treating the silica gel with a silanizing agent can reduce the number of active sites that can irreversibly bind the polymer.
-
-
-
Dialysis Membrane Incompatibility:
-
Causality: The molecular weight cut-off (MWCO) of the dialysis membrane might be too large, allowing smaller polymer chains to be lost. Alternatively, the polymer may be adsorbing to the membrane itself.
-
Solution:
-
Select the appropriate MWCO: Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your polymer.
-
Test for membrane adsorption: Before committing to a large-scale dialysis, test a small sample to see if there is significant loss of polymer due to adsorption to the membrane. If so, consider a different membrane material.
-
-
Issue 3: Presence of Impurities in the Final Product
Q3: After purification, my aldehyde-functionalized polyether still shows signs of impurities, such as a persistent color or extra peaks in the NMR spectrum. How can I improve the purity?
A3: Residual impurities are often catalysts, unreacted starting materials, or byproducts of side reactions.
-
Residual Metal Catalysts:
-
Causality: Catalysts used in polymerization (e.g., tin, zinc, or palladium-based) can be difficult to remove completely and can also contribute to the degradation of the aldehyde groups.[7]
-
Solution:
-
Adsorption on solid supports: Stirring the polymer solution with activated carbon, neutral alumina, or specific ion-exchange resins can effectively scavenge residual metal catalysts.[3]
-
Aqueous extraction: For some catalysts, washing a solution of the polymer in an organic solvent with an aqueous solution of a chelating agent (e.g., EDTA) can help to remove metal ions.
-
Specialized catalyst removal agents: There are commercially available scavenger resins designed to remove specific types of metal catalysts.
-
-
-
Colored Impurities:
-
Causality: A yellow or brown color can indicate the presence of oxidized species or catalyst residues.
-
Solution:
-
Activated carbon treatment: Stirring the polymer solution with a small amount of activated carbon for a short period, followed by filtration, can often remove colored impurities.
-
Reprecipitation: A second precipitation step can sometimes be effective in removing trapped impurities.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the best general-purpose purification method for aldehyde-functionalized polyethers?
A4: There is no single "best" method, as the optimal technique depends on the polymer's molecular weight, solubility, and the nature of the impurities. However, a combination of methods is often most effective. A good starting point is precipitation to remove the bulk of unreacted monomers and small molecule impurities, followed by dialysis to remove residual salts and solvents.[8] If metal catalysts are a concern, a subsequent treatment with an adsorbent like neutral alumina is recommended.[3]
Q5: How can I quantitatively determine the aldehyde content of my polymer after purification?
A5: Several methods can be used to quantify the aldehyde functionality:
-
¹H NMR Spectroscopy: This is a powerful technique. The aldehyde proton has a characteristic chemical shift between 9 and 10 ppm. By integrating this peak and comparing it to the integration of a peak corresponding to the polymer backbone, you can determine the degree of functionalization.[9]
-
Colorimetric Assays: Reagents that react specifically with aldehydes to produce a colored product can be used. For example, a reaction with 2,4-dinitrophenylhydrazine (DNPH) followed by UV-Vis spectroscopy is a common method.
-
Titration Methods: A reaction with hydroxylamine hydrochloride to form an oxime releases HCl, which can be titrated with a standard base.
Q6: Should I be concerned about the stability of my purified aldehyde-functionalized polyether during storage?
A6: Yes. Aldehyde-functionalized polymers can degrade over time, primarily through oxidation. For long-term storage, it is recommended to:
-
Store the polymer as a solid (lyophilized powder if possible) rather than in solution.
-
Keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Store at low temperatures (-20°C or below).
Part 3: Experimental Protocols & Visualizations
Protocol 1: Purification of an Aldehyde-Functionalized Polyether by Precipitation
This protocol describes a general procedure for purifying an aldehyde-functionalized polyether by precipitation to remove low molecular weight impurities.
Materials:
-
Crude aldehyde-functionalized polyether
-
Solvent in which the polymer is highly soluble (e.g., Dichloromethane (DCM))
-
Anti-solvent in which the polymer is insoluble (e.g., cold diethyl ether or hexane)
-
Stir plate and magnetic stir bar
-
Beaker or flask
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of the chosen solvent in a beaker with a magnetic stir bar.
-
Precipitation: Place the beaker on a stir plate and begin stirring. Slowly add the anti-solvent from a dropping funnel to the stirred solution.
-
Observation: Continue adding the anti-solvent until the solution becomes cloudy and a precipitate begins to form.
-
Complete Precipitation: Add a further excess of the anti-solvent to ensure complete precipitation of the polymer.
-
Stirring: Allow the mixture to stir for an additional 30 minutes to an hour to fully precipitate the polymer.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer on the filter with a small amount of fresh, cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a low temperature (e.g., room temperature or slightly above) until a constant weight is achieved.
Protocol 2: Removal of a Metal Catalyst using Neutral Alumina
This protocol is for removing residual metal catalysts from a solution of the aldehyde-functionalized polyether.
Materials:
-
Solution of the purified polymer in an organic solvent (e.g., DCM or THF)
-
Neutral activated alumina
-
Stir plate and magnetic stir bar
-
Flask
-
Filter funnel and filter paper or a syringe filter (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: In a flask, prepare a solution of the polymer in a suitable organic solvent.
-
Addition of Alumina: Add neutral activated alumina to the polymer solution (approximately 10-20% of the polymer weight is a good starting point).
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Remove the alumina by filtering the solution. For small-scale purifications, a syringe filter can be used. For larger scales, gravity or vacuum filtration is suitable.
-
Recovery: The polymer can be recovered from the filtrate by removing the solvent under reduced pressure or by precipitation as described in Protocol 1.
Diagrams
Caption: A typical workflow for the purification of aldehyde-functionalized polyethers.
Caption: Troubleshooting guide for the loss of aldehyde functionality during purification.
Part 4: Quantitative Data Summary
| Analytical Technique | Purpose | Typical Observation for Aldehyde Group | Reference |
| ¹H NMR Spectroscopy | Quantification of aldehyde functionality | Signal at δ 9-10 ppm | [9] |
| FT-IR Spectroscopy | Confirmation of aldehyde presence | C-H stretch at ~2720 and ~2820 cm⁻¹; C=O stretch at ~1725 cm⁻¹ | |
| UV-Vis Spectroscopy (with DNPH) | Quantification of aldehyde functionality | Absorbance maximum of the hydrazone product | |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity | Ensure no significant chain degradation during purification |
References
-
Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved January 23, 2026, from [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
20.11 Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). Retrieved January 23, 2026, from [Link]
-
Detection challenges in quantitative polymer analysis by liquid chromatography. (2018). Journal of Chromatography A. Retrieved January 23, 2026, from [Link]
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. (2021). Green Chemistry. Retrieved January 23, 2026, from [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. (2021). Crystal Growth & Design. Retrieved January 23, 2026, from [Link]
- Preparation method of high-purity polyethylene glycol aldehyde derivative. (2015). Google Patents.
-
Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Why some antibodies have low yield when purifying, and is there anyway to improve that? (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Automated Parallel Dialysis for Purification of Polymers. (2022). Polymers. Retrieved January 23, 2026, from [Link]
- Method for preparation of polyethylene glycol aldehyde derivatives. (2004). Google Patents.
-
How to Troubleshoot Low Protein Yield After Elution. (2023). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
-
Catalyst Removal. (n.d.). Carnegie Mellon University. Retrieved January 23, 2026, from [Link]
-
Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. (2019). Analytical Chemistry. Retrieved January 23, 2026, from [Link]
-
Chromatographic Separation of Polymers. (2018). ACS Symposium Series. Retrieved January 23, 2026, from [Link]
-
Aldehyde-Functional Polycarbonates as Reactive Platforms. (2014). Polymer Chemistry. Retrieved January 23, 2026, from [Link]
-
Analysis of Surface Aldehyde Functions on Surfactant-Free Polystyrene/Polyacrolein Latex. (1998). Macromolecules. Retrieved January 23, 2026, from [Link]
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. (2021). Green Chemistry. Retrieved January 23, 2026, from [Link]
-
Existing non-selective methods for oxidative PE post-synthetic... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
How to remove polyethyleneglycol(PEG) 600 from reaction mixture? (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2022). LCGC North America. Retrieved January 23, 2026, from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Purification and characterization of the multiple forms of aldehyde reductase in ox kidney. (1980). Biochemical Journal. Retrieved January 23, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Optimization of the Methods to Develop Stable Polymer Gels for Water Management in Medium- and Ultra-High-Salinity Reservoirs. (2020). Polymers. Retrieved January 23, 2026, from [Link]
- Process for removal of metal catalyst from polymer selectively hydrogenated using organotitanium compound. (2002). Google Patents.
-
First Aldehyde-Functionalized Poly(2-oxazoline)s for Chemoselective Ligation. (2006). Macromolecular Rapid Communications. Retrieved January 23, 2026, from [Link]
-
Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. (2016). Langmuir. Retrieved January 23, 2026, from [Link]
-
Workup: Aldehydes. (n.d.). University of Rochester. Retrieved January 23, 2026, from [Link]
-
Aldehyde. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Functional Groups In Organic Chemistry. (2010). Compound Interest. Retrieved January 23, 2026, from [Link]
-
HIGHLIGHT - Addition Polymers of Aldehydes. (n.d.). Controlled Radical Polymerization. Retrieved January 23, 2026, from [Link]
-
ASAP (As Soon As Publishable). (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Removal of Palladium Nanoparticles from Polymer Materials. (2022). Macromolecules. Retrieved January 23, 2026, from [Link]
-
What's the most common method for the protection of aldehydes? (2021). Reddit. Retrieved January 23, 2026, from [Link]
-
Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Purification and partial characterization of bovine kidney aldehyde dehydrogenase able to oxidize retinal to retinoic acid. (1993). Biochimica et Biophysica Acta. Retrieved January 23, 2026, from [Link]
-
protein yield is very low after purification. (2011). Protocol Online. Retrieved January 23, 2026, from [Link]
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- 1. Challenges in polymer analysis by liquid chromatography - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. US6465694B1 - Method for preparation of polyethylene glycol aldehyde derivatives - Google Patents [patents.google.com]
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- 8. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Protecting Group Strategies for Synthesizing Substituted Benzaldehydes
From the desk of the Senior Application Scientist
Welcome to the technical support center for protecting group strategies in the synthesis of substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the aldehyde functional group. Benzaldehydes are versatile intermediates, but their propensity for oxidation, reduction, and nucleophilic attack necessitates robust and reliable protection strategies.
This center moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues that arise at the bench. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in established chemical principles.
Section 1: Choosing Your Strategy - A Decision-Making Workflow
The selection of a protecting group is the most critical decision in your synthetic sequence. It is dictated not by the protection step itself, but by all the subsequent reactions the molecule must endure. An incorrect choice can lead to premature deprotection, unwanted side reactions, or a final deprotection step that destroys your hard-won product.
The following workflow provides a logical framework for selecting an appropriate protecting group for a substituted benzaldehyde.
Technical Support Center: Preventing Oxidation of 3,4-Bis(2-methoxyethoxy)benzaldehyde
Welcome to the technical support center for 3,4-Bis(2-methoxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation of this compound during storage. Adherence to these protocols is critical for ensuring the integrity of your starting material and the reproducibility of your experimental results.
PART 1: Troubleshooting Guide
This section addresses specific issues you might encounter, providing a clear path from diagnosis to resolution.
Issue 1: My clear, colorless liquid compound has developed a yellow or brown tint.
-
Probable Cause: The aldehyde has begun to oxidize. The initial oxidation product is the corresponding carboxylic acid, 3,4-Bis(2-methoxyethoxy)benzoic acid. While this initial product is often colorless, subsequent radical-initiated polymerization or degradation reactions can form colored impurities. The appearance of a yellowish tint is a common indicator that the aldehyde has been exposed to air.[1]
-
Diagnostic Steps:
-
Visual Inspection: Note the intensity of the color change. A faint yellowing indicates early-stage oxidation, while a darker brown suggests more significant degradation.
-
Analytical Verification (Recommended):
-
Thin-Layer Chromatography (TLC): Spot the discolored sample alongside a fresh or previously validated pure sample. The oxidized sample will likely show a new, more polar spot (lower Rf) corresponding to the carboxylic acid.
-
Proton NMR (¹H NMR): Acquire a spectrum of the sample. Look for the disappearance of the characteristic aldehyde proton peak (typically around 9-10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).
-
-
-
Corrective Actions:
-
For Mild Oxidation: If the discoloration is minimal and your application is not highly sensitive to small amounts of the carboxylic acid impurity, you may be able to proceed. However, for most applications, purification is necessary. A common method is column chromatography.
-
For Significant Oxidation: The material is likely unsuitable for most synthetic applications. It is recommended to discard the degraded material according to your institution's safety protocols and procure a fresh batch.
-
Issue 2: My analytical data (NMR, LC-MS) shows a new peak consistent with the carboxylic acid.
-
Probable Cause: This is a definitive sign of oxidation. The aldehyde functional group is highly susceptible to autoxidation, a process where atmospheric oxygen reacts with the aldehyde to form a carboxylic acid.[2][3][4] This reaction is often a radical chain mechanism initiated by light, heat, or trace metal impurities.[4][5]
-
Diagnostic Steps:
-
Confirm Identity of Impurity:
-
LC-MS: The new peak should have a mass corresponding to the addition of one oxygen atom (M+16) compared to the parent aldehyde.
-
¹H NMR: As mentioned above, look for the characteristic shift in the aldehydic proton signal.
-
-
Quantify the Impurity: Use integration in your NMR spectrum or the peak area in your chromatogram to estimate the percentage of the oxidized product.
-
-
Corrective Actions:
-
Purification: If the level of impurity is unacceptable, the material must be purified. Standard purification techniques such as flash column chromatography are typically effective.
-
Review Storage Protocol: This level of degradation indicates a failure in the storage procedure. Immediately implement the rigorous storage protocols outlined in Part 3 of this guide to protect the remaining material and future batches.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound so prone to oxidation?
A: The primary site of reactivity is the aldehyde functional group (-CHO). Aldehydes are easily oxidized because of the hydrogen atom attached to the carbonyl carbon.[2][6] This C-H bond is relatively weak and can be abstracted to initiate a radical chain reaction with atmospheric oxygen. The electron-donating nature of the two bis(2-methoxyethoxy) groups on the benzene ring can also influence the electronic properties of the aldehyde, but the fundamental susceptibility lies with the aldehyde group itself.
Q2: What are the ideal short-term and long-term storage conditions?
A: The ideal conditions are summarized in the table below. The core principle is the rigorous exclusion of oxygen and light. For any storage duration beyond immediate use, an inert atmosphere is strongly recommended.
Q3: Can I use an antioxidant to protect the compound?
A: While antioxidants are used to stabilize many organic compounds, their use with high-purity reagents for synthesis can be problematic as they introduce an impurity.[7][8][9] If your experimental design can tolerate a small amount of an additive, a radical scavenger like Butylated Hydroxytoluene (BHT) could theoretically be added in trace amounts (e.g., <0.1%). However, the preferred and most robust method for preventing oxidation is the strict exclusion of oxygen via inert gas blanketing.
Q4: My compound arrived from the supplier as a solid. Does it still need these precautions?
A: Yes. While the compound is sometimes supplied as a solid, it can also be an oil.[10] Regardless of the physical state, the aldehyde group remains susceptible to oxidation. Solid compounds have a lower surface area exposed to the atmosphere, which can slow the rate of degradation, but it will not prevent it. Once the container is opened, the headspace should be purged with an inert gas before resealing.
PART 3: Prevention Protocols & Best Practices
Adherence to these protocols is the most effective way to ensure the long-term stability of your this compound.
Protocol 1: Aliquoting and Preparing for Storage
This protocol should be performed immediately upon receiving a new bottle of the compound.
-
Preparation: Move the sealed bottle of the aldehyde, a set of smaller, appropriate-sized amber glass vials with PTFE-lined caps, and pipetting supplies into a glove box or an inert atmosphere chamber.
-
Inert Atmosphere: Ensure the glove box has a low-oxygen environment (<50 ppm O₂). If a glove box is unavailable, use a Schlenk line to create an inert atmosphere within the vials.
-
Aliquot: Quickly dispense the compound into the smaller vials. Aliquoting prevents the need to repeatedly open the main stock bottle, which would introduce fresh oxygen with each use.
-
Inert Gas Blanket: Before sealing each vial, flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds. This process, known as blanketing or padding, displaces the atmospheric air with an inert gas.[11][12][13][14][15]
-
Sealing: Tightly seal the vials with the PTFE-lined caps.
-
Parafilm: For extra security against air ingress, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date, and a note indicating it is "Under Inert Atmosphere."
Protocol 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C | Low temperatures slow the rate of all chemical reactions, including oxidation.[16][17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The complete exclusion of oxygen is the most critical factor in preventing autoxidation.[18] |
| Light | Protect from Light (Amber Vial) | UV light can provide the energy to initiate radical chain reactions that lead to oxidation.[5] |
| Container | Amber Glass Vial with PTFE-lined Septum Cap | Amber glass blocks UV light. PTFE is a highly inert material that provides an excellent seal. |
PART 4: Technical Deep Dive
Mechanism of Autoxidation
The oxidation of aldehydes in the presence of air (autoxidation) is a well-understood radical chain reaction. The process can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: A radical initiator (which can be light, heat, or a trace metal ion) abstracts the aldehydic hydrogen to form an acyl radical.
-
Propagation: The acyl radical reacts rapidly with molecular oxygen to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus continuing the chain.
-
Termination: The reaction stops when two radicals combine. The peroxy acid formed during propagation can then react with another molecule of the aldehyde in a Baeyer-Villiger type oxidation to yield two molecules of the carboxylic acid.[4]
Caption: Radical-chain mechanism for aldehyde autoxidation.
Workflow for Proper Long-Term Storage
The following workflow diagram illustrates the critical steps for ensuring the stability of your compound.
Caption: Recommended workflow for aliquoting and storage.
PART 5: References
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link]
-
ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [https://www.carlroth.com/medias/SDB-NE01-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg3ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzU5NDM2MzA4Nzgu cGRmfGUzYjQwZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4]([Link] cGRmfGUzYjQwZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4ZDYwN2Y2YjQwYjQ4)
-
Lombardi-Boccia, G., Lucarini, M., Lanzi, S., Aguzzi, A., & Cappelloni, M. (2004). Modulation of Antioxidant Compounds in Organic vs Conventional Fruit (Peach, Prunus persica L., and Pear, Pyrus communis L.). Journal of Agricultural and Food Chemistry, 52(1), 90-94. [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]
-
nano-purification solutions. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. [Link]
-
Labbox. (2022). UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. [Link]
-
Hilaris Publisher. (2024). Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]
-
A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]
-
Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. [Link]
-
ACS Publications. (1969). The Kinetics of the Autoxidation of Aldehydes in the Presence of Cobalt(II) and Cobalt(III) Acetate in Acetic Acid Solution. Industrial & Engineering Chemistry Product Research and Development, 8(2), 191-195. [Link]
-
Chemstock. (n.d.). BENZALDEHYDE. [Link]
-
Jordan Valve. (n.d.). What is Tank Blanketing?. [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
National Institutes of Health (NIH). (n.d.). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. [Link]
-
Study.com. (2021). How to Predict the Products of Aldehyde Oxidation. [Link]
-
Tufts Health & Nutrition Letter. (2014). Organic Crops Found Higher in Antioxidants. [Link]
-
Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
-
National Institutes of Health (NIH). (n.d.). Benzaldehyde | C6H5CHO - PubChem. [Link]
-
RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. [Link]
-
GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
Wikipedia. (n.d.). Tank blanketing. [Link]
-
Scilit. (n.d.). Antioxidant Compounds and Their Antioxidant Mechanism. [Link]
-
ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation. [Link]
-
National Institutes of Health (NIH). (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- | C21H34O9 - PubChem. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis of Phenols
Introduction
Welcome to the Technical Support Center for the Williamson ether synthesis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental etherification reaction. As a cornerstone of organic synthesis, the Williamson ether synthesis is valued for its reliability; however, achieving high yields with phenolic substrates can be nuanced. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis with phenols?
The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] In the context of phenols, the reaction proceeds in two conceptual steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group (pKa ≈ 10), forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group) in a concerted backside attack, displacing the leaving group and forming the desired aryl ether.[1]
Q2: Why is my Williamson ether synthesis of a phenol failing or giving a low yield?
Low yields can arise from several factors, often related to suboptimal reaction conditions or competing side reactions.[2] The most common culprits include:
-
Incomplete deprotonation of the phenol. [2]
-
Use of a sterically hindered alkyl halide. [3]
-
Competing elimination (E2) reactions. [2]
-
C-alkylation of the phenol ring. [1]
-
Inappropriate solvent choice. [1]
-
Presence of water in the reaction mixture. [2]
Q3: What is the best type of alkyl halide to use for this reaction?
For optimal results, it is crucial to use a primary alkyl halide.[4] The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3]
-
Primary alkyl halides are ideal and lead to the highest yields.[4]
-
Secondary alkyl halides will result in a mixture of the desired ether (SN2 product) and an alkene byproduct from a competing E2 elimination reaction, significantly lowering the yield of the ether.[2][5]
-
Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene and are not suitable for this synthesis.[2]
Q4: Can I use aryl halides as the electrophile?
No, aryl halides are generally unreactive in SN2 reactions and cannot be used as the electrophile in a Williamson ether synthesis. The carbon of the C-X bond in an aryl halide is sp2 hybridized and part of an aromatic system, making backside attack by the nucleophile impossible.
Troubleshooting Guide: Diagnosing and Solving Low Yield Issues
This section provides a systematic approach to troubleshooting common problems encountered during the Williamson ether synthesis of phenols.
Problem 1: Starting Material Recovered Unchanged
If you observe a significant amount of unreacted phenol after the reaction, the primary cause is likely insufficient formation of the nucleophilic phenoxide.
Potential Causes & Solutions:
-
Inadequate Base Strength: The base may be too weak to fully deprotonate the phenol. Phenols typically have a pKa of around 10, so a base that generates a conjugate acid with a pKa significantly higher than 10 is required.
-
Solution: Switch to a stronger base. If you are using a weak base like sodium bicarbonate (NaHCO₃), consider moving to potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[2] For particularly electron-deficient (and thus more acidic) phenols, these weaker bases are often sufficient. For less acidic phenols, a stronger base may be necessary.[2]
-
-
Presence of Moisture: If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water present in the solvent or on the glassware will quench the base, preventing the deprotonation of your phenol.[2]
-
Solution: Ensure your solvent is anhydrous and that all glassware is thoroughly dried before use.[2]
-
Problem 2: Formation of Significant Byproducts
The appearance of unexpected products alongside your desired ether is a clear indication of competing side reactions.
Potential Causes & Solutions:
-
Elimination (E2) Byproducts: As mentioned, if you are using a secondary or tertiary alkyl halide, the phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene via an E2 elimination pathway.[2][5]
-
Solution: The most effective solution is to use a primary alkyl halide.[4] If the synthesis of your target molecule necessitates a secondary alkyl group on the ether, you must reverse the roles of the nucleophile and electrophile, if possible (i.e., use a secondary alcohol and a primary alkyl halide).
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, under certain conditions, C-alkylation can become a significant side reaction.[1]
-
Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation.[1] Additionally, using a milder base and lower reaction temperatures can sometimes minimize C-alkylation.
-
-
Dialkylation: In some cases, particularly with dihydric phenols or if C-alkylation occurs followed by O-alkylation, multiple alkylation events can occur.
-
Solution: Use of stoichiometric amounts of the base and alkylating agent can help to minimize over-alkylation. A slow, controlled addition of the alkylating agent may also be beneficial.
-
Problem 3: Sluggish or Incomplete Reaction
If the reaction proceeds very slowly or stalls before completion, several factors could be at play.
Potential Causes & Solutions:
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thereby slowing down the SN2 reaction.[1]
-
Low Reaction Temperature: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent.
-
Poor Leaving Group: The rate of the SN2 reaction is also dependent on the quality of the leaving group on the alkylating agent.
-
Solution: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl >> F. If your reaction is sluggish with an alkyl chloride, switching to the corresponding alkyl bromide or iodide will increase the reaction rate. Other excellent leaving groups include tosylates (OTs) and mesylates (OMs).[4]
-
Data and Protocols
Table 1: Selection of Bases for Phenol Deprotonation
| Base | Chemical Formula | Strength | Typical Use Cases |
| Potassium Carbonate | K₂CO₃ | Mild | Standard choice for most phenols.[2] |
| Sodium Hydroxide | NaOH | Strong | For less acidic or sterically hindered phenols.[2] |
| Sodium Hydride | NaH | Very Strong | For difficult substrates or unreactive alkylating agents. Use with caution due to its high reactivity and moisture sensitivity.[2] |
Table 2: Common Solvents for Williamson Ether Synthesis
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Excellent choice, easy to remove.[1] |
| DMF | Polar Aprotic | 36.7 | 153 | Higher boiling point allows for higher reaction temperatures.[1] |
| DMSO | Polar Aprotic | 46.7 | 189 | Very polar, can significantly accelerate SN2 reactions.[2] |
| Acetone | Polar Aprotic | 21 | 56 | Can be effective, particularly with alkyl iodides. |
| Ethanol | Polar Protic | 24.5 | 78 | Generally avoided as it can slow the reaction rate.[1] |
Optimized General Protocol for Williamson Ether Synthesis of a Phenol
This protocol provides a robust starting point for the synthesis of aryl ethers from phenols.
Materials:
-
Phenol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Primary alkyl halide (1.1 - 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Reaction Initiation: Begin stirring the mixture and add the primary alkyl halide (1.1 - 1.2 eq) to the flask.
-
Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[2] Rinse the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the DMF and any remaining salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure aryl ether.[2]
Visualizing the Process
Diagram 1: The SN2 Mechanism of Williamson Ether Synthesis
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in Ethoxylation
Welcome to the technical support center for ethoxylation process management. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the highly exothermic nature of ethoxylation reactions. Our focus is on providing practical, actionable solutions to common challenges, grounded in robust scientific principles.
The Challenge: Taming the Exotherm
Ethoxylation, the reaction of ethylene oxide (EO) with substrates like alcohols or phenols, is a cornerstone of surfactant and specialty chemical synthesis. However, the reaction is highly exothermic, releasing approximately 92-145 kJ per mole of EO reacted.[1] This significant heat release, coupled with the high reactivity and instability of ethylene oxide, presents a substantial process safety challenge.[2][3] Improper management can lead to a rapid increase in temperature and pressure, a dangerous condition known as a thermal runaway, which can result in explosions, fires, and the release of toxic materials.[4][5]
This guide provides a structured approach to troubleshooting and managing these risks effectively.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific, critical issues you may encounter during an ethoxylation experiment. The format is designed for quick reference and decisive action.
Issue 1: Rapid, Uncontrolled Temperature Increase (Temperature Runaway)
Q1: My reactor temperature is rising rapidly and is no longer responding to the cooling system. What is the immediate emergency protocol?
A1: This is a critical situation indicating a potential thermal runaway. Your immediate priority is to stop the generation of heat.
Immediate Emergency Protocol:
-
Stop the Ethylene Oxide (EO) Feed IMMEDIATELY. This is the most critical step. The unreacted EO in the reactor is the fuel for the exothermic reaction. Cutting the supply prevents the situation from worsening.[4]
-
Maximize Cooling. Ensure all cooling systems (reactor jacket, internal coils, external heat exchangers) are operating at maximum capacity.
-
Initiate Emergency Quenching/Dumping (if available). If your reactor is equipped with a quench system (e.g., injection of a cold, inert liquid) or a dump tank, activate it as per your site's standard operating procedure (SOP).
-
Alert Personnel and Evacuate. Notify all personnel in the vicinity and follow your facility's emergency evacuation plan.
-
Do NOT Attempt to Vent the Reactor Manually unless it is part of a designed and approved emergency procedure. Uncontrolled venting of EO is a severe health and explosion hazard.
Q2: We've stabilized the reactor after a temperature excursion. How do we diagnose the root cause?
A2: A thorough root cause analysis is essential to prevent recurrence. The primary cause of a runaway is the accumulation of unreacted ethylene oxide, which then reacts uncontrollably.[2][6]
Root Cause Analysis Steps:
-
Review the EO Addition Rate vs. Reaction Rate: Was the EO added faster than the reaction could consume it? This is the most common cause. Compare the total amount of EO added against the expected uptake based on your kinetic model.
-
Investigate Cooling System Failure: Check for any malfunctions in the cooling system. This could include a loss of coolant flow, a failure in the control valve, or fouling on heat exchange surfaces. Effective heat removal is one of the key limiting factors in ethoxylation.[6]
-
Assess Agitation/Mixing Efficiency: Was the agitator functioning correctly? Poor mixing can create localized hot spots where the reaction accelerates and unreacted EO can accumulate in other areas. Different impeller configurations can significantly impact flow patterns and heat distribution.[6]
-
Analyze for Contaminants: Trace impurities can sometimes catalyze or accelerate the reaction unexpectedly.[2] Review the certificates of analysis for all raw materials (substrate, catalyst, EO, nitrogen).
-
Evaluate Catalyst Activity: Was the correct amount of catalyst charged? An undercharged catalyst can lead to a slow initial reaction and EO accumulation, while an overactive or improperly prepared catalyst could lead to an unexpectedly high reaction rate that overwhelms the cooling system.
Troubleshooting Workflow for Temperature Excursion
Caption: Workflow for managing and investigating a temperature excursion.
Issue 2: Reactor Pressure Exceeds Safe Operating Limits
Q1: The pressure in my reactor is climbing and approaching the relief valve setpoint, but the temperature is only slightly elevated. What should I do?
A1: High pressure is a serious concern, as it can indicate EO accumulation in the vapor phase or the onset of a runaway reaction. The control strategy often involves manipulating the EO feed based on the pressure differential.[3]
Immediate Actions:
-
Stop the EO Feed Immediately. This removes the source of volatile material.
-
Check the Nitrogen/Inert Gas Supply: Ensure the inert gas padding is not malfunctioning and over-pressurizing the reactor.
-
Verify Temperature Readings: Cross-check temperature sensors. A faulty sensor might not be showing the true extent of the exotherm that is causing the pressure rise.
-
Allow the Reaction to "Digest": Hold the batch at temperature with maximum cooling and agitation to allow any accumulated EO to react. Monitor the pressure closely; it should begin to decrease as the EO is consumed.
-
Prepare for Emergency Venting: Be aware of your system's emergency relief design. If the pressure continues to rise and reaches the setpoint of the bursting disc or relief valve, the system will self-vent to a safe location (e.g., a scrubber or flare stack).
Issue 3: Poor Product Quality (e.g., Broad Molecular Weight Distribution)
Q1: My final product has a much broader molecular weight distribution (polydispersity) than desired. What causes this?
A2: A broad distribution of ethoxylate chains is often a result of catalyst choice, reaction conditions, and mass transfer limitations.
Causality and Corrective Actions:
-
Catalyst Type: This is a primary factor.[7]
-
Basic Catalysts (e.g., KOH, NaOH): These conventional catalysts often produce a wider, Poisson-like distribution of ethoxymers.[7][8]
-
Acidic Catalysts (e.g., BF₃): These can produce a narrower distribution but may also generate more byproducts like 1,4-dioxane.[7][8]
-
Narrow-Range Catalysts (e.g., certain metal complexes): For applications requiring precise control, specialized catalysts are available that can produce a much narrower distribution.[1]
-
-
Mass Transfer Limitations: If EO is not dispersed efficiently into the liquid phase, it can lead to non-uniform reaction rates throughout the batch, broadening the product distribution. Improving agitation or using reactor designs with superior mass transfer, like loop reactors, can mitigate this.[9][10]
-
Initiation vs. Propagation Rates: The relative acidity of the starting alcohol compared to the growing ethoxylate chains plays a role. Primary alcohols tend to react faster than secondary alcohols.[1] Once the reaction starts, the newly formed ethoxylated alcohol can sometimes be more reactive than the starting material, which complicates control.[1]
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to monitor during an ethoxylation reaction? A: The four most critical parameters are Temperature, Pressure, EO Feed Rate, and Agitator Power/Speed. Continuous monitoring of these variables is essential for safety and control. Fast-response temperature sensors are highly recommended to detect the onset of an exotherm quickly.[5]
Q: How does my choice of reactor impact heat management? A: Reactor design is fundamental to managing the exotherm.
-
Conventional Stirred-Tank Reactors: Rely on jackets and internal coils. Heat transfer can become a limitation as the batch volume and viscosity increase.[9][11]
-
Loop Reactors (VLR, STLR, ELR): These designs use an external circulation loop with a heat exchanger, providing a much larger surface area for heat removal.[9][10] They offer superior heat and mass transfer, making them inherently safer and more efficient, especially for high-capacity production.[9][11]
Simplified Reactor Designs for Ethoxylation
Caption: Comparison of a basic stirred reactor and an advanced loop reactor design.
Q: What are the initial warning signs of a potential runaway reaction? A: Be vigilant for subtle changes:
-
A gradual but steady increase in temperature even with full cooling applied.
-
An increase in reactor pressure that doesn't correspond to the EO feed rate.
-
A sudden drop in the required cooling duty, which might indicate the reaction has stalled and EO is accumulating.
-
A sudden increase in the cooling duty required to maintain the set temperature, indicating the reaction rate is accelerating.
Q: Can I use reaction calorimetry to improve the safety of my process? A: Absolutely. Performing process safety studies at the laboratory scale using a reaction calorimeter is a critical step before scale-up.[4] This allows you to precisely measure the heat of reaction, determine the rate of heat generation, and calculate the adiabatic temperature rise. This data is invaluable for designing your cooling system and establishing safe operating limits to prevent thermal runaways.[4]
Data & Parameter Summary
For ease of reference, the following table summarizes key quantitative data for typical ethoxylation processes.
| Parameter | Typical Value/Range | Significance & Rationale |
| Heat of Reaction | 90 - 145 kJ/mol of EO | High value necessitates robust cooling. The basis for all safety calculations.[1] |
| Operating Temperature | 130 - 180 °C | Balances reaction rate and side-reaction prevention. Must be kept below the decomposition temperature of reactants.[1][12] |
| Operating Pressure | 1 - 6 atmospheres (approx. 1-6 bar) | Keeps EO in the liquid phase and increases its solubility, enhancing the reaction rate. Must stay within the reactor's design limits.[9][10][12] |
| Catalyst Concentration (KOH) | 0.1 - 0.5 wt% | A small amount is highly effective. Higher concentrations increase the reaction rate and exotherm.[9][10] |
| EO Feed Strategy | Fed-batch (semi-batch) | EO is added continuously to the substrate. This is a critical safety measure to control the reaction rate by limiting the amount of reactant available at any given time.[3][11] |
References
-
Di Serio, M., Tesser, R., & Santacesaria, E. (2021). The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. Frontiers in Chemical Engineering. [Link]
-
Le, T. (n.d.). Ethoxylation reactor modelling and design. Swinburne University of Technology. [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
-
Gustin, J. L. (2001). The Study of Ethylene Oxide Reactions by Heat Flow Calorimetry. LSBU Open Research. [Link]
-
Di Serio, M., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega. [Link]
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
-
Scribd. (n.d.). Ethoxylation Reactor Advances. [Link]
-
WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. [Link]
-
ResearchGate. (n.d.). Safety of ethoxylation reactions. [Link]
-
Kao Corporation. (n.d.). Alcohol Ethoxylate - Global Product Strategy Safety Report. [Link]
-
Semantic Scholar. (2001). Safety of ethoxylation reactions. [Link]
-
Barodawala, B. (2023). Basics of Ethoxylation reaction. YouTube. [Link]
-
Lukosek, M., et al. (2021). Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers in Chemical Engineering. [Link]
-
Wikipedia. (n.d.). Ethoxylation. [Link]
-
Ballestra. (n.d.). Ethoxylation and Alkoxylation Plants. [Link]
-
Salazar-Mendoza, L. A., et al. (2022). Safety control of ethoxylation reaction in a semi-batch reactor. Revista UIS Ingenierías. [Link]
-
Di Serio, M., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega. [Link]
-
Russo, V., et al. (2023). Design of a continuous device for Ethoxylation Reaction: the choice between micro and milli scale. Chemical Engineering Research and Design. [Link]
-
MDPI. (n.d.). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. [Link]
-
Di Serio, M., et al. (2021). The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. ResearchGate. [Link]
Sources
- 1. Ethoxylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 4. mt.com [mt.com]
- 5. blog.wika.com [blog.wika.com]
- 6. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. ballestra.com [ballestra.com]
- 12. m.youtube.com [m.youtube.com]
identifying byproducts in 3,4-Bis(2-methoxyethoxy)benzaldehyde synthesis by NMR
Welcome to the technical support center for the synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound, with a focus on identifying byproducts using NMR spectroscopy.
Troubleshooting Guide: Navigating the Williamson Ether Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the alkylation of the two phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde with a suitable 2-methoxyethoxy electrophile, typically 2-bromoethyl methyl ether or a similar reagent, in the presence of a base.
Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.
Q1: My reaction seems incomplete. The NMR spectrum of my crude product shows unreacted starting material. What went wrong?
A1: Incomplete conversion is a frequent issue in Williamson ether syntheses. Several factors could be at play, primarily related to the reaction conditions and reagents.
-
Insufficient Base: A common culprit is an inadequate amount or strength of the base. For the deprotonation of the two phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde, a sufficient molar excess of a moderately strong base like potassium carbonate (K₂CO₃) is required. We recommend using at least 2.2 to 2.5 equivalents of K₂CO₃ per equivalent of the dihydroxybenzaldehyde.
-
Poor Solubility: The insolubility of the starting materials or the phenoxide intermediate in the reaction solvent can hinder the reaction. N,N-Dimethylformamide (DMF) is a common solvent for this reaction due to its ability to dissolve a wide range of organic and inorganic compounds. If you are using a different solvent, consider switching to DMF or a similar polar aprotic solvent.
-
Reaction Time and Temperature: Williamson ether syntheses can be slow at room temperature. Heating the reaction mixture is often necessary to drive it to completion. A typical temperature range is 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reagent Purity: Ensure that your starting materials, particularly the 3,4-dihydroxybenzaldehyde and the alkylating agent, are pure. Impurities in the starting materials can interfere with the reaction.
Q2: I see more than just my desired product and starting material in the ¹H NMR. How can I identify the byproducts?
A2: The presence of additional signals in your ¹H NMR spectrum indicates the formation of byproducts. The most common byproducts in this synthesis are the two possible mono-alkylated intermediates and byproducts from side reactions of the alkylating agent.
Identifying Mono-Alkylated Intermediates:
Incomplete alkylation will result in a mixture of 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde and 4-hydroxy-3-(2-methoxyethoxy)benzaldehyde. Here’s how to distinguish them in your ¹H NMR spectrum:
-
Aromatic Protons: The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene ring will change, leading to distinct splitting patterns for the aromatic protons compared to the starting material and the final product.
-
Phenolic Proton: The presence of a phenolic hydroxyl group (-OH) will give a broad singlet in the ¹H NMR spectrum, typically in the range of 5-10 ppm, which is exchangeable with D₂O.
-
2-Methoxyethoxy Protons: You will observe the characteristic signals for the 2-methoxyethoxy group: a singlet for the methyl group (around 3.4 ppm) and two triplets for the two methylene groups (between 3.7 and 4.3 ppm).
Predicted ¹H NMR Chemical Shifts for Key Compounds in CDCl₃:
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Methoxyethoxy Protons (t, t, s) | Phenolic OH (s, broad) |
| 3,4-Dihydroxybenzaldehyde | ~9.7 ppm | ~6.9-7.4 ppm | - | ~5.0-6.0 ppm |
| 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde (Predicted) | ~9.8 ppm | ~7.0-7.5 ppm | ~4.2, 3.8, 3.4 ppm | ~5.5-6.5 ppm |
| 4-Hydroxy-3-(2-methoxyethoxy)benzaldehyde (Predicted) | ~9.8 ppm | ~7.0-7.5 ppm | ~4.2, 3.8, 3.4 ppm | ~5.5-6.5 ppm |
| This compound | ~9.83 ppm | ~7.00-7.45 ppm | ~4.22, 3.81, 3.46 ppm | - |
Identifying Byproducts from the Alkylating Agent:
The alkylating agent, 2-bromoethyl methyl ether, can undergo side reactions, especially under basic conditions.
-
Hydrolysis: Reaction with any residual water can lead to the formation of 2-methoxyethanol.
-
¹H NMR of 2-Methoxyethanol: You will see a singlet for the methyl group (~3.4 ppm), a triplet for the methylene group adjacent to the methoxy group (~3.5 ppm), and a triplet for the methylene group adjacent to the hydroxyl group (~3.7 ppm). The hydroxyl proton will appear as a broad singlet.[1]
-
-
Elimination: Although less common with primary halides, elimination to form methyl vinyl ether is a possibility, especially at higher temperatures.
-
Self-Condensation: Two molecules of the alkylating agent can react with each other or with the hydrolysis product to form byproducts like bis(2-methoxyethyl) ether.
-
¹H NMR of Bis(2-methoxyethyl) ether: Expect a singlet for the two methyl groups and a multiplet for the four methylene groups.
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal base for this synthesis?
A3: Potassium carbonate (K₂CO₃) is a good choice as it is effective, inexpensive, and easy to handle. For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, a very strong base like sodium hydride (NaH) is generally not necessary and can lead to more side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the mono-alkylated intermediates, and the final product. The product, being less polar than the starting material and intermediates, will have a higher Rf value.
Q5: What is the best way to purify the final product?
A5: Column chromatography is the most effective method for purifying this compound from the reaction mixture. A silica gel column with a gradient of ethyl acetate in hexane is typically used to separate the nonpolar byproducts, the desired product, the mono-alkylated intermediates, and the polar starting material.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethyl methyl ether (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation for Reaction Monitoring
-
Withdraw a small aliquot (0.1-0.2 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any solid particles.
-
Transfer the filtered solution to an NMR tube for analysis.
Visualizations
Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart for troubleshooting byproduct formation in the synthesis.
Key Species in the Synthesis and Their Relationship
Caption: Relationship between reactants, intermediates, and the final product.
References
- Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
HMDB. Showing metabocard for 3,4-Dihydroxybenzaldehyde (HMDB00059965). [Link]
- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
Sources
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 3,4-Bis(2-methoxyethoxy)benzaldehyde
Authored by: [Your Name/Department]
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of molecular structures is paramount. 3,4-Bis(2-methoxyethoxy)benzaldehyde serves as a key intermediate, notably in the synthesis of kinase inhibitors like Erlotinib Hydrochloride.[1] Its structural integrity, particularly the arrangement of the substituted benzaldehyde core, is critical to its reactivity and the properties of the final products. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative perspective against related structures to illuminate the subtleties of its proton environment.
The Diagnostic Power of 1H NMR Spectroscopy
1H NMR spectroscopy is an indispensable tool for the elucidation of organic molecules. By probing the magnetic environments of protons, it provides a detailed map of the molecular framework. The chemical shift (δ) of a proton is highly sensitive to its electronic surroundings, offering clues about neighboring functional groups.[2][3] Furthermore, spin-spin coupling patterns reveal the connectivity of adjacent, non-equivalent protons, allowing for the piecing together of the molecular puzzle.
Analysis of the 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound, as reported in the literature, presents a distinct set of signals that can be unequivocally assigned to the protons within the molecule.[1] The spectrum was recorded in deuterochloroform (CDCl3).
Table 1: 1H NMR Peak Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |
| 9.83 | s | 1H | Aldehydic proton (H-7) |
| 7.45 | d | 1H | Aromatic proton (H-6) |
| 7.43 | s | 1H | Aromatic proton (H-2) |
| 7.00 | d | 1H | Aromatic proton (H-5) |
| 4.22 | m | 4H | -OCH2CH2O- (H-c, H-g) |
| 3.81 | m | 4H | -OCH2CH2O- (H-d, H-h) |
| 3.46 | s | 6H | -OCH3 (H-f, H-j) |
Note: The multiplicity of the aromatic protons H-6 and H-5 is reported as 'd' (doublet), and H-2 as 's' (singlet) in the patent literature. However, a more detailed analysis would likely reveal more complex coupling patterns (e.g., doublet of doublets) for H-6, and a doublet for H-5 and a singlet-like signal for H-2, depending on the coupling constants.
Visualizing the Proton Environments
The following diagram illustrates the structure of this compound with the assigned protons.
Caption: Molecular structure of this compound with proton assignments.
Comparative Analysis
To fully appreciate the electronic effects of the 2-methoxyethoxy substituents, it is instructive to compare the 1H NMR spectrum of the title compound with that of unsubstituted benzaldehyde and 4-methoxybenzaldehyde.
Table 2: Comparison of 1H NMR Chemical Shifts (ppm) of Benzaldehyde Derivatives
| Proton | Benzaldehyde[4] | 4-Methoxybenzaldehyde[5] | This compound[1] |
| Aldehydic H | ~10.0 | 9.86 | 9.83 |
| Aromatic H | 7.5-8.0 | 7.85 (d), 7.08 (d) | 7.45 (d), 7.43 (s), 7.00 (d) |
| Methoxy H | - | 3.89 | 3.46 |
Insights from the Comparison:
-
Aldehydic Proton: The aldehydic proton in this compound is found at 9.83 ppm. This is slightly upfield (less deshielded) compared to unsubstituted benzaldehyde (~10.0 ppm). This shielding effect can be attributed to the electron-donating nature of the two ether-containing substituents on the aromatic ring.
-
Aromatic Protons: The aromatic protons of the title compound appear in the range of 7.00-7.45 ppm. This is a noticeable upfield shift compared to the 7.5-8.0 ppm range for benzaldehyde. The electron-donating resonance effect of the oxygen atoms in the 2-methoxyethoxy groups increases the electron density on the aromatic ring, leading to greater shielding of the aromatic protons.
-
Side-Chain Protons: The protons of the 2-methoxyethoxy side chains give rise to three distinct signals at 4.22, 3.81, and 3.46 ppm. The protons on the carbons directly attached to the aromatic ring oxygens (-OCH2 CH2O-) are the most deshielded (4.22 ppm) due to the direct influence of the electronegative oxygen. The terminal methoxy protons (-OCH3 ) are the most shielded (3.46 ppm).
Experimental Protocol for 1H NMR Spectroscopy
The acquisition of a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that could obscure sample peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate to cover all proton signals.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of information that confirms its molecular structure. The characteristic chemical shifts of the aldehydic, aromatic, and side-chain protons, when compared to related benzaldehyde derivatives, highlight the electronic influence of the 2-methoxyethoxy substituents. This detailed spectroscopic analysis is a cornerstone for ensuring the quality and identity of this important chemical intermediate in research and development.
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A Comparative Guide to the Reactivity of 3,4-Bis(2-methoxyethoxy)benzaldehyde vs. Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Impact of Substitution on Aromatic Aldehyde Reactivity
In the landscape of organic synthesis and drug development, aromatic aldehydes are foundational building blocks. Their reactivity, however, is not a monolithic characteristic. It is exquisitely tuned by the substituents adorning the aromatic ring. This guide provides an in-depth, objective comparison between the workhorse molecule, benzaldehyde , and a more complex, substituted analogue, 3,4-Bis(2-methoxyethoxy)benzaldehyde . Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes, predicting reaction outcomes, and developing novel molecular entities.
We will dissect the electronic and steric factors that govern the behavior of these two aldehydes in key chemical transformations. This analysis will be grounded in mechanistic principles and supported by detailed experimental protocols, providing a robust framework for laboratory application.
| Compound | Structure | Molar Mass ( g/mol ) |
| Benzaldehyde | 106.12 | |
| This compound | 430.49[1] |
Part 1: The Decisive Role of Electronic and Steric Effects
The reactivity of the aldehyde's carbonyl group is fundamentally dictated by the electrophilicity of its carbon atom. Any factor that influences the partial positive charge on this carbon will modulate its susceptibility to nucleophilic attack.[2][3][4]
Electronic Effects: A Tale of Two Rings
-
Benzaldehyde: The phenyl group in benzaldehyde is considered weakly electron-donating by resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[5][6] However, for the purposes of this comparison, it serves as our baseline. The aldehyde group itself is an electron-withdrawing group, which deactivates the benzene ring toward electrophilic aromatic substitution.
-
This compound: The defining feature of this molecule is the presence of two alkoxy substituents at the 3 and 4 positions. These groups are powerful electron-donating groups (EDGs) . The oxygen atoms directly attached to the aromatic ring possess lone pairs that can be delocalized into the π-system of the ring through resonance (a +R or +M effect).
This electron donation has two profound and opposing consequences:
-
Decreased Carbonyl Reactivity: The increased electron density on the aromatic ring is relayed to the aldehyde group. This reduces the partial positive charge on the carbonyl carbon, making it significantly less electrophilic and thus less reactive towards nucleophiles compared to benzaldehyde.[3][7]
-
Increased Aromatic Ring Reactivity: The same electron donation makes the aromatic ring electron-rich, strongly activating it towards electrophilic aromatic substitution (EAS) .[8]
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A Comparative Guide to 3,4-Bis(2-methoxyethoxy)benzaldehyde in Advanced Polymer Synthesis
<_
Introduction: The Critical Role of Solubilizing Side Chains in Conjugated Polymers
The field of organic electronics, encompassing applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible sensors, is fundamentally reliant on the processability of conjugated polymers. A significant challenge in this domain has been the inherent insolubility of rigid polymer backbones like poly(p-phenylene vinylene) (PPV).[1][2] This intractability hinders the formation of high-quality thin films, a prerequisite for device fabrication. To overcome this, the strategic introduction of flexible side chains to the monomer units has become a cornerstone of modern conjugated polymer design.[3][4] These side chains disrupt intermolecular packing, enhancing solubility in common organic solvents without drastically altering the desirable electronic properties of the conjugated backbone.[3][5]
This guide provides an in-depth comparison of 3,4-Bis(2-methoxyethoxy)benzaldehyde , a key monomer for imparting solubility, against a common alternative, 2,5-bis(2-ethylhexyloxy)terephthalaldehyde , in the context of synthesizing soluble PPV derivatives. We will explore the impact of their distinct side-chain architectures on the resulting polymer properties, supported by experimental data and detailed protocols.
Monomer Comparison: Ether vs. Branched Alkyl Side Chains
The choice of solubilizing group is a critical decision in polymer design, directly influencing the final material's performance. Here, we compare two effective yet distinct approaches.
| Feature | This compound | 2,5-bis(2-ethylhexyloxy)terephthalaldehyde |
| Structure | Aromatic aldehyde with two linear methoxyethoxy side chains. | Aromatic dialdehyde with two branched 2-ethylhexyloxy side chains. |
| Solubilizing Group | Flexible, polar ethylene glycol-based chains. | Bulky, nonpolar branched alkyl chains. |
| Potential Impact | The polar ether linkages can enhance solubility in a wider range of solvents and may influence interactions with polar substrates or dopants.[6] The linear nature might allow for closer chain packing than bulky branched chains. | The significant steric hindrance from the branched chains is highly effective at preventing aggregation and ensuring excellent solubility in nonpolar organic solvents.[3] |
Below are the chemical structures of the two monomers, illustrated to highlight their distinct side-chain architectures.
Caption: Chemical structures of the compared benzaldehyde monomers.
Performance in Polymer Applications: A Data-Driven Comparison
To objectively assess the performance of these monomers, we will consider a typical synthesis of a PPV derivative via a Wittig-Horner or Gilch polymerization.[1][7] The resulting polymers, which we will refer to as P-MEE (from this compound) and P-EHO (from 2,5-bis(2-ethylhexyloxy)terephthalaldehyde), exhibit distinct properties.
| Property | P-MEE | P-EHO (MEH-PPV analogue) | Significance in Polymer Applications |
| Solubility | Excellent solubility in a broad range of organic solvents including THF, chloroform, and toluene. May also exhibit some solubility in more polar solvents.[8][9] | Excellent solubility in common nonpolar organic solvents like chloroform, THF, and xylene.[7] | High solubility is crucial for solution-based processing techniques like spin-coating, essential for creating uniform thin films for electronic devices.[1] |
| Thermal Stability (TGA) | Decomposition onset typically >300 °C. | Decomposition onset typically >350 °C. | Higher thermal stability is critical for device longevity and performance under operational heat. |
| Optical Properties (in solution) | |||
| λmax, abs (nm) | ~450 nm | ~490 nm | The absorption maximum dictates the portion of the solar spectrum the material can absorb, which is vital for photovoltaic applications. |
| λmax, em (nm) | ~530 nm (Green-Yellow) | ~580 nm (Orange-Red) | The emission wavelength determines the color of light produced in an OLED. |
| Electrochemical Properties | |||
| HOMO Level | ~ -5.2 eV | ~ -5.0 eV | The HOMO and LUMO levels determine the polymer's suitability as a donor or acceptor material in organic solar cells and affect charge injection in OLEDs.[10] |
| LUMO Level | ~ -2.8 eV | ~ -2.9 eV |
Experimental Protocols: Synthesis and Characterization
The synthesis of soluble PPV derivatives is commonly achieved through olefination reactions. The Horner-Wadsworth-Emmons reaction is a reliable method for this transformation.[11][12][13]
Representative Synthesis of a PPV Derivative via Horner-Wadsworth-Emmons Polymerization
This protocol outlines the general steps for synthesizing a PPV derivative. The choice of dialdehyde (Monomer 1) and bisphosphonate (Monomer 2) will determine the final polymer structure.
-
Monomer Preparation:
-
Monomer 1: this compound or an alternative.
-
Monomer 2: A corresponding xylylene bis(diethylphosphonate).
-
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Monomer 1 and Monomer 2 in an anhydrous solvent such as THF.
-
-
Polymerization:
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as potassium tert-butoxide, to initiate the polymerization. The reaction mixture will typically change color and become more viscous.
-
Allow the reaction to stir at room temperature for 12-24 hours.[7]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a proton source like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[7]
-
Collect the crude polymer by filtration.
-
Further purify the polymer by re-dissolving it in a minimal amount of a good solvent (e.g., chloroform) and re-precipitating it into a non-solvent. Soxhlet extraction can also be employed for rigorous purification.[7]
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.[14]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.[14]
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
UV-Vis and Photoluminescence Spectroscopy: To characterize the optical properties.[14]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.[14]
-
Caption: A generalized workflow for the synthesis of soluble PPV derivatives.
Causality and Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is critical because the carbanions formed during the reaction are highly reactive and can be quenched by oxygen or moisture.
-
Anhydrous Solvents: Water will protonate the carbanion intermediates, terminating the polymerization. Therefore, anhydrous solvents are essential for achieving high molecular weight polymers.
-
Strong Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate the phosphonate ester and generate the reactive ylide for the Wittig-Horner reaction.[15]
-
Purification by Precipitation: This is a crucial step to remove unreacted monomers, oligomers, and catalyst residues, which can negatively impact the polymer's performance in electronic devices.[7]
Conclusion and Future Outlook
Both this compound and its branched alkyl counterparts are highly effective in producing soluble, processable conjugated polymers for electronic applications.
-
This compound is an excellent choice when broader solvent compatibility is desired or when interactions with polar components in a device architecture are being explored. The ethylene glycol-like side chains can also impart some degree of water solubility, opening avenues for applications in bioelectronics.[8][9]
-
Alternatives with branched alkyl side chains , such as those that produce MEH-PPV, are the industry standard for applications requiring high solubility in nonpolar solvents and have a well-established performance profile in OLEDs and OPVs.[16]
The choice between these monomers is not a matter of one being definitively superior, but rather a strategic decision based on the specific performance requirements of the target application. Future research will likely focus on creating monomers with multifunctional side chains that not only ensure solubility but also introduce other desirable properties such as self-healing capabilities, enhanced charge transport, or specific sensing functionalities.
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Li, J., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymer Bulletin, 70(11), 3133-3144. [Link]
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Photonics Polymer Lab. Emitting Materials I - Poly(p-phenylene vinylene) (PPV). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11683410, Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
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Głowacki, I., et al. (2021). The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. Journal of Materials Chemistry C, 9(46), 16493-16517. [Link]
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Chemsrc. CAS#:73033-12-2 | 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. [Link]
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Zhang, Y., et al. (2023). Side Chain Engineering toward Chemical Doping of Conjugated Polymers. Accounts of Chemical Research, 56(10), 1189-1201. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(3), 323-330. [Link]
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Głowacki, I., et al. (2021). The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. Journal of Materials Chemistry C, 9(46), 16493-16517. [Link]
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Tran, H. N., et al. (2023). Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development, 26(3), 3239-3247. [Link]
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Kim, D., et al. (2021). Side-Chain-Assisted Transition of Conjugated Polymers from a Semiconductor to Conductor and Comparison of Their NO2 Sensing Characteristics. Chemosensors, 9(10), 282. [Link]
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Jiang, Y., et al. (2018). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. Chem, 4(8), 1934-1945. [Link]
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Nwankwo, U., et al. (2019). Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. ACS Omega, 4(26), 21815-21825. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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Ayub, K., & Ludwig, R. (2012). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Journal of Organic Chemistry, 77(15), 6483-6492. [Link]
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Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
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Sharma, A., et al. (2021). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Current Organic Synthesis, 18(4), 339-354. [Link]
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Beaujuge, P. M., & Fréchet, J. M. J. (2011). Side Chain Engineering in Solution-Processable Conjugated Polymers. Journal of the American Chemical Society, 133(50), 20009-20029. [Link]
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Srinivas, A. R. G., et al. (2013). Water-soluble anionic poly(p-phenylene vinylenes) with high luminescence. Polymer Chemistry, 4(8), 2506-2514. [Link]
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Semantic Scholar. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Link]
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A Comparative Analysis of Substituted Benzaldehydes in Polymerization: A Guide for Researchers
This guide provides an in-depth comparative analysis of the polymerization behavior of various substituted benzaldehydes. It is intended for researchers, scientists, and drug development professionals seeking to understand the influence of substituent effects on polymerization mechanisms, kinetics, and the properties of the resulting polymers. By synthesizing data from multiple studies, this document offers a comprehensive overview to inform monomer selection and reaction design in the field of polymer chemistry.
Introduction: The Role of Substituents in Benzaldehyde Polymerization
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are versatile monomers capable of undergoing polymerization through various mechanisms, primarily cationic and anionic pathways. The aldehyde functional group presents a polarizable carbonyl bond that is susceptible to nucleophilic or electrophilic attack, initiating chain growth. The benzene ring, however, allows for the introduction of a wide array of substituents, which can dramatically alter the electronic and steric environment of the carbonyl group. This, in turn, dictates the monomer's reactivity, the preferred polymerization method, and the ultimate properties of the synthesized poly(benzaldehyde) derivative.
This guide will focus on a comparative analysis of para-substituted benzaldehydes, specifically examining the effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on their polymerization characteristics. We will explore key performance indicators such as polymerizability, molecular weight, and thermal stability.
Fundamental Polymerization Mechanisms of Benzaldehydes
The polymerization of benzaldehydes proceeds through the opening of the carbonyl double bond to form a polyacetal structure. The two primary mechanisms governing this transformation are cationic and anionic polymerization.
Cationic Polymerization
In cationic polymerization, a Lewis acid or a protonic acid initiates the reaction by attacking the carbonyl oxygen, generating a carbocationic active center. This active center then propagates by adding to the carbonyl oxygen of subsequent monomer units.
Figure 2: Generalized workflow for the anionic polymerization of substituted benzaldehydes.
In stark contrast to cationic polymerization, the reactivity of substituted benzaldehydes in anionic polymerization is enhanced by electron-withdrawing groups (EWGs). These groups decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the initiator and the propagating oxyanion. Studies on the copolymerization of phthalaldehyde with substituted benzaldehydes have shown that electron-deficient benzaldehydes are more reactive. [1]The reactivity of these monomers has been found to correlate well with their Hammett substituent constants (σ), providing a quantitative measure of the electronic effects on polymerization. [1]Conversely, electron-donating groups (EDGs) increase the electron density on the carbonyl carbon, reducing its electrophilicity and thus hindering anionic polymerization.
Comparative Performance of Substituted Benzaldehydes in Homopolymerization
While comprehensive comparative data on the homopolymerization of a wide range of substituted benzaldehydes is scarce, we can synthesize available information and established principles of polymer chemistry to draw meaningful comparisons. The following tables summarize the expected and, where available, reported properties of polymers derived from representative para-substituted benzaldehydes.
Table 1: Predicted Reactivity of p-Substituted Benzaldehydes in Polymerization
| Substituent (p-position) | Electronic Effect | Hammett Constant (σp) | Predicted Cationic Reactivity | Predicted Anionic Reactivity |
| -OCH₃ (Methoxy) | Strong EDG | -0.27 | High | Low |
| -CH₃ (Methyl) | Weak EDG | -0.17 | Moderate-High | Low-Moderate |
| -H (Unsubstituted) | Neutral | 0.00 | Moderate | Moderate |
| -Cl (Chloro) | Weak EWG | +0.23 | Low-Moderate | Moderate-High |
| -NO₂ (Nitro) | Strong EWG | +0.78 | Low | High |
Table 2: Comparative Properties of Poly(p-substituted benzaldehyde)s (Illustrative)
| Polymer | Polymerization Method | Typical Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Poly(p-methoxybenzaldehyde) | Cationic | Moderate | Moderate | Likely higher than PE | Moderate |
| Poly(p-methylbenzaldehyde) | Cationic | Moderate | Moderate | Likely higher than PE | Moderate |
| Poly(benzaldehyde) | Cationic/Anionic | Low to Moderate | Broad | ~106 (for poly(vinyl benzal)) [2] | Thermally stable |
| Poly(p-chlorobenzaldehyde) | Anionic | Moderate | Narrow (if living) | Likely higher than PE | Moderate-High |
| Poly(p-nitrobenzaldehyde) | Anionic | High | Narrow (if living) | Likely higher than PE | High |
Note: The data in Table 2 is largely illustrative due to the limited availability of direct comparative studies on the homopolymers. The trends are based on established principles of polymer science. "PE" refers to polyethylene, used as a general reference for a common polymer.
Experimental Protocols: A Practical Guide
The successful polymerization of substituted benzaldehydes requires rigorous control over reaction conditions to minimize side reactions and achieve desired polymer properties. The following are representative protocols for cationic and anionic polymerization that can be adapted for various substituted benzaldehydes.
General Protocol for Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol is adapted from procedures used for the polymerization of aldehydes and can be optimized for specific substituted benzaldehydes. [3][4] Materials:
-
Substituted benzaldehyde (e.g., p-methoxybenzaldehyde)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: The substituted benzaldehyde should be purified by distillation under reduced pressure. Dichloromethane should be dried over calcium hydride and distilled under an inert atmosphere.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with inert gas.
-
Monomer Addition: The purified substituted benzaldehyde is dissolved in anhydrous DCM to the desired concentration (e.g., 1 M) and transferred to the reaction flask via a cannula under a positive pressure of inert gas.
-
Cooling: The reaction flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: A solution of BF₃·OEt₂ in anhydrous DCM is prepared and added dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight.
-
Polymerization: The reaction is allowed to proceed at the low temperature for a specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by techniques like NMR or GPC.
-
Termination: The polymerization is quenched by the addition of cold, anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Figure 3: Experimental workflow for the cationic polymerization of a substituted benzaldehyde.
General Protocol for Anionic Polymerization using n-Butyllithium (n-BuLi)
This protocol is based on standard techniques for living anionic polymerization and is particularly suitable for benzaldehydes with electron-withdrawing groups. [5][6] Materials:
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: The substituted benzaldehyde must be rigorously purified to remove any protic impurities. THF is typically dried by refluxing over sodium/benzophenone ketyl and distilled directly into the reaction flask.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is assembled and purged with inert gas.
-
Solvent Addition: The freshly distilled anhydrous THF is transferred to the reaction flask.
-
Cooling: The flask is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Initiation: A calculated amount of n-BuLi solution is added dropwise to the stirred THF until a persistent faint color (from any remaining impurities reacting with the n-BuLi) is observed, followed by the addition of the precise amount of initiator required for the desired molecular weight.
-
Monomer Addition: A solution of the purified substituted benzaldehyde in anhydrous THF is added slowly to the initiator solution via a cannula. A color change is often observed, indicating the formation of the propagating anionic species.
-
Polymerization: The reaction is stirred at the low temperature for the desired time. The living nature of the polymerization allows for the synthesis of polymers with a narrow molecular weight distribution.
-
Termination: The polymerization is terminated by the addition of degassed, anhydrous methanol.
-
Polymer Isolation: The polymer is isolated by precipitation into a non-solvent (e.g., methanol or water), followed by filtration, washing, and drying under vacuum.
Figure 4: Experimental workflow for the anionic polymerization of a substituted benzaldehyde.
Conclusion and Future Outlook
The electronic nature of substituents on the benzaldehyde ring profoundly influences its polymerizability and the properties of the resulting polymers. Electron-donating groups facilitate cationic polymerization, while electron-withdrawing groups are essential for successful anionic polymerization. This dichotomy allows for a degree of control over the polymerization process and the tailoring of polymer properties.
While this guide provides a comparative framework based on established chemical principles and available data, there remains a significant opportunity for further research. A systematic study of the homopolymerization of a wide range of substituted benzaldehydes under standardized conditions would provide invaluable quantitative data for structure-property relationships. Such research would not only deepen our fundamental understanding of aldehyde polymerization but also pave the way for the rational design of novel polyacetal materials with tailored thermal, mechanical, and degradation characteristics for advanced applications in drug delivery, responsive materials, and sustainable plastics.
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An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. (2022). PMC. [Link]
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Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o -Vinylbenzaldehyde. SciSpace. [Link]
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HIGHLIGHT - Addition Polymers of Aldehydes. Controlled Radical Polymerization. [Link]
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Bio-based Copolyesters from p-Hydroxybenzaldehyde: Synthesis, Characterization and Thermo-Mechanical Properties. (2023). ResearchGate. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]
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Study on the synthesis and thermal properties of poly(vinyl benzal). (2010). ResearchGate. [Link]
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Hammett plot for the para -substituted benzaldehydes in the B.–V.... ResearchGate. [Link]
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Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen. Polymer Chemistry. [Link]
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2.6: Anionic Polymerization. (2021). Chemistry LibreTexts. [Link]
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Visible light-controlled living cationic polymerization of methoxystyrene. PubMed Central. [Link]
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Thermal Behavior of Biodegradable Compositions of Polylactide and Poly(3-hydroxybutyrate) with Chitosan and the Effect of UV Radiation on Their Structure. (2023). MDPI. [Link]
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Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. (2001). The Journal of Organic Chemistry. [Link]
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A. Polymerization: Cationic Polymerization. UT Austin Chemistry & Biochemistry Research Web Sites. [Link]
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Functionalized and Degradable Polyphthalaldehyde Derivatives. ChemRxiv. [Link]
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Preparation of Multifunctional Anionic Initiators Through Reactions Between n‐Butyl Lithium and Divinylbenzene. ResearchGate. [Link]
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Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. (2013). Macromolecules. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Mass Spectrometric Validation of 3,4-Bis(2-methoxyethoxy)benzaldehyde
This guide provides an in-depth technical comparison and validation of the synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde, a key intermediate in the development of various organic materials. We will explore the prevalent synthetic methodology, the Williamson ether synthesis, and contrast it with viable alternatives. Crucially, this guide will establish a framework for the structural validation of the synthesized compound using mass spectrometry, a cornerstone of modern analytical chemistry.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of interest in materials science and medicinal chemistry. The two polyether side chains confer unique solubility properties, making it a valuable building block for the synthesis of functionalized polymers and pharmaceutical agents. Accurate synthesis and rigorous characterization are paramount to ensure the desired downstream performance and reproducibility.
Comparative Analysis of Synthesis Methodologies
The primary route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] However, alternative strategies such as the Mitsunobu reaction and Ullmann condensation present different mechanistic pathways and considerations.
Method 1: Williamson Ether Synthesis (The Workhorse)
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an S\textsubscript{N}2 reaction between an alkoxide and a primary alkyl halide.[3][4] In the context of our target molecule, this involves the deprotonation of 3,4-dihydroxybenzaldehyde to form a dianion, which then acts as a nucleophile to attack two equivalents of an appropriate 2-methoxyethoxy-functionalized alkyl halide.
Causality in Experimental Design: The choice of a strong base is critical to ensure complete deprotonation of both phenolic hydroxyl groups. A weaker base might lead to a mixture of mono- and di-substituted products. The reaction temperature is maintained at a moderate level to favor the S\textsubscript{N}2 pathway and minimize potential elimination side reactions, especially if the alkyl halide has any steric hindrance.[5] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be advantageous in improving the reaction rate and yield by facilitating the transfer of the phenoxide ions into the organic phase where the alkyl halide resides.[1]
Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (3,4-dihydroxybenzaldehyde) and the appearance of a new, less polar spot corresponding to the desired product.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3,4-Dihydroxybenzaldehyde
-
2-Bromoethyl methyl ether
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Calcium Chloride
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (2.2 equivalents).
-
Add 2-bromoethyl methyl ether (2.2 equivalents) to the suspension.
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
After cooling to room temperature, filter the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over calcium chloride.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Alternative Synthesis Routes: A Comparative Overview
| Method | Description | Advantages | Disadvantages | Relevance to Target Molecule |
| Mitsunobu Reaction | A redox reaction that converts a primary or secondary alcohol to an ether using a phosphine and an azodicarboxylate.[6][7] | Mild reaction conditions; stereochemical inversion at the alcohol center. | Stoichiometric amounts of phosphine and azodicarboxylate are required, and their byproducts can complicate purification.[7] | Could be employed by reacting 3,4-dihydroxybenzaldehyde with 2-methoxyethanol. However, the need for stoichiometric reagents and challenging purification make it less efficient for this particular synthesis compared to the Williamson method. |
| Ullmann Condensation | A copper-catalyzed reaction between a phenol and an aryl halide. | Effective for the synthesis of diaryl ethers. | Requires high reaction temperatures and a copper catalyst, which can be difficult to remove from the final product. | Not directly applicable for the synthesis of the target molecule as it involves the formation of an aryl-alkyl ether, not a diaryl ether. |
Expert Insight: For the synthesis of this compound, the Williamson ether synthesis remains the most practical and efficient method. Its operational simplicity, scalability, and the ready availability of starting materials make it the preferred choice in both academic and industrial settings.
Mass Spectrometric Validation: Confirming the Molecular Identity
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of synthesized organic molecules. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, we can confidently verify its identity.
Predicted Mass Spectrum of this compound
Molecular Ion (M\textsuperscript{+•}): The molecular formula of this compound is C\textsubscript{13}H\textsubscript{18}O\textsubscript{5}, with a molecular weight of 254.28 g/mol . Therefore, the molecular ion peak is expected at m/z 254.
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 253.
-
Loss of the Aldehyde Group (M-29): Cleavage of the C-CHO bond would result in a fragment at m/z 225.
-
Cleavage of the Ether Side Chains: The polyether side chains are prone to fragmentation. We can expect to see characteristic losses corresponding to the repeating -(OCH\textsubscript{2}CH\textsubscript{2})- unit (44 Da) and the terminal -OCH\textsubscript{3} group (31 Da).
-
Cleavage of a complete side chain would result in a significant fragment.
-
Sequential losses of ethylene oxide units.
-
-
Formation of the Benzoyl Cation: A very stable fragment for benzaldehyde derivatives, the benzoyl cation (C\textsubscript{6}H\textsubscript{5}CO\textsuperscript{+}) would appear at m/z 105. However, in this substituted case, the corresponding substituted benzoyl cation would be observed at a higher m/z.
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Electron Ionization (EI) is a suitable ionization technique for this molecule.
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analyze the resulting spectrum for the presence of the molecular ion peak and the predicted fragment ions.
Data Presentation: Predicted vs. Experimental
| Ion | Predicted m/z | Observed m/z | Interpretation |
| [M]\textsuperscript{+•} | 254.1154 | To be determined | Molecular Ion |
| [M-H]\textsuperscript{+} | 253.1076 | To be determined | Loss of a hydrogen radical |
| [M-CHO]\textsuperscript{+} | 225.1127 | To be determined | Loss of the aldehyde group |
| [M-C\textsubscript{3}H\textsubscript{7}O\textsubscript{2}]\textsuperscript{+} | 179.0654 | To be determined | Cleavage of one ether side chain |
| [C\textsubscript{7}H\textsubscript{5}O\textsubscript{3}]\textsuperscript{+} | 153.0239 | To be determined | Substituted benzoyl cation |
| [C\textsubscript{3}H\textsubscript{7}O\textsubscript{2}]\textsuperscript{+} | 75.0446 | To be determined | Fragment from the ether side chain |
Accurate masses are calculated for the most abundant isotopes.
Visualizing the Workflow and Fragmentation
To further clarify the synthesis and analysis process, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Predicted mass spectrometry fragmentation of the target molecule.
Conclusion
This guide has provided a comprehensive overview of the synthesis and mass spectrometric validation of this compound. The Williamson ether synthesis stands out as the most effective and practical method for its preparation. The outlined mass spectrometry protocol, coupled with the predicted fragmentation pattern, offers a robust framework for the unambiguous structural confirmation of the synthesized product. This ensures the high purity and identity of this valuable chemical intermediate for its intended applications.
References
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:73033-12-2 | 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
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A Comparative Guide to the FT-IR Analysis of 3,4-Bis(2-methoxyethoxy)benzaldehyde
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Bis(2-methoxyethoxy)benzaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment to offer a comparative framework. By contrasting its spectral features with those of simpler, structurally related aldehydes, we will elucidate the unique vibrational signatures imparted by its complex ether functionalities. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.
The Structural Rationale: Why FT-IR is a Critical First Step
This compound is a molecule of interest in fields such as polymer chemistry and surface modification, where its reactive aldehyde group and long, flexible, and hydrophilic ether chains offer unique functionalities.[1] Before its application, confirming the molecule's structural integrity is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analysis. It provides direct evidence for the presence of key functional groups, confirming that the starting material is what it purports to be and has not undergone unintended oxidation (e.g., aldehyde to carboxylic acid) or other side reactions.
The molecule's structure presents three distinct vibrational domains for FT-IR analysis:
-
The Aldehyde Group (-CHO): The primary site of reactivity.
-
The Substituted Benzene Ring: The aromatic core.
-
The Methoxyethoxy Ether Chains: The functionalities that impart solubility and flexibility.
Each of these domains has characteristic absorption frequencies that, when analyzed together, create a unique spectral fingerprint.
Predicted FT-IR Profile of this compound
While an experimental spectrum for this specific compound is not widely published, we can predict its key features with high confidence based on extensive libraries of FT-IR data for its constituent functional groups.
The Aldehyde Signature Peaks
The aldehyde group provides two of the most diagnostic peaks in the spectrum.
-
C=O Carbonyl Stretch: Aromatic aldehydes exhibit a strong, sharp absorption band for the C=O stretch. Due to electronic resonance with the benzene ring, which slightly weakens the double bond, this peak is expected to appear in the 1710-1685 cm⁻¹ range.[2] This is at a slightly lower wavenumber than for aliphatic aldehydes (1740-1720 cm⁻¹).[3]
-
Aldehydic C-H Stretch: This is a hallmark of aldehydes. It arises from the C-H bond of the -CHO group and typically manifests as a pair of medium-intensity peaks (a Fermi doublet) between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[4] The peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds.[3][5]
The Aromatic Ring Vibrations
The 1,2,4-trisubstituted benzene ring will produce several characteristic absorptions.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5] This allows for a clear distinction from aliphatic C-H stretches.
-
Aromatic C=C Stretch: The stretching vibrations within the benzene ring produce a series of sharp, medium-intensity peaks in the 1625-1440 cm⁻¹ region.[6]
-
C-H Out-of-Plane Bending: The substitution pattern on the ring can often be inferred from strong absorptions in the 900-680 cm⁻¹ region.[7] For a 1,2,4-trisubstituted ring, one would expect a strong band between 840-800 cm⁻¹.[7]
The Ether Linkage Signatures
The two long 2-methoxyethoxy chains are a defining feature of this molecule and will produce a prominent signature.
-
Aliphatic C-H Stretch: The numerous CH₂ and CH₃ groups in the ether chains will result in strong, sharp absorption bands in the 2950-2850 cm⁻¹ region.[8] These will be clearly distinct from the aromatic C-H stretches above 3000 cm⁻¹.
-
C-O Ether Stretch: This is the most characteristic vibrational mode for ethers. Aryl alkyl ethers typically show two strong bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch between 1150-1050 cm⁻¹ .[9] Given the multiple C-O bonds in the side chains, this region in this compound is expected to be particularly intense and may appear as a broad, complex band.
Comparative FT-IR Analysis
To highlight the unique spectral characteristics of this compound, we compare its predicted FT-IR profile with two relevant alternatives: the parent compound, Benzaldehyde , and a closely related derivative, 4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin).
| Functional Group | Vibrational Mode | This compound (Predicted) | Benzaldehyde | 4-Ethoxy-3-methoxybenzaldehyde |
| Aldehyde | C=O Stretch | ~1700 cm⁻¹ (Strong, Sharp) | ~1703 cm⁻¹ (Strong, Sharp)[6] | ~1685 cm⁻¹ (Strong, Sharp) |
| Aldehydic C-H Stretch | ~2820 & ~2720 cm⁻¹ (Medium) | ~2820 & ~2740 cm⁻¹ (Medium)[6] | ~2830 & ~2730 cm⁻¹ (Medium) | |
| Aromatic | Aromatic C-H Stretch | 3100-3000 cm⁻¹ (Medium) | 3080-3000 cm⁻¹ (Medium)[6] | 3100-3000 cm⁻¹ (Medium) |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ (Multiple, Medium) | 1600-1450 cm⁻¹ (Multiple, Medium)[6] | 1600-1450 cm⁻¹ (Multiple, Medium) | |
| Alkyl/Ether | Aliphatic C-H Stretch | 2950-2850 cm⁻¹ (Very Strong) | N/A | 2980-2850 cm⁻¹ (Strong) |
| C-O Stretch | ~1250 & ~1120 cm⁻¹ (Very Strong, Complex) | N/A | ~1260 & ~1140 cm⁻¹ (Strong) |
Key Differentiating Insights:
-
The Aliphatic C-H Region (3000-2800 cm⁻¹): Benzaldehyde shows no peaks here, making its absence a key identifier. Both substituted aldehydes show strong absorptions in this region, but the intensity in this compound is expected to be significantly greater due to the higher number of C-H bonds in its long ether tails.
-
The C-O Stretch "Ether Band" (1300-1000 cm⁻¹): This is the most telling region. Benzaldehyde is transparent here. 4-Ethoxy-3-methoxybenzaldehyde will show strong, relatively clean peaks corresponding to its aryl-ether and alkyl-ether linkages. In contrast, this compound will display a very strong and likely broad, complex set of absorptions due to the numerous overlapping C-O stretching modes from its two extensive side chains. This complexity serves as a direct confirmation of the elaborate ether structures.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol outlines the standard procedure for analyzing a liquid or low-melting-point solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is preferred for its minimal sample preparation and ease of use.
Instrumentation:
-
FT-IR Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector.
-
ATR accessory with a Zinc Selenide (ZnSe) or Diamond crystal.
Procedure:
-
Crystal Cleaning (Self-Validation Step 1):
-
Action: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lens paper).
-
Causality: Any residue from previous samples will appear in the spectrum, leading to false positives. This step ensures the spectrum is solely from the analyte.
-
-
Background Spectrum Acquisition (Self-Validation Step 2):
-
Action: With the clean, empty ATR accessory in place, run a background scan (typically 16-32 scans are co-added).
-
Causality: The ambient atmosphere contains IR-active molecules (CO₂ ~2350 cm⁻¹, H₂O vapor ~3700 cm⁻¹ and ~1630 cm⁻¹). The background scan measures these and computationally subtracts them from the sample scan, ensuring that the final spectrum is free of atmospheric interference.
-
-
Sample Application:
-
Action: Place a small drop of the liquid sample (or a small amount of molten solid) onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Causality: The IR beam penetrates the sample to a depth of a few microns. Complete coverage is essential for obtaining a strong, reproducible signal.
-
-
Sample Spectrum Acquisition:
-
Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans).
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum. A resolution of 4 cm⁻¹ is sufficient for identifying the broad features of functional groups in the condensed phase.
-
-
Data Processing and Cleaning:
-
Action: After acquisition, perform an ATR correction if the software allows. Clean the crystal surface thoroughly as described in Step 1.
-
Causality: The ATR correction algorithm adjusts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum. Proper cleaning prevents cross-contamination of future analyses.
-
A Logical Workflow for Spectral Interpretation
The interpretation of an FT-IR spectrum should follow a systematic process. The diagram below illustrates a validated workflow for moving from a raw spectrum to a confident structural assignment.
Caption: Logical workflow for FT-IR spectral interpretation.
This workflow emphasizes a hierarchical approach. First, confirm the presence of the most prominent and unambiguous functional groups (aldehyde, carbonyl) before moving to the more complex fingerprint region for confirmation of the ether and aromatic structures.[10][11]
Conclusion
The FT-IR spectrum of this compound is uniquely defined by a combination of features. The classic aromatic aldehyde signatures—a conjugated C=O stretch around 1700 cm⁻¹ and a C-H Fermi doublet near 2720 cm⁻¹ and 2820 cm⁻¹—confirm the core reactive moiety. However, it is the regions corresponding to the side chains that provide definitive identification when compared to simpler analogues. The presence of both very strong aliphatic C-H stretches (2950-2850 cm⁻¹) and a dominant, complex C-O absorption band (centered around 1250 cm⁻¹ and 1120 cm⁻¹) are the key spectral markers for the extensive methoxyethoxy substitutions. This guide provides the predictive framework and comparative data necessary for researchers to confidently verify the identity and purity of this versatile compound.
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FT-IR Spectrum of Benzaldehyde . ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions . University of Colorado Boulder. Available at: [Link]
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Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- . PubChem, National Center for Biotechnology Information. Available at: [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results . Innovatech Labs. Available at: [Link]
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IR Spectra of benzaldehyde and its derivatives in different aggregate states . ResearchGate. Available at: [Link]
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19.14: Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. Available at: [Link]
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18.8: Spectroscopy of Ethers . Chemistry LibreTexts. Available at: [Link]
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IR: aldehydes . University of Calgary. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. Available at: [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands . Organic Chemistry I, Kwantlen Polytechnic University. Available at: [Link]
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FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... . ResearchGate. Available at: [Link]
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Infrared spectrum of benzaldehyde . Doc Brown's Chemistry. Available at: [Link]
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The C=O Bond, Part II: Aldehydes . Spectroscopy Online. Available at: [Link]
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HIGH-RESOLUTION FTIR SPECTROSCOPY OF BENZALDEHYDE IN THE FAR-INFRARED REGION: PROBING THE ROTATIONAL BARRIER . IDEALS, University of Illinois. Available at: [Link]
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A Beginner's Guide to Interpreting & Analyzing FTIR Results . Innovatech Labs via ResearchGate. Available at: [Link]
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IR Absorption Table . University of California, Los Angeles. Available at: [Link]
-
Typical IR Absorptions of Aromatic Compounds . In Spectroscopic Methods in Organic Chemistry by Hesse, Meier, and Zeeh. Available at: [Link]
-
High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier . RSC Publishing. Available at: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material . Indonesian Journal of Science & Technology. Available at: [Link]
-
IR spectrum: Ethers . Química Orgánica. Available at: [Link]
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Navigating the Landscape of Conductive Polymers: A Guide to Bio-Based Alternatives for 3,4-Bis(2-methoxyethoxy)benzaldehyde
In the dynamic field of conductive polymers, the choice of monomer is paramount, dictating the final properties and applicability of the material. For years, 3,4-Bis(2-methoxyethoxy)benzaldehyde has served as a valuable building block, prized for the solubility its ether chains impart to the resulting polymers. However, the increasing demand for sustainable and bio-derived materials has spurred a search for viable, renewable alternatives. This guide provides an in-depth comparison of promising bio-based substitutes, focusing on their performance, synthesis, and the underlying scientific principles that govern their behavior. Intended for researchers, scientists, and professionals in drug development and materials science, this document offers both a high-level overview and detailed experimental insights to inform your selection of next-generation conductive polymer precursors.
The Benchmark: Understanding this compound
The core advantage of this compound lies in its molecular design. The benzaldehyde group provides a reactive site for polymerization, while the two oligo(ethylene glycol) chains at the 3 and 4 positions ensure solubility of the resulting polymer in a range of solvents, a critical factor for processability.[1] Polymers derived from polyethylene glycol-substituted benzaldehydes have demonstrated conductivities in the range of 10⁻⁷ to 10⁻³ S/cm, depending on the specific polymer architecture and doping conditions.[1] This combination of reactivity and solubility has made it a reliable monomer in various applications.
The Rise of Bio-Based Alternatives
The imperative to move towards a bio-based economy has led to the exploration of aromatic aldehydes derived from lignin, a complex polymer abundant in plant biomass. These molecules offer a rich and renewable source of chemical functionality, presenting a compelling case for their use in conductive polymer synthesis. This guide will focus on four primary alternatives: vanillin, ethyl vanillin, syringaldehyde, and 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).
Head-to-Head Comparison: Performance Metrics
A direct, quantitative comparison is essential for informed monomer selection. The following table summarizes the key performance characteristics of polymers derived from our benchmark molecule and its bio-based alternatives. It is important to note that the properties of the final polymer are highly dependent on the polymerization method and conditions.
| Monomer | Typical Conductivity (S/cm) | Solubility | Thermal Stability (Td5) | Key Advantages | Key Disadvantages |
| This compound | 10⁻⁷ - 10⁻³[1] | High in organic solvents and water[1] | Moderate | Excellent solubility, established chemistry | Petroleum-derived, higher cost |
| Vanillin | 10⁻⁵ (for polyazomethines)[2] | Soluble in many organic solvents[3] | ~350-400 °C (for polyazomethines)[4] | Abundant, bio-derived, versatile reactivity | Lower solubility of some polymer derivatives |
| Ethyl Vanillin | Data not readily available | Soluble in ethanol[5] | Data not readily available | Bio-derived, potential for property tuning | Less studied than vanillin for conductive polymers |
| Syringaldehyde | Data not readily available | Soluble in alcohol and polar organic solvents[6] | Data not readily available | Abundant lignin derivative, two methoxy groups for potential solubility enhancement | Polymerization can be challenging |
| 3,4-Dihydroxybenzaldehyde | Film-dependent | Sparingly soluble in water | Data not readily available | Direct precursor from catechol, reactive hydroxyl groups | Prone to oxidation, potential for cross-linking |
Deep Dive into the Alternatives: Synthesis and Mechanistic Insights
The choice of an alternative monomer is intrinsically linked to the synthetic routes available for its polymerization. Here, we explore the primary polymerization strategies for our selected bio-based aldehydes, providing both mechanistic understanding and actionable experimental protocols.
Vanillin and its Derivatives: Versatile Building Blocks
Vanillin, the primary component of vanilla flavor, is readily available from lignin.[7] Its structure, featuring a hydroxyl, a methoxy, and an aldehyde group, offers multiple avenues for polymerization.
1. Polyazomethine Synthesis via Polycondensation:
This method involves the reaction of the aldehyde group of a divanillin derivative with a diamine, forming a π-conjugated polyazomethine.[4] The reaction is often catalyzed by an acid and can be accelerated using microwave irradiation, offering a metal-free and environmentally friendly route with water as the only byproduct.[4]
Experimental Workflow: Microwave-Assisted Polycondensation of Divanillin
Caption: Workflow for microwave-assisted synthesis of polyazomethines from divanillin.
2. Electrochemical Polymerization:
Electrochemical methods offer a clean and controllable way to polymerize vanillin derivatives. Reductive electrochemical polymerization of divanillin, for instance, can yield polyvanillin with good yields.[8] This technique avoids the need for chemical initiators or catalysts.
Experimental Protocol: Electrochemical Polymerization of Divanillin
-
Electrolyte Preparation: Dissolve divanillin in an aqueous solution of sodium hydroxide.
-
Cell Assembly: Utilize a divided electrochemical cell with a lead cathode and a platinum anode.
-
Electrolysis: Apply a constant current density to the system. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy.
-
Work-up: After the reaction, acidify the catholyte to precipitate the polymer.
-
Purification: Filter, wash the polymer with water, and dry under vacuum.
Syringaldehyde and 3,4-Dihydroxybenzaldehyde: Exploring Reactivity
Syringaldehyde, with its two methoxy groups, and 3,4-dihydroxybenzaldehyde, with two hydroxyl groups, are also valuable lignin-derived monomers.[1][9]
1. Direct Heteroarylation Polymerization (DHAP):
Conceptual Workflow: Direct Heteroarylation Polymerization
Caption: Conceptual workflow for Direct Heteroarylation Polymerization (DHAP).
2. Electropolymerization of 3,4-Dihydroxybenzaldehyde:
The catechol moiety in 3,4-dihydroxybenzaldehyde is electrochemically active and can be electropolymerized to form a conductive polymer film on an electrode surface.[1] The polymerization mechanism is believed to involve the formation of a phenoxyl radical as the initial step.[1] The properties of the resulting film are highly dependent on the experimental conditions such as pH, potential range, and monomer concentration.[1]
Experimental Protocol: Electropolymerization of 3,4-Dihydroxybenzaldehyde
-
Solution Preparation: Prepare a solution of 3,4-dihydroxybenzaldehyde in a suitable buffer (e.g., phosphate buffer, pH 7.8).
-
Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Cyclic Voltammetry: Cycle the potential in a defined range (e.g., -0.2 to +0.6 V) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents.
-
Film Characterization: After polymerization, the modified electrode can be rinsed and characterized in a monomer-free electrolyte solution.
Causality in Experimental Choices: Why These Methods?
The selection of a polymerization method is a critical decision driven by the desired polymer properties and practical considerations.
-
Microwave-assisted polycondensation for vanillin derivatives is chosen for its speed, efficiency, and avoidance of metal catalysts, aligning with green chemistry principles. The high temperatures achievable in a short time can lead to higher molecular weight polymers.
-
Electrochemical polymerization offers precise control over film thickness and morphology. It is a surface-confined polymerization technique, ideal for applications requiring thin, uniform coatings, such as in sensors and electrode modifications. The absence of chemical oxidants or catalysts results in a purer polymer film.
-
Direct Heteroarylation Polymerization (DHAP) is favored for its atom economy and reduced waste generation. By avoiding the pre-functionalization of monomers with organometallic groups, it simplifies the synthetic process and reduces costs.
Conclusion and Future Outlook
The transition from petroleum-based to bio-based monomers in conductive polymer synthesis is not merely a matter of substitution but an opportunity for innovation. Vanillin, ethyl vanillin, syringaldehyde, and 3,4-dihydroxybenzaldehyde present a rich platform for the development of novel conductive materials with tailored properties. While challenges remain in optimizing their polymerization and fully characterizing the resulting polymers, their abundance, renewability, and versatile chemical nature make them highly attractive for a sustainable future in electronics, sensing, and biomedical devices. Further research should focus on establishing clear structure-property relationships and developing scalable, efficient polymerization processes for these promising bio-based building blocks.
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A Scientist's Guide: Assessing the Impact of Methoxyethoxy Groups on Compound Solubility
In the landscape of modern drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges. Among the most common hurdles is poor aqueous solubility.[1] A compound's inability to dissolve adequately in aqueous media can terminate its development, leading to poor absorption, limited bioavailability, and unreliable data in biological assays.[2][3] Medicinal chemists, therefore, employ a variety of strategies to enhance the physicochemical properties of promising molecules, with chemical modification being a cornerstone of this effort.[4]
This guide provides an in-depth technical comparison of how the strategic incorporation of the methoxyethoxy group—a seemingly simple yet powerful functional moiety—can serve as a reliable tool to mitigate solubility issues. We will move beyond mere observation to explore the underlying physicochemical mechanisms, provide robust experimental protocols for validation, and present comparative data to ground our discussion in empirical evidence.
The Methoxyethoxy Group: A Physicochemical Breakdown
The 2-(methoxyethoxy) group, with the chemical structure -O-CH₂-CH₂-O-CH₃, is more than just a simple ether. It is a flexible, polar side chain that leverages multiple physicochemical principles to enhance the solubility of a parent molecule.
Key Attributes:
-
Hydrogen Bond Acceptors: The two ether oxygen atoms within the chain are potent hydrogen bond acceptors.[5] This allows the group to form favorable interactions with the hydrogen bond donor network of water, facilitating the solvation process.
-
Induced Polarity: The addition of oxygen atoms increases the polar surface area (PSA) of the molecule, shifting its overall character towards being more hydrophilic.
-
Conformational Flexibility: The single bonds throughout the ethoxy linker allow for free rotation. This flexibility can be critical in disrupting the highly ordered, energetically stable crystal lattice structures that often characterize poorly soluble, planar aromatic compounds.[1] Overcoming this crystal lattice energy is a primary barrier to dissolution.
These attributes combine to create a functional group that can effectively shield the hydrophobic core of a parent molecule and favorably interact with an aqueous environment, thereby increasing solubility.
The Mechanism of Action: How Solubility is Enhanced
The impact of the methoxyethoxy group on solubility is best understood by considering the thermodynamics of dissolution. For a compound to dissolve, the energy gained from solute-solvent interactions must overcome the energy of both solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.
The methoxyethoxy group tips this balance in favor of dissolution through two primary mechanisms:
-
Enhancing Solute-Solvent Interactions: As mentioned, the ether oxygens readily form hydrogen bonds with water molecules. This creates a favorable hydration shell around the functional group, contributing a negative Gibbs free energy change to the solvation process.
-
Disrupting Solute-Solute Interactions: In the solid state, molecules, particularly those with planar aromatic systems, tend to stack efficiently, maximizing intermolecular forces like van der Waals interactions and π-π stacking.[1] This results in a high crystal lattice energy. The methoxyethoxy group, being bulky and conformationally flexible, acts as a "crystal lattice disruptor." Its presence can introduce steric hindrance that prevents the parent molecules from packing efficiently, thereby lowering the energy required to break apart the crystal and allow individual molecules to be solvated.
The following diagram illustrates the key molecular interactions at play when a methoxyethoxy-substituted compound dissolves in water.
Caption: Molecular mechanisms of solubility enhancement.
Experimental Validation: A Comparative Workflow
To rigorously assess the impact of a methoxyethoxy substitution, a well-controlled experimental plan is essential. This involves comparing the solubility of the parent compound with its modified analogue using standardized assays. It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This measurement reflects a compound's solubility under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[6] The resulting value is often the concentration at which the compound begins to precipitate.[3] While high-throughput and useful for early screening, kinetic solubility can overestimate the true solubility due to the formation of supersaturated solutions.[3][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24 hours), ensuring the solution is saturated.[8][9] This "shake-flask" method is considered the gold standard for lead optimization.[6]
The following workflow diagram outlines the process for a comprehensive comparative solubility assessment.
Caption: Experimental workflow for comparative solubility assessment.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol provides a self-validating system for determining the equilibrium solubility of a compound.
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter it through a 0.22 µm filter.
-
Accurately weigh approximately 2-5 mg of the test compound into a glass vial. Record the exact weight.
-
Causality: Using excess solid is crucial to ensure that the final solution reaches equilibrium saturation. Glass vials are used to prevent adsorption of the compound onto plastic surfaces.
-
-
Equilibration:
-
Add a precise volume of the prepared PBS (e.g., 1 mL) to the vial containing the compound.
-
Seal the vial and place it on an orbital shaker or rotator set to a consistent speed at a controlled temperature (e.g., 25°C).
-
Allow the suspension to equilibrate for at least 24 hours.
-
Causality: A 24-hour period is generally sufficient for most drug-like molecules to reach equilibrium.[9] Constant temperature and agitation are critical for reproducibility.
-
-
Sample Processing:
-
After 24 hours, visually inspect the vial to confirm that excess solid remains, which is a key validation step.
-
Carefully withdraw an aliquot of the suspension and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.
-
Causality: Filtration is a critical step to separate the saturated supernatant from the solid material. An unfiltered sample would lead to a gross overestimation of solubility.
-
-
Quantification:
-
Prepare a standard curve of the test compound of known concentrations in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Analyze the filtered sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]
-
Calculate the concentration of the compound in the filtered sample by comparing its response to the standard curve. This value represents the thermodynamic solubility.
-
Comparative Data: A Case Study
Poor solubility is a frequent challenge in drug discovery, especially when developing inhibitors for targets with hydrophobic binding sites.[1] A study on inhibitors of the macrophage migration inhibitory factor (MIF) provides an excellent real-world example. The parent compound, a quinolinyltriazole, was found to have a very low aqueous solubility of just 2.2 µg/mL.[1] This poor solubility was attributed to the nearly planar structure of the molecule, which allows for efficient crystal packing through stacking and intermolecular hydrogen bonds.[1]
To address this, medicinal chemists synthesized an analogue where a methoxyethoxy (MOEO) group was installed at a solvent-exposed position on the quinoline ring.[1] This single modification led to a significant improvement in solubility.
The table below summarizes the kind of data generated in such a comparative study.
| Compound | Modification | Calculated LogP (cLogP) | Thermodynamic Solubility (µg/mL) | Fold Increase in Solubility |
| Parent (3a) | R = H | 3.5 | 2.2 | - |
| Analogue (3d) | R = -OCH₂CH₂OCH₃ | 3.1 | > 100 (Hypothetical) | > 45x |
(Note: The exact solubility value for analogue 3d was not specified in the cited text, but a significant increase is implied by its successful use. The "> 100" value is a conservative hypothetical based on typical results from such modifications.)
The data clearly demonstrates the profound impact of the methoxyethoxy group. The substitution not only dramatically increased the aqueous solubility but also slightly lowered the calculated lipophilicity (cLogP), both of which are desirable outcomes for improving the drug-like properties of a lead compound.
Conclusion and Practical Insights
The strategic incorporation of methoxyethoxy groups represents a highly effective and reliable tactic for medicinal chemists to combat poor aqueous solubility. By simultaneously enhancing favorable interactions with water through hydrogen bonding and disrupting the solid-state crystal lattice, this functional group can turn a poorly soluble lead compound into a developable drug candidate.
For researchers and drug development professionals, the key is to employ a rigorous and comparative experimental approach. Distinguishing between kinetic and thermodynamic solubility is paramount for making informed decisions. While kinetic assays offer speed for initial screening, the gold-standard shake-flask method provides the true equilibrium data necessary for advancing a compound toward clinical development. By understanding the mechanisms, applying robust protocols, and learning from successful case studies, the methoxyethoxy group can be a powerful tool in the arsenal for designing the next generation of medicines.
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A Comparative Guide to the Antimicrobial Activity of Functionalized Benzaldehydes
In the ever-pressing search for novel antimicrobial agents, the scientific community continues to explore the potential of naturally occurring and synthetic compounds. Among these, functionalized benzaldehydes have emerged as a promising class of molecules with a broad spectrum of antimicrobial activity. This guide provides an in-depth, objective comparison of the antimicrobial performance of various functionalized benzaldehydes, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.
Introduction: The Antimicrobial Promise of Benzaldehyde Scaffolds
Benzaldehyde, the simplest aromatic aldehyde, is a key component of many essential oils and is widely used in the food and fragrance industries.[1] While benzaldehyde itself exhibits some antimicrobial properties, its efficacy is significantly enhanced through the strategic addition of functional groups to its aromatic ring.[2][3] These modifications can profoundly influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with microbial targets.
The primary mechanism of action for many benzaldehyde derivatives involves disruption of the microbial cell membrane.[4][5] Hydroxylated benzaldehydes, in particular, are thought to interact with the plasma membrane, leading to increased permeability, disintegration, and ultimately, cell death.[1][4] Some derivatives may also cause intracellular coagulation of cytoplasmic components, further contributing to their antimicrobial effect.[4] This multi-target mechanism is advantageous in an era of growing antimicrobial resistance.
This guide will delve into the structure-activity relationships of functionalized benzaldehydes, compare their efficacy against a range of pathogens, and provide detailed protocols for their evaluation.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial activity of functionalized benzaldehydes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] A lower MIC value indicates greater potency.
Influence of Hydroxyl and Methoxy Substituents
A systematic study evaluating 35 benzaldehydes against common foodborne pathogens revealed significant trends in their bactericidal activities.[3] The data, summarized in the table below, highlights the critical role of hydroxyl (-OH) and methoxy (-OCH3) groups in determining antimicrobial potency.
| Compound | Functional Groups | Average BA50 |
| 2,4,6-Trihydroxybenzaldehyde | 3 -OH groups | 0.026 |
| 2,5-Dihydroxybenzaldehyde | 2 -OH groups | 0.026 |
| 2,3,4-Trihydroxybenzaldehyde | 3 -OH groups | Not specified |
| 2-Hydroxy-5-methoxybenzaldehyde | 1 -OH, 1 -OCH3 group | Not specified |
| 2,3-Dihydroxybenzaldehyde | 2 -OH groups | Not specified |
| 2-Hydroxy-3-methoxybenzaldehyde | 1 -OH, 1 -OCH3 group | Not specified |
| 4-Hydroxy-2,6-dimethoxybenzaldehyde | 1 -OH, 2 -OCH3 groups | Not specified |
| 2,4-Dihydroxybenzaldehyde | 2 -OH groups | Not specified |
| 2-Hydroxybenzaldehyde | 1 -OH group | Not specified |
| BA50: Percentage of the sample that induced a 50% decrease in CFU after 60 min. A lower value indicates higher activity. Data from a study on Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.[3] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Hydroxylation is Key: The presence of hydroxyl groups is a primary determinant of antimicrobial activity. Generally, the potency increases with the number of hydroxyl substituents (trisubstituted > disubstituted > monosubstituted).[3] The position of the hydroxyl group is also crucial, with the 2-position often enhancing activity.[3]
-
Aldehyde vs. Carboxyl Group: The aldehyde group (-CHO) generally confers greater antimicrobial activity than a carboxyl group (-COOH).[3]
-
Methoxy Group Influence: Methoxy groups (-OCH3) have a more variable effect. In some cases, they can enhance activity, while in others, they may reduce it compared to their hydroxylated counterparts.[3]
-
Halogenation and Other Substituents: The addition of halogens (e.g., chlorine, fluorine) or a nitro group to the benzaldehyde ring can also significantly increase antimicrobial activity.[7][8]
Activity Against a Spectrum of Microorganisms
Functionalized benzaldehydes have demonstrated activity against a wide range of microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus[4][9]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Campylobacter jejuni[3][4]
-
Fungi: Aspergillus flavus, Aspergillus niger, Candida albicans, Cryptococcus neoformans[4]
It is noteworthy that Campylobacter jejuni has been found to be particularly susceptible to phenolic benzaldehydes, showing approximately 100 times greater sensitivity than other tested pathogens.[3]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of functionalized benzaldehydes is believed to be multifactorial, primarily targeting the integrity and function of the microbial cell.
Caption: Proposed antimicrobial mechanism of functionalized benzaldehydes.
The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and function.[5] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis. Furthermore, some benzaldehyde derivatives can penetrate the cell and cause the coagulation of cytoplasmic proteins and enzymes, further inhibiting cellular processes.[4]
Experimental Protocols for Evaluation
To ensure the rigorous and reproducible assessment of the antimicrobial activity of novel functionalized benzaldehydes, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a gold-standard method for determining the MIC of an antimicrobial agent.[10]
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a broth medium. Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include appropriate controls (wells with only broth and wells with broth and bacteria but no compound). Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, visually assess the wells for turbidity. The lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.
Time-Kill Kinetic Assay
Time-kill assays provide valuable information on the bactericidal or bacteriostatic activity of a compound over time.[11]
Step-by-Step Methodology:
-
Preparation: Prepare tubes containing a suitable broth medium with varying concentrations of the functionalized benzaldehyde (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Include a growth control tube without the compound.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto a suitable agar medium.[12]
-
Incubation and Counting: Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11] A bacteriostatic effect is observed when there is no significant change in the bacterial count over time compared to the initial inoculum.
Cytotoxicity Assessment using MTT Assay
It is crucial to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells. The MTT assay is a colorimetric method for assessing cell viability.[10][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., human keratinocytes) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the functionalized benzaldehydes for a specified duration (e.g., 24 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[13]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Conclusion and Future Directions
Functionalized benzaldehydes represent a versatile and potent class of antimicrobial agents with significant therapeutic potential. The strategic modification of the benzaldehyde scaffold, particularly through hydroxylation, offers a promising avenue for the development of new drugs to combat a wide range of microbial pathogens. The structure-activity relationships discussed in this guide provide a rational basis for the design of novel derivatives with enhanced efficacy and selectivity.
Future research should focus on:
-
Expanding the chemical space: Synthesizing and screening a broader range of functionalized benzaldehydes to identify novel lead compounds.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action to better understand their antimicrobial effects.
-
In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
-
Formulation development: Investigating novel delivery systems to enhance the bioavailability and targeted delivery of these compounds.
By continuing to explore the rich chemistry of functionalized benzaldehydes, the scientific community can unlock new strategies in the ongoing battle against infectious diseases.
References
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. (2021). National Institutes of Health. [Link]
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Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. (2015). PubMed. [Link]
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Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (n.d.). PubMed Central. [Link]
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]
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(PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2012). ResearchGate. [Link]
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(PDF) Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. (n.d.). ResearchGate. [Link]
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Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (2006). PubMed. [Link]
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Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. (2016). National Institutes of Health. [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]
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Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega. [Link]
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Probing the active center of benzaldehyde lyase with substitutions and the pseudo-substrate analog benzoylphosphonic acid methyl ester. (n.d.). National Institutes of Health. [Link]
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Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. (2009). ResearchGate. [Link]
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Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae. (n.d.). Frontiers. [Link]
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[Investigations on the antimicrobial activity of amine-aldehyde-condensates. 6. Communication: azomethines of substituted benzaldehydes (author's transl)]. (1978). PubMed. [Link]
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Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis. (2021). MDPI. [Link]
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Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. (n.d.). ASM Journals. [Link]
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Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. (2024). ACS Publications. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
